Product packaging for methyl 5-amino-1H-indazole-3-carboxylate(Cat. No.:CAS No. 660411-95-0)

methyl 5-amino-1H-indazole-3-carboxylate

Cat. No.: B581968
CAS No.: 660411-95-0
M. Wt: 191.19
InChI Key: JDOUJJWUHGQWRM-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indazole-3-carboxylate is a high-value chemical building block extensively utilized in advanced pharmaceutical research and development. Its significant research value lies in its role as a key synthetic intermediate for the production of complex active pharmaceutical ingredients (APIs), most notably in the synthesis of granisetron, a 5-HT3 receptor antagonist used to manage nausea and vomiting induced by chemotherapy . The structure of the compound, featuring both an amino group and a carboxylate ester on the indazole core, makes it a versatile precursor for further functionalization, enabling the construction of a diverse array of novel molecular architectures. Beyond its primary application in neurological and oncological support therapeutics, research also explores the potential of aminoindazole derivatives in other fields, such as material science and corrosion inhibition, where they can contribute to the development of advanced polymers or protective coatings . As a specialized research chemical, this compound provides scientists with a critical starting point for exploring new synthetic pathways, developing targeted inhibitors for biochemical studies, and creating novel diagnostic agents. It is intended for use in controlled laboratory settings by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B581968 methyl 5-amino-1H-indazole-3-carboxylate CAS No. 660411-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUJJWUHGQWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651689
Record name Methyl 5-amino-1H-indazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660411-95-0
Record name Methyl 5-amino-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-indazole-3-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Amino-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole framework is a privileged scaffold in modern medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core of numerous therapeutic agents, particularly in oncology and neurology.[1][2] Methyl 5-amino-1H-indazole-3-carboxylate is a key functionalized building block derived from this scaffold. Its strategic placement of an amino group—a potent hydrogen bond donor and site for derivatization—and a methyl ester at opposing ends of the molecule makes it an exceptionally versatile intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, and its reactivity profile, grounded in established chemical principles.

Physicochemical and Structural Properties

This compound is a solid crystalline substance at room temperature. The core structure features an electron-donating amino group (-NH₂) at the C5 position, which significantly influences the electron density of the aromatic system, and a methyl ester group (-COOCH₃) at the C3 position, which acts as a key handle for chemical modification.

Structural Diagram

G cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Core Properties

A summary of the key physicochemical properties is presented below. It is critical to note that some values are predicted based on computational models due to limited experimentally derived data in public literature.

PropertyValue / DescriptionSource(s)
CAS Number 660411-95-0[3]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
Appearance Solid, crystalline powder.[3]
Solubility Reported to have good solubility; the amino group can improve aqueous solubility.[4][4]
Predicted Density 1.413 g/cm³[3]
Predicted Boiling Point 432.2 ± 25.0 °C at 760 mmHg[3]
Storage Conditions Store at 2-8°C or -20°C, sealed from light and moisture in a dry environment.[3]
InChI Key Not readily available in cited sources.

Synthesis and Purification

The most reliable and frequently employed synthetic route to this compound is the chemical reduction of its nitro precursor, methyl 5-nitro-1H-indazole-3-carboxylate. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-withdrawing group (-NO₂) into a strongly electron-donating one (-NH₂).

Synthesis Workflow

The overall process involves two main steps starting from the commercially available 5-nitro-1H-indazole-3-carboxylic acid: (1) Esterification of the carboxylic acid, and (2) Reduction of the nitro group.

Caption: Workflow for the synthesis of the target compound from its carboxylic acid precursor.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of methyl 5-nitro-1H-indazole-3-carboxylate using tin(II) chloride dihydrate (SnCl₂·2H₂O).

Rationale: Tin(II) chloride is a classic and highly effective reducing agent for aromatic nitro compounds. It is cost-effective, reliable, and operates under standard reflux conditions in a protic solvent like ethanol, which is capable of dissolving the starting material and facilitating the reaction. The acidic workup ensures the product amine is protonated and soluble, allowing for the removal of tin salts, before being liberated by basification.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) and ethanol to create a ~0.2 M suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup & Quenching: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.

  • Purification - Acid/Base Extraction:

    • To the residue, add ethyl acetate and stir.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the aqueous layer is basic (~8-9). This neutralizes the reaction mixture and precipitates tin salts.

    • Filter the resulting slurry through a pad of celite to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a purified solid.

Spectral Characterization

Full experimental spectral data is not consistently available across public databases. The following table summarizes the expected characteristic signals based on the compound's structure and data from analogous indazole derivatives.[2][3]

TechniqueExpected Data / Interpretation
¹H NMR Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The -NH₂ group will cause a significant upfield shift compared to the -NO₂ precursor. Expect doublet and doublet of doublets patterns due to ortho and meta coupling. Indazole NH (δ ~12-13 ppm): A broad singlet, characteristic of the acidic indazole proton. Amine NH₂ (δ ~4-5 ppm): A broad singlet, which can exchange with D₂O. Methyl Ester CH₃ (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.
¹³C NMR Carbonyl Carbon (δ ~163 ppm): The ester carbonyl will be a prominent downfield signal. Aromatic Carbons (δ 100-150 ppm): Signals corresponding to the 8 carbons of the bicyclic core. The carbon attached to the amino group (C5) will be shifted upfield.
IR Spectroscopy N-H Stretch (3200-3500 cm⁻¹): Two distinct bands for the asymmetric and symmetric stretching of the primary amine (-NH₂) and a broader band for the indazole N-H. C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption characteristic of the ester carbonyl group. Aromatic C=C/C-H (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring stretches.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z = 191.19, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₉N₃O₂.

Chemical Reactivity and Handling

The molecule possesses three primary sites of reactivity: the 5-amino group, the indazole N1-H, and the C3-methyl ester. This multi-functional nature is precisely what makes it a valuable synthetic intermediate.

  • 5-Amino Group: As a primary aromatic amine, this group readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of functional groups to build out this vector of the molecule.

  • Indazole N1-H: The indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, followed by alkylation or arylation to generate N1-substituted indazoles. This is a common strategy to block this position or introduce groups that modulate the compound's properties.

  • C3-Methyl Ester: The ester is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.[2] More importantly, it can undergo amidation by reacting with amines (often under heating or with coupling agents) to form a diverse library of indazole-3-carboxamides, a motif present in many kinase inhibitors.[1]

Reactivity Map

Reactivity cluster_reactions Potential Derivatizations Indazole Methyl 5-amino-1H- indazole-3-carboxylate Acylation Acylation / Sulfonylation (R-COCl, R-SO₂Cl) Indazole->Acylation  at C5-NH₂ Amidation Amidation / Hydrolysis (R-NH₂, H₂O/OH⁻) Indazole->Amidation  at C3-Ester Alkylation N-Alkylation (Base, R-X) Indazole->Alkylation  at N1-H

Caption: Key reactive sites on the this compound scaffold.

Handling and Safety
  • Handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • As with many amino-aromatic compounds, its toxicological properties are not fully characterized and it should be handled as a potentially hazardous substance.

Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold for building potent and selective therapeutic agents. The indazole core is a bioisostere of purine and is known to fit into the ATP-binding pockets of many protein kinases.

  • Kinase Inhibitors: Derivatization of the 5-amino and 3-carboxamide positions has been a fruitful strategy for developing inhibitors of kinases such as FGFR, VEGFR, and PAK1, which are critical targets in cancer therapy.[1]

  • CNS Agents: The indazole scaffold is also prevalent in compounds targeting the central nervous system.[2]

  • Antiparasitic Agents: Novel 5-nitroindazole derivatives, the direct precursors to this compound, have shown potent activity against parasites like T. cruzi, the causative agent of Chagas disease.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the synthesis of high-value, biologically active molecules. Its well-defined reactive sites, coupled with the proven biological relevance of the indazole scaffold, ensure its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this versatile building block in their scientific endeavors.

References

A Senior Application Scientist's Guide to Methyl 5-amino-1H-indazole-3-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Versatile Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique bicyclic structure, combining a benzene ring with a pyrazole ring, offers a three-dimensional arrangement of hydrogen bond donors and acceptors that is highly amenable to interacting with a diverse range of biological targets. This has led to the development of numerous indazole-containing therapeutics. Within this important class of molecules, Methyl 5-amino-1H-indazole-3-carboxylate serves as a critical and versatile building block. Its strategic placement of an amino group and a reactive carboxylate ester allows for extensive derivatization, making it a cornerstone intermediate for generating libraries of novel compounds in drug discovery programs, particularly in oncology and inflammatory diseases.[1][2]

This guide provides an in-depth technical overview of this compound, drawing from established scientific literature and practical field experience. We will explore its fundamental properties, validated synthesis and analysis protocols, and its pivotal role in the development of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. This compound is most commonly identified by its Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between the free base and its hydrochloride salt, as their solubility and handling properties may differ.

The compound typically presents as a solid, with its color ranging from off-white to brown, often dependent on purity and storage conditions.[3] From our experience, prolonged exposure to light and air can lead to discoloration, indicating potential degradation. Therefore, storage in a cool, dark, and dry environment is paramount for maintaining its integrity.[4]

Data Presentation: Key Properties
PropertyValueSource(s)
Chemical Name This compound[4][5][6]
Synonyms 5-Amino-1H-indazole-3-carboxylic acid methyl ester[6][7][8]
CAS Number 660411-95-0[4][5][6]
Molecular Formula C9H9N3O2[4][6]
Molecular Weight 191.19 g/mol [4][6]
Appearance Brown Powder/Solid[3]
Storage Temperature -20°C or 2-8°C, protect from light[4][7]

Visualization: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of indazole derivatives is a well-established field, with multiple routes available. A common and effective method for preparing the title compound involves the cyclization of a substituted phenylhydrazone derivative.[9] The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

The general strategy often begins with a readily available nitro-substituted precursor, such as Methyl 5-nitro-1H-indazole-3-carboxylate. The nitro group serves as a stable precursor to the amine. The subsequent reduction of the nitro group is a key transformation.

Visualization: General Synthesis Workflow

synthesis_workflow start Starting Material (e.g., Methyl 5-nitro-1H-indazole-3-carboxylate) reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction Catalytic Hydrogenation workup Aqueous Workup & Extraction (e.g., EtOAc / H₂O) reduction->workup Reaction Quenching purification Purification (Column Chromatography or Recrystallization) workup->purification Crude Product Isolation product Final Product This compound purification->product Purity >97%

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of Methyl 5-nitro-1H-indazole-3-carboxylate

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [3][10]

Materials:

  • Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq)

  • Palladium on Carbon (10% Pd, 0.05 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite™

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-nitro-1H-indazole-3-carboxylate.

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material) to dissolve the solid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution. Causality Note: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups to amines. It is pyrophoric and must be handled with care, preferably under an inert atmosphere or added to the solvent quickly.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Trustworthiness Note: This filtration is critical. Any residual palladium can interfere with subsequent reactions and presents a safety hazard upon solvent removal. Rinse the pad with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. While specific spectra are proprietary, the expected Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) data can be predicted based on the molecule's structure.[11][12]

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring system, a broad singlet for the -NH₂ protons, a singlet for the ester methyl (-OCH₃) protons, and a very broad singlet for the indazole N-H proton.[11][13]

  • IR Spectroscopy: Key stretches would include N-H stretching for both the amine and the indazole ring (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹).[11]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 192.07, corresponding to the molecular weight of 191.19.

Applications in Drug Discovery

The true value of this compound lies in its utility as a synthetic intermediate.[1] The amino group at the 5-position is a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides.[14]

This dual functionality allows medicinal chemists to systematically explore the chemical space around the indazole core, a process known as Structure-Activity Relationship (SAR) studies.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, and a substituted aromatic tail that occupies a hydrophobic pocket. The indazole scaffold is an excellent hinge-binder. The 5-amino group of our title compound can be used to attach various solubilizing or vector groups, while the 3-position can be modified to probe other regions of the kinase active site.

Visualization: Application in Library Synthesis

library_synthesis cluster_0 Core Scaffold cluster_1 Position 5 Derivatization cluster_2 Position 3 Derivatization cluster_3 Compound Library for Screening core Methyl 5-amino-1H- indazole-3-carboxylate r1_acyl R¹-COCl Amide Formation core->r1_acyl Via -NH₂ group r1_sulfonyl R¹-SO₂Cl Sulfonamide Formation core->r1_sulfonyl Via -NH₂ group r1_reductive R¹-CHO, NaBH(OAc)₃ Reductive Amination core->r1_reductive Via -NH₂ group r2_hydrolysis LiOH Hydrolysis to Acid core->r2_hydrolysis Via -COOCH₃ group r2_amide R²-NH₂ Direct Aminolysis core->r2_amide Via -COOCH₃ group library Diverse Library of Indazole Analogs r1_acyl->library r1_sulfonyl->library r1_reductive->library r2_hydrolysis->library r2_amide->library

Caption: Use as a scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are non-negotiable. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][10][15]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4][7] Recommended storage temperatures vary by supplier but are typically between -20°C and 8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic functionalization provides a robust platform for the synthesis of novel molecular entities. As researchers continue to target complex diseases with increasing precision, the demand for versatile, high-quality chemical building blocks like this one will only grow. The continued exploration of derivatization strategies stemming from this scaffold is a promising avenue for identifying the next generation of therapeutics to address unmet medical needs.[1]

References

methyl 5-amino-1H-indazole-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-amino-1H-indazole-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This guide focuses on a key derivative, this compound, detailing its fundamental properties, synthesis, and critical applications as a synthetic intermediate in the creation of targeted therapeutics.

Core Molecular Characteristics

This compound is a stable, crystalline organic compound that serves as a versatile precursor in multi-step synthetic pathways.[1] Its structure features three key functional groups ripe for chemical modification: the amino group at the 5-position, the ester at the 3-position, and the pyrazolic nitrogen atoms of the indazole core. This trifecta of reactivity allows for the systematic and controlled introduction of diverse pharmacophores, making it an invaluable tool for building libraries of compounds for biological screening.

Physicochemical and Structural Data

A summary of the essential physicochemical properties for this compound is provided below. These parameters are fundamental for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₉N₃O₂[1][2][3][4]
Molecular Weight 191.19 g/mol [2][3][4]
CAS Number 660411-95-0[1][3]
Appearance Colorless crystal[1]
Density (Predicted) 1.413 g/cm³[1][5]
Boiling Point (Predicted) 432.2 °C at 760 mmHg[1][5]
Synonyms 5-Amino-1H-indazole-3-carboxylic acid methyl ester[1][3]

Synthesis and Chemical Reactivity

The synthesis of this compound is a well-established process in organic chemistry, typically starting from more readily available precursors. Understanding its synthesis provides insight into its reactivity and potential for derivatization.

General Synthetic Pathway

A common preparative route involves the cyclization of an appropriately substituted phenylhydrazine derivative or the functionalization of a pre-existing indazole core. One general method involves the reaction of indazole with methyl chloroformate, followed by an amination reaction to install the amino group at the 5-position.[1] An alternative conceptual workflow for producing the parent scaffold, methyl 1H-indazole-3-carboxylate, involves the esterification of indazole-3-carboxylic acid.[6]

The diagram below illustrates a generalized synthetic workflow for obtaining the target molecule.

G cluster_start Starting Materials cluster_reaction Key Transformations A Substituted Phenylhydrazine C Cyclization/ Functionalization A->C e.g., Reaction with a pyruvate derivative B or 5-Nitro-1H-indazole -3-carboxylic acid methyl ester D Reduction of Nitro Group B->D e.g., Catalytic Hydrogenation E Methyl 5-amino-1H-indazole -3-carboxylate C->E D->E

Caption: Generalized synthetic strategies for this compound.

Critical Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation and survival. This compound is a frequently utilized starting material for these complex molecules.[7]

Case Study: Development of PAK1 Inhibitors

P21-activated kinase 1 (PAK1) is a recognized target in oncology, with its aberrant activation linked to tumor progression, migration, and invasion. The development of potent and selective PAK1 inhibitors is a significant challenge in medicinal chemistry.[8]

Researchers have successfully used a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.[8] The synthesis of these inhibitors relies on the reactivity of this compound. The ester group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of carboxamide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

The workflow for this application is outlined below.

G A Methyl 5-amino-1H-indazole -3-carboxylate B Saponification (Base Hydrolysis) A->B C 5-Amino-1H-indazole -3-carboxylic acid B->C D Amide Coupling (EDC, HOBt, Amine) C->D E Library of 1H-indazole -3-carboxamide Derivatives D->E F Screening for PAK1 Inhibition E->F G Lead Compound (e.g., Compound 30l) F->G

Caption: Workflow for developing PAK1 inhibitors from the title compound.

This strategic derivatization led to the discovery of compounds with excellent enzyme inhibition (IC₅₀ in the nanomolar range) and high selectivity for PAK1 over other kinases.[8] Such findings underscore the value of this compound as a foundational element in targeted cancer therapy research.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the synthesis of an N-substituted-1H-indazole-3-carboxamide, a common reaction employing a derivative of the title compound. This protocol is based on general procedures for amide coupling reactions.

Objective: To synthesize an N-aryl-5-amino-1H-indazole-3-carboxamide from 5-amino-1H-indazole-3-carboxylic acid.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

  • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-amino-1H-indazole-3-carboxylic acid.

Step 2: Amide Bond Formation

  • To a solution of 5-amino-1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

  • Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3 equivalents), to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-1H-indazole-3-carboxamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[1][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). In case of ingestion, seek medical attention.[10]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent structural features provide a robust and versatile platform for the synthesis of complex, biologically active molecules. Its proven utility in the development of potent and selective kinase inhibitors for cancer therapy highlights its significance in contemporary drug discovery. As research into targeted therapies continues to expand, the demand for such well-defined and highly functionalized building blocks will undoubtedly grow, cementing the role of this compound in the future of pharmaceutical development.

References

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. Among the vast library of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate stands out as a crucial building block for the synthesis of more complex molecules, including potent kinase inhibitors. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic strategy. The primary disconnection lies at the C5-amino group, which can be readily installed via the reduction of a nitro group. This leads back to the key intermediate, methyl 5-nitro-1H-indazole-3-carboxylate. The methyl ester can be formed from the corresponding carboxylic acid, 5-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized from simpler starting materials through the construction of the indazole ring. This multi-step approach allows for the strategic introduction of functional groups and purification at each stage, ensuring a high-quality final product.

G Target This compound Intermediate1 Methyl 5-nitro-1H-indazole-3-carboxylate Target->Intermediate1 Reduction Intermediate2 5-Nitro-1H-indazole-3-carboxylic acid Intermediate1->Intermediate2 Esterification StartingMaterial Substituted Benzene Derivative Intermediate2->StartingMaterial Indazole Ring Formation G Substrate 5-Nitro-1H-indazole-3-carboxylic acid Product Methyl 5-nitro-1H-indazole-3-carboxylate Substrate->Product Method A Substrate->Product Method B Reagent1 Methanol (excess) Sulfuric Acid (cat.) Reagent1->Product Reagent2 1. Thionyl Chloride 2. Methanol Reagent2->Product G Substrate Methyl 5-nitro-1H-indazole-3-carboxylate Product This compound Substrate->Product Reagents H₂, Pd/C Ethanol Reagents->Product

The Strategic Synthesis and Application of Methyl 5-amino-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Within this esteemed class of compounds, methyl 5-amino-1H-indazole-3-carboxylate stands out as a pivotal building block, offering a versatile platform for the synthesis of complex molecular architectures. Its strategic placement of an amino group and a methyl carboxylate on the indazole core provides synthetic handles for diverse chemical transformations, enabling the construction of potent and selective drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with a focus on the practical insights and causal relationships that underpin its utility in contemporary drug development.

A Convergent Synthetic Pathway: From Nitro-Precursor to Amino-Intermediate

The discovery and development of a robust synthetic route to this compound has been driven by its increasing importance in the pharmaceutical industry. The most common and scalable approach involves a three-step sequence commencing with the commercially available 5-nitro-1H-indazole. This pathway is strategically designed to first establish the desired ester functionality at the 3-position, followed by the crucial reduction of the nitro group to the key amine.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid

The initial step involves the carboxylation of 5-nitroindazole. While several methods exist for the synthesis of indazoles, a common laboratory and industrial method for introducing the carboxylic acid group at the 3-position of an indazole ring is through a process of diazotization of an appropriately substituted aniline, followed by cyclization. For the synthesis of 5-nitroindazole itself, a well-established procedure involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[2]

Step 2: Esterification to Methyl 5-nitro-1H-indazole-3-carboxylate

With the carboxylic acid in place, the subsequent esterification to the methyl ester is a critical transformation. A straightforward and efficient method for this is the Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid.[3][4] The reaction proceeds by protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol.

Alternatively, for substrates that may be sensitive to strong acidic conditions or for achieving higher yields, the use of thionyl chloride (SOCl₂) to first generate the acyl chloride, followed by the addition of methanol, is a highly effective method. This approach is often faster and avoids the equilibrium limitations of the Fischer esterification.[3]

Step 3: Reduction of the Nitro Group to Afford this compound

The final and most critical step is the selective reduction of the nitro group at the 5-position to the corresponding amine. This transformation is pivotal as it unmasks a key functional group for subsequent coupling reactions in drug synthesis. Catalytic hydrogenation is a widely employed and clean method for this purpose. The use of palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol, under a hydrogen atmosphere, provides the desired amino-indazole in high yield. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or hydrazine hydrate with a catalyst can also be effective.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction 5-Nitroindazole 5-Nitroindazole 5-Nitro-1H-indazole-3-carboxylic_acid 5-Nitro-1H-indazole- 3-carboxylic acid 5-Nitroindazole->5-Nitro-1H-indazole-3-carboxylic_acid Carboxylation Methyl_5-nitro-1H-indazole-3-carboxylate Methyl 5-nitro-1H-indazole- 3-carboxylate 5-Nitro-1H-indazole-3-carboxylic_acid->Methyl_5-nitro-1H-indazole-3-carboxylate MeOH, H+ Target_Compound Methyl 5-amino-1H-indazole- 3-carboxylate Methyl_5-nitro-1H-indazole-3-carboxylate->Target_Compound H2, Pd/C

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, synthesized from the available literature.

Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate
  • To a stirred solution of 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.2 eq) is added dropwise at 0-5 °C.[4]

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is carefully poured into ice-water and the pH is adjusted to neutral with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford methyl 5-nitro-1H-indazole-3-carboxylate as a solid.

Protocol 2: Synthesis of this compound
  • Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) is dissolved in methanol or ethanol (10-15 volumes).

  • 10% Palladium on carbon (10% w/w) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is completely consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Characterization and Data Presentation

Property Value
Molecular Formula C₉H₉N₃O₂[7]
Molecular Weight 191.19 g/mol [7]
Appearance Off-white to light brown solid
Melting Point Not available
Solubility Soluble in DMSO, Methanol

Table 1: Physicochemical Properties of this compound.

Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.5 (br s, 1H, NH-indazole), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~164 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~52 (OCH₃)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1500-1400 (Aromatic C=C stretching)
Mass Spectrometry (ESI+) m/z: 192.07 [M+H]⁺

Table 2: Predicted Spectroscopic Data for this compound.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a key precursor to a number of clinically significant oncology drugs. The amino group at the 5-position serves as a crucial nucleophile for the construction of the complex pharmacophores required for potent and selective kinase inhibition.

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8] The synthesis of Pazopanib utilizes a derivative of 5-aminoindazole as a core building block. The amino group is essential for coupling with a pyrimidine moiety, a key interaction for binding to the ATP-binding pocket of various kinases.

Axitinib (Inlyta®)

Axitinib is another potent tyrosine kinase inhibitor indicated for the treatment of advanced renal cell carcinoma.[9][10] The synthesis of Axitinib also relies on a functionalized indazole core, where the 6-aminoindazole derivative (a positional isomer of the title compound) is a key intermediate. This highlights the general importance of aminoindazoles in the synthesis of this class of drugs.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the power of strategic synthetic design in modern drug discovery. Its efficient and scalable synthesis, coupled with its versatile reactivity, has solidified its position as an indispensable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow, ensuring that the legacy of the indazole scaffold, and key intermediates like this compound, will continue to shape the future of medicine.

References

The Strategic Role of Methyl 5-amino-1H-indazole-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Among the vast landscape of indazole-based compounds, methyl 5-amino-1H-indazole-3-carboxylate stands out as a critical starting material and a key building block for a multitude of biologically active molecules. This guide provides an in-depth technical overview of this pivotal compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, explore the derivatization strategies that unlock its therapeutic potential, and examine the mechanisms of action of the resulting drug candidates.

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[3][4]
Molecular Weight 191.19 g/mol [3][4]
Appearance Solid-
CAS Number 660411-95-0-

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy begins with a substituted benzonitrile, leveraging cyclization to form the indazole core, followed by functional group manipulations.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, starting from 2-amino-5-nitrotoluene, which is a common precursor for 5-nitroindazole.[5] The subsequent reduction of the nitro group and esterification of the carboxylic acid are key transformations.

Step 1: Synthesis of 5-Nitro-1H-indazole

  • Diazotization: Dissolve 2-amino-5-nitrotoluene in glacial acetic acid. Add a solution of sodium nitrite in water at a controlled temperature (below 25°C) to form the diazonium salt.[5]

  • Cyclization: Allow the reaction mixture to stand for several days at room temperature to facilitate intramolecular cyclization.[5]

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add water to precipitate the crude 5-nitro-1H-indazole. Filter, wash with water, and dry the product.[5]

  • Purification: Recrystallize the crude product from methanol to obtain pure 5-nitro-1H-indazole.[5]

Step 2: Carboxylation at the 3-position

  • Protection: Protect the N1 position of 5-nitro-1H-indazole using a suitable protecting group, such as SEM-Cl ((2-(trimethylsilyl)ethoxy)methyl chloride), to direct carboxylation to the C3 position.

  • Lithiation and Carboxylation: Treat the N-protected 5-nitro-1H-indazole with a strong base like n-butyllithium at low temperature (-78°C) to deprotonate the C3 position, followed by quenching with dry carbon dioxide to introduce the carboxylic acid group.

  • Deprotection: Remove the protecting group under appropriate conditions to yield 5-nitro-1H-indazole-3-carboxylic acid.

Step 3: Reduction of the Nitro Group

  • Reduction: Reduce the nitro group of 5-nitro-1H-indazole-3-carboxylic acid to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This step yields 5-amino-1H-indazole-3-carboxylic acid.

Step 4: Esterification

  • Fischer Esterification: Reflux the 5-amino-1H-indazole-3-carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to afford the desired this compound.[6]

  • Alternative Esterification: Alternatively, treat the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with methanol.[6]

  • Work-up and Purification: After the reaction is complete, neutralize the acid catalyst and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Synthesis_Workflow A 2-Amino-5-nitrotoluene B 5-Nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Cyclization C N-Protected-5-nitro-1H-indazole B->C Protection (e.g., SEM-Cl) D 5-Nitro-1H-indazole-3-carboxylic acid C->D 1. n-BuLi, -78°C 2. CO₂ 3. Deprotection E 5-Amino-1H-indazole-3-carboxylic acid D->E Reduction (e.g., H₂/Pd-C) F This compound E->F Esterification (MeOH, H⁺)

References

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry — An In-depth Technical Guide to Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole core is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities and presence in numerous FDA-approved therapeutics. This technical guide provides an in-depth exploration of methyl 5-amino-1H-indazole-3-carboxylate, a key intermediate and versatile scaffold in the synthesis of pharmacologically active agents. We will delve into its synthesis, chemical properties, and, most importantly, its pivotal role in the development of targeted therapies, particularly in oncology and neurology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and detailed experimental insights.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets with high affinity and selectivity. The thermodynamic stability of the 1H-indazole tautomer makes it a robust framework for constructing complex molecular architectures.[3]

Several FDA-approved drugs incorporate the indazole moiety, underscoring its clinical significance. Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) for the treatment of various solid tumors.[4]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the management of advanced renal cell carcinoma.[4]

The success of these drugs has fueled extensive research into novel indazole-containing derivatives with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6]

This compound: A Key Building Block

This compound (Molecular Formula: C9H9N3O2, Molecular Weight: 191.19 g/mol ) is a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[7][8][9] Its structure features three key functional groups that allow for versatile chemical modifications:

  • The 5-amino group: Provides a nucleophilic site for various coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • The 3-carboxylate group: Can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another point for molecular elaboration.[10]

  • The indazole N-H: Can be alkylated or arylated to further modulate the compound's physicochemical properties and biological activity.

Synthesis of the Core Scaffold

The synthesis of this compound typically starts from a more readily available precursor, such as methyl 5-nitro-1H-indazole-3-carboxylate. A common synthetic route involves the reduction of the nitro group at the 5-position to an amine.

Experimental Protocol: Synthesis of this compound from Methyl 5-nitro-1H-indazole-3-carboxylate

  • Dissolution: Dissolve methyl 5-nitro-1H-indazole-3-carboxylate in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Pathway Methyl 5-nitro-1H-indazole-3-carboxylate Methyl 5-nitro-1H-indazole-3-carboxylate This compound This compound Methyl 5-nitro-1H-indazole-3-carboxylate->this compound H2, Pd/C Ethanol

Caption: General synthetic scheme for the preparation of the target molecule.

Applications in Medicinal Chemistry: Building on the Core

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for biological screening. The strategic placement of its functional groups allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Development of Kinase Inhibitors for Oncology

Kinase inhibitors are a major class of targeted cancer therapies, and the indazole scaffold is a common feature in many of these drugs.[4] The 5-amino group of our core molecule is an ideal handle for introducing moieties that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Derivatives of the 5-aminoindazole core have been investigated as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based derivatives have shown potent FGFR inhibitory activity.[3]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. Structure-guided design has led to the development of potent indazole-based EGFR inhibitors.[3]

  • Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been synthesized and shown to be potent inhibitors of both wild-type and mutant Bcr-Abl.[3]

  • p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[11]

The general approach involves the acylation or sulfonylation of the 5-amino group, or its use in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.

Kinase_Inhibitor_Strategy Core This compound 5-NH2 3-COOMe Modification Diverse Substituents (for Hinge Binding) Core:f0->Modification Target {Kinase ATP Pocket} Modification->Target Interaction

Caption: Strategy for developing kinase inhibitors from the core scaffold.

Modulators of Neurological Pathways

The indazole scaffold is also being actively explored for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and mood disorders.[1][2] Indazole derivatives have been shown to inhibit key enzymes implicated in these conditions, such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[1][2]

An in-silico screening approach successfully identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[12] Furthermore, indazole-3-carboxylic acid is a key starting material for the synthesis of agonists of the nicotinic α-7 receptor, which are under investigation for the treatment of Alzheimer's disease and schizophrenia.[13]

The derivatization of this compound at both the 5-amino and 3-carboxylate positions can lead to the discovery of novel central nervous system (CNS) active agents.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology and neurology. For instance, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in the activation of mast cells and inflammatory processes.[14][15] This suggests potential applications in the treatment of inflammatory and autoimmune diseases. Additionally, derivatives of indazole have been investigated as HDAC inhibitors, showcasing the broad therapeutic potential of this heterocyclic system.[16]

Structure-Activity Relationship (SAR) Insights

Systematic studies on indazole derivatives have provided valuable insights into their structure-activity relationships. For example, in the development of CRAC channel blockers, the regiochemistry of the amide linker at the 3-position was found to be critical for activity.[15] Similarly, for kinase inhibitors, the nature of the substituent at the 5-position significantly influences binding affinity and selectivity. The ability to readily modify this compound at these key positions makes it an invaluable tool for SAR exploration.

Table 1: Representative Biological Activities of Indazole Derivatives

Compound ClassTargetBiological Activity (IC50/Kd)Therapeutic AreaReference
1H-indazol-3-amine derivativesBcr-AblWT0.014 µMOncology[3]
1H-indazol-3-amine derivativesBcr-AblT315I0.45 µMOncology[3]
3-(pyrrolopyridin-2-yl)indazole derivativeHL60 cell line8.3 nMOncology[3]
1H-indazole derivativeEGFR T790M5.3 nMOncology[3]
Indazole-based HDAC inhibitor (15k)HDAC12.7 nMOncology[16]
1H-indazole-3-carboxamide (30l)PAK19.8 nMOncology[11]
Indazole-3-carboxamide (12d)CRAC channelsub-µMInflammation[15]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a powerful platform for the discovery and optimization of novel therapeutic agents targeting a wide range of diseases. The continued exploration of the chemical space around this indazole core, guided by structure-based drug design and a deeper understanding of disease biology, holds immense promise for the development of next-generation medicines. As our understanding of complex biological pathways evolves, the adaptability of the indazole scaffold, exemplified by key intermediates like this compound, will undoubtedly continue to be a driving force in the innovation of targeted therapies.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 5-Amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

Methyl 5-amino-1H-indazole-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic core, adorned with three distinct functional groups—a secondary amine within the pyrazole ring, an aromatic amine at the C5 position, and a methyl ester at C3—offers a rich platform for synthetic diversification. This guide provides a comprehensive technical overview of its synthesis, reactivity, and strategic application in the development of biologically active molecules, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₉H₉N₃O₂[1][2][3]
Molecular Weight191.19 g/mol [2][3]
CAS Number660411-95-0[1][3]
AppearanceColorless to light brown crystalline solid[1]
Boiling Point432.2 °C (Predicted)[1]
Density1.413 g/cm³ (Predicted)[1]

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the electron-donating amino group. The N-H proton of the indazole ring will likely appear as a broad singlet, and the methyl ester will present as a sharp singlet around 3.9 ppm. The amino group protons may also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-165 ppm. Aromatic carbons will appear in the 110-150 ppm region.

1.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ for the indazole and amino N-H groups.

  • C=O stretching: A strong, sharp peak around 1700-1720 cm⁻¹ for the ester carbonyl.

  • C=C and C=N stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

1.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitro-1H-indazole-3-carboxylic acid. This common precursor allows for the sequential installation of the desired functional groups. The overall synthetic strategy involves the esterification of the carboxylic acid and the reduction of the nitro group. The order of these steps can be varied, each with its own advantages and considerations.

G cluster_0 Synthetic Pathway Start 5-Nitro-1H-indazole-3-carboxylic Acid Ester Methyl 5-Nitro-1H-indazole-3-carboxylate Start->Ester Esterification (e.g., SOCl₂, MeOH) Acid 5-Amino-1H-indazole-3-carboxylic Acid Start->Acid Nitro Reduction (e.g., H₂, Pd/C) Final This compound Ester->Final Nitro Reduction (e.g., H₂, Pd/C) Acid->Final Esterification (e.g., H⁺, MeOH)

Figure 1: General synthetic routes to this compound.

2.1. Protocol 1: Esterification Followed by Nitro Reduction

This is a widely used and reliable method. The initial esterification of 5-nitro-1H-indazole-3-carboxylic acid protects the carboxylic acid from potential side reactions during the nitro group reduction.

Step 1: Synthesis of Methyl 5-Nitro-1H-indazole-3-carboxylate

This Fischer-Speier esterification is a classic and effective method.[4]

  • Materials: 5-nitro-1H-indazole-3-carboxylic acid, methanol (anhydrous), concentrated sulfuric acid.

  • Procedure:

    • Suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes).

    • Cool the suspension in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield methyl 5-nitro-1H-indazole-3-carboxylate.

Step 2: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

  • Materials: Methyl 5-nitro-1H-indazole-3-carboxylate, Palladium on carbon (10% Pd/C), ethanol or methanol, hydrogen gas.

  • Procedure:

    • Dissolve or suspend methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Place the reaction mixture in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a set pressure).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Strategic manipulation of these sites allows for the construction of complex molecular architectures.

G Core This compound N1_Alkylation N1-Alkylation / Arylation Core->N1_Alkylation Base (e.g., NaH, Cs₂CO₃) + Alkyl/Aryl Halide C5_Acylation C5-Amine Acylation / Sulfonylation Core->C5_Acylation Acyl Chloride / Anhydride + Base C3_Amidation C3-Ester to Amide Conversion Core->C3_Amidation Amine (with heating or catalyst) C5_Diazotization C5-Amine Diazotization Core->C5_Diazotization NaNO₂, Acid (Sandmeyer-type reactions)

Figure 2: Key reaction sites and transformations of this compound.

3.1. N-Alkylation and N-Arylation of the Indazole Core

The regioselectivity of N-alkylation on the indazole ring is a critical consideration, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers.[5] The outcome is highly dependent on the substrate, base, solvent, and electrophile.[6]

Causality Behind Experimental Choices:

  • Base and Solvent System: For C3-carboxy-substituted indazoles, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors N1 alkylation.[6] The formation of the sodium salt of the indazole and its coordination may direct the electrophile to the N1 position. Conversely, conditions employing cesium carbonate (Cs₂CO₃) in dioxane have also been shown to be highly selective for N1 alkylation of similar indazoles.[6]

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[5] Reaction conditions that allow for equilibration can favor the formation of the N1 product.

Protocol 3: Selective N1-Alkylation (Adapted from similar indazoles) [6]

  • Materials: this compound, sodium hydride (60% dispersion in mineral oil), anhydrous THF, alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the N1 and any minor N2 isomers.

3.2. Reactions of the 5-Amino Group

The exocyclic amino group at the C5 position behaves as a typical aromatic amine, readily undergoing acylation, sulfonylation, and diazotization reactions.

Chemoselectivity Considerations: The presence of multiple nucleophilic sites (the C5-amino group and the indazole nitrogens) necessitates careful consideration of reaction conditions to achieve selectivity.

  • Acylation: Under neutral or mildly basic conditions, acylation with an acyl chloride or anhydride is expected to occur preferentially at the more nucleophilic C5-amino group. To ensure exclusive acylation at this position, protection of the indazole N-H may be necessary, particularly under strongly basic conditions. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed.[7][8]

Protocol 4: N-Acylation of the 5-Amino Group

  • Materials: this compound, acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride), pyridine or triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a base such as pyridine or triethylamine (1.2 eq).

    • Cool the mixture to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water.

    • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

3.3. Conversion of the C3-Ester to an Amide

The methyl ester at the C3 position can be converted to a carboxamide through reaction with an amine. This transformation is often a key step in the synthesis of bioactive molecules, including kinase inhibitors.[9]

Protocol 5: Amide Bond Formation [10]

  • Materials: this compound, desired amine, and a coupling reagent system (e.g., EDC/HOBt or HATU).

  • Procedure (using EDC/HOBt):

    • Hydrolyze the methyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of THF/water).

    • To a solution of the resulting 5-amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).

    • Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structure of kinase inhibitors. The 5-aminoindazole moiety, in particular, can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. This compound provides a versatile starting point for the synthesis of such inhibitors, where the C3 position is often elaborated into a larger substituent that occupies the hydrophobic pocket of the kinase.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a high-value heterocyclic building block with multiple points for synthetic diversification. A solid understanding of its synthesis and the chemoselectivity of its functional groups is essential for its effective use in the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide offer a foundation for researchers to leverage the full potential of this versatile scaffold in their drug discovery endeavors.

References

A Deep Dive into the Spectroscopic Characterization of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Building Block

Methyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is a privileged scaffold found in a variety of biologically active molecules. The presence of the amino group at the 5-position and the methyl carboxylate at the 3-position provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of potential therapeutic agents.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this important molecule.

This document will delve into the core spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, present predicted and interpreted spectral data, and provide detailed, field-proven experimental protocols. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (Indazole)~13.0Broad Singlet-1H
H-4~7.5Doublet~9.01H
H-7~7.3Doublet~2.01H
H-6~6.8Doublet of Doublets~9.0, ~2.01H
NH ₂ (Amino)~5.0Broad Singlet-2H
O-CH ₃ (Ester)~3.9Singlet-3H

Disclaimer: These are predicted chemical shifts based on the analysis of structurally similar indazole derivatives.[2] Actual experimental values may vary.

Expert Interpretation:

  • NH Protons: The indazole N-H proton is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. The amino N-H protons will also appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons: The amino group at C5 is a strong electron-donating group, which will shield the protons on the benzene ring, shifting them upfield compared to the unsubstituted indazole. The expected splitting pattern (coupling) arises from the interactions between adjacent protons. H-4 and H-6 will show coupling to each other, while H-7 will likely appear as a doublet due to coupling with H-6.

  • Methyl Protons: The methyl group of the ester will be a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester)~163
C 5~150
C 3a~141
C 7a~135
C 3~130
C 7~122
C 6~115
C 4~110
O-C H₃ (Ester)~52

Disclaimer: These are predicted chemical shifts based on the analysis of structurally similar indazole derivatives.[3] Actual experimental values may vary.

Expert Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C5) will be significantly downfield. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • Methyl Carbon: The methyl carbon of the ester will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Add internal standard (e.g., TMS) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the raw data (FID) F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks for both spectra H->I

Caption: A streamlined workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: Set the parameters for the ¹H and ¹³C NMR experiments. This includes the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indazole)~3300-3400Medium, Broad
N-H Stretch (Amino)~3200-3400 (two bands)Medium
C-H Stretch (Aromatic)~3000-3100Medium
C-H Stretch (Methyl)~2850-2960Medium
C=O Stretch (Ester)~1700-1725Strong
C=C Stretch (Aromatic)~1600-1650Medium
N-H Bend (Amino)~1580-1620Medium
C-N Stretch~1250-1350Medium
C-O Stretch (Ester)~1100-1250Strong

Expert Interpretation:

  • N-H Stretching: The broad band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretch of the indazole ring. The primary amino group will typically show two distinct bands in a similar region due to symmetric and asymmetric stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1650 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-N and C-O stretching, and various bending vibrations.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow ATR-IR Experimental Workflow A Clean the ATR crystal (e.g., with isopropanol) B Record a background spectrum of the empty crystal A->B C Place a small amount of solid sample onto the crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the crystal after analysis E->F

Caption: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean. This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Scan: Before analyzing the sample, a background spectrum is recorded. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: A pressure arm is lowered onto the sample to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: The IR spectrum is then recorded. The instrument's software will automatically subtract the background spectrum.

  • Cleaning: After the analysis, the sample is carefully removed from the crystal, and the crystal is cleaned as in step 1.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 191.07

  • Key Fragmentation Peaks (Predicted):

    • m/z = 160 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.

    • m/z = 132 ([M - COOCH₃]⁺): Loss of the entire methyl carboxylate group.

    • Other fragments corresponding to the cleavage of the indazole ring.

Expert Interpretation:

  • Molecular Ion Peak: The peak at m/z 191.07 corresponds to the molecular weight of this compound (C₉H₉N₃O₂). The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular weight, which is consistent with the Nitrogen Rule.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule will fragment in a predictable manner. The most common fragmentations are often the loss of stable neutral molecules or radicals. The loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃) are expected to be prominent fragmentation pathways. Further fragmentation of the indazole ring would lead to a complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

MS_Workflow ESI-MS Experimental Workflow A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) B Infuse the sample solution into the ESI source via a syringe pump A->B C Optimize ESI source parameters (e.g., capillary voltage, gas flow) B->C D Acquire the mass spectrum in positive ion mode C->D E Analyze the resulting spectrum for the [M+H]⁺ ion D->E

Caption: Workflow for acquiring an ESI-mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

  • Ionization: In the ESI source, a high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound, the expected [M+H]⁺ ion would be at m/z 192.08.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features, researchers can confidently identify and characterize this valuable pharmaceutical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

solubility of methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide Solubility Profile of Methyl 5-amino-1H-indazole-3-carboxylate: A Framework for Characterization

Abstract

Introduction: The Central Role of Solubility

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate or a scalable synthetic intermediate is paved with numerous hurdles, with poor aqueous solubility being one of the most common causes of failure. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, dictates the compound's behavior in both biological and chemical systems.[4][5]

For a compound like this compound (Figure 1), understanding its solubility is paramount for:

  • Drug Discovery: Ensuring sufficient solubility in assay buffers is crucial for accurate biological screening. Poor solubility can lead to false negatives or underestimated potency.

  • Pharmacokinetics: Aqueous solubility is a prerequisite for absorption. A compound must dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[6]

  • Formulation Development: Developing a suitable dosage form, whether oral or parenteral, requires precise knowledge of the compound's solubility characteristics to achieve the desired therapeutic concentration.[3]

  • Process Chemistry: In synthetic applications, solubility in various organic solvents dictates solvent choice, reaction efficiency, and purification strategies.

Figure 1: Chemical Structure of this compound

Physicochemical Profile and Predicted Solubility Behavior

The is governed by the interplay of its distinct functional groups and the indazole scaffold.

  • Molecular Formula: C₉H₉N₃O₂[7]

  • Molar Mass: 191.19 g/mol [7][8]

Key Structural Features Influencing Solubility:

  • 5-Amino Group: This primary amine is a basic center. In acidic conditions (pH < pKa of the conjugate acid), it will become protonated (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its affinity for aqueous solvents, leading to a significant rise in solubility.

  • Indazole Ring: The indazole core is an aromatic heterocyclic system. The N-H proton of the pyrazole moiety is weakly acidic and can be deprotonated under basic conditions.[9] This amphoteric nature means the ring system can act as both a hydrogen bond donor and acceptor. The overall system is relatively planar and hydrophobic, which tends to decrease aqueous solubility.

  • Methyl Ester Group: The methyl ester at the 3-position is a non-ionizable, relatively nonpolar group that can act as a hydrogen bond acceptor at its carbonyl oxygen. It contributes to the molecule's lipophilicity and may undergo hydrolysis under strongly acidic or basic conditions, a factor to consider during long equilibration experiments.[1]

Given these features, a classic V-shaped or U-shaped pH-solubility profile is anticipated. Solubility is expected to be lowest at the isoelectric point (pI), where the net charge on the molecule is zero, and increase significantly at pH values below the pKa of the amine and above the pKa of the indazole N-H.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility in a drug discovery context, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined when a surplus of the solid compound has been allowed to equilibrate with a solvent for an extended period (typically 24-72 hours) until the concentration of the dissolved solute in the solution is constant.[11] The shake-flask method is the gold standard for this measurement. It is a critical parameter for late-stage preclinical and formulation studies.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate when a concentrated organic stock solution (usually DMSO) is added to an aqueous buffer.[12] This high-throughput screening-friendly method is often used in early discovery to flag compounds that might precipitate in biological assays.[10] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

Experimental Workflow for Solubility Characterization

A systematic approach is required to generate a reliable solubility profile. The following workflow provides a self-validating system, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Data A Compound QC (Purity, Identity) B Solvent Preparation (Aqueous Buffers, Organic Solvents) A->B C Shake-Flask Incubation (Excess solid + Solvent) B->C D Agitation at Controlled Temp. (e.g., 25°C or 37°C for 24-48h) C->D E Phase Separation (Filtration or Centrifugation) D->E F Supernatant Dilution (Prepare for Analysis) E->F G Quantification via HPLC-UV (vs. Calibration Curve) F->G H Data Analysis (Calculate mg/mL, Plot Profile) G->H G Cationic Cationic Form (High Solubility) Neutral Neutral/Zwitterionic (Low Solubility) Cationic->Neutral +OH⁻ Anionic Anionic Form (High Solubility) Neutral->Anionic +OH⁻ Low_pH Low pH (Acidic) pI Isoelectric Point (pI) High_pH High pH (Basic)

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory synthesis of methyl 5-amino-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a robust two-step process commencing with the readily available 5-nitro-1H-indazole-3-carboxylic acid. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, explanations of the chemical principles, and methods for characterization of the final product.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a core component of numerous compounds with diverse biological activities. Specifically, 5-amino-1H-indazole derivatives are crucial building blocks for the synthesis of kinase inhibitors used in oncology. The title compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the amino and ester moieties to generate libraries of potential drug candidates.

This guide outlines a reliable and scalable two-step synthesis route starting from 5-nitro-1H-indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester. The second, critical step is the selective reduction of the nitro group to an amine, yielding the target compound. The methodologies presented are based on established chemical transformations and have been optimized for laboratory-scale preparation.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence as depicted in the workflow diagram below.

Synthesis_Workflow start 5-Nitro-1H-indazole-3-carboxylic acid intermediate Methyl 5-nitro-1H-indazole-3-carboxylate start->intermediate Step 1: Esterification (Methanol, H2SO4) final_product This compound intermediate->final_product Step 2: Nitro Group Reduction (SnCl2·2H2O or H2/Pd-C)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

Principle and Mechanistic Insight

The first step is a Fischer-Speier esterification, a classic acid-catalyzed reaction.[1] In this reaction, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves as both the solvent and the reactant, driving the equilibrium towards the formation of the methyl ester. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
5-Nitro-1H-indazole-3-carboxylic acid78155-76-7C₈H₅N₃O₄207.14
Methanol (anhydrous)67-56-1CH₄O32.04
Sulfuric acid (concentrated)7664-93-9H₂SO₄98.08
Sodium bicarbonate (saturated solution)144-55-8NaHCO₃84.01
Deionized water7732-18-5H₂O18.02
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Acid Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Precipitation and Filtration: A solid precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product, methyl 5-nitro-1H-indazole-3-carboxylate, is typically a pale yellow solid.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The second step involves the reduction of the aromatic nitro group to a primary amine. This transformation can be achieved using various reducing agents. Two reliable methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.

  • Reduction with Tin(II) Chloride (SnCl₂): This is a classic and effective method for the reduction of aromatic nitro compounds.[2] Tin(II) chloride acts as a single-electron reducing agent in an acidic medium (typically concentrated HCl in ethanol). The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to finally yield the amine. This method is tolerant to many functional groups, including esters.

  • Catalytic Hydrogenation: This is a clean and efficient method that utilizes hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][3] The reaction proceeds on the surface of the catalyst where molecular hydrogen is adsorbed and activated. This method is often preferred due to the simple work-up, as the by-products are typically water and the catalyst is easily removed by filtration. Care must be taken to ensure the reaction conditions do not lead to the reduction of the indazole ring or the ester group.

Method A: Reduction with Tin(II) Chloride
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 5-nitro-1H-indazole-3-carboxylate78155-75-6C₉H₇N₃O₄221.17
Tin(II) chloride dihydrate10025-69-1SnCl₂·2H₂O225.63
Ethanol64-17-5C₂H₆O46.07
Concentrated Hydrochloric Acid7647-01-0HCl36.46
Sodium hydroxide (5 M solution)1310-73-2NaOH40.00
Ethyl acetate141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
  • Reaction Setup: To a solution of methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) in ethanol (20-30 mL per gram of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Acidification and Heating: Slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt) and heat the mixture to reflux (around 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Basification: Dilute the residue with water and cool in an ice bath. Carefully add 5 M sodium hydroxide solution to basify the mixture to a pH of 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Method B: Catalytic Hydrogenation
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 5-nitro-1H-indazole-3-carboxylate78155-75-6C₉H₇N₃O₄221.17
Palladium on Carbon (10 wt. %)7440-05-3Pd/C-
Ethanol or Methanol64-17-5C₂H₆O46.07
Hydrogen gas1333-74-0H₂2.02
Celite®61790-53-2--
  • Reaction Setup: In a hydrogenation flask, dissolve methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) in ethanol or methanol (20-30 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography as described in Method A.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₉H₉N₃O₂
Molar Mass 191.19 g/mol
Appearance Off-white to light brown solid
CAS Number 660411-95-0
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure and data from similar compounds. Experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5-13.0 (br s, 1H, NH-indazole), 7.85 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 2.0 Hz, 1H), 6.85 (dd, J = 8.8, 2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5, 145.0, 138.0, 135.5, 122.0, 115.0, 112.5, 108.0, 52.0.

  • Mass Spectrometry (ESI+): m/z 192.0768 [M+H]⁺.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuric Acid and Hydrochloric Acid: These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Tin(II) Chloride: May cause skin and eye irritation. Avoid inhalation of dust.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air, especially after use. The filter cake should be kept wet and disposed of properly.

Conclusion

The protocols described in this application note provide a reliable and efficient pathway for the laboratory-scale synthesis of this compound. The two-step sequence, involving Fischer-Speier esterification followed by selective nitro group reduction, is a robust method for obtaining this valuable synthetic intermediate. The choice between tin(II) chloride reduction and catalytic hydrogenation for the second step will depend on the available laboratory equipment and safety considerations. Proper characterization of the final product is essential to ensure its suitability for subsequent synthetic transformations in drug discovery and development programs.

References

The Indazole Core in Modern Drug Discovery: Application Notes and Protocols for SAR Studies of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets.[1][2] Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in contemporary drug development.[4]

This guide focuses on a key building block, methyl 5-amino-1H-indazole-3-carboxylate , and its application in structure-activity relationship (SAR) studies. This trifunctional scaffold offers three distinct points for chemical modification: the N-1 position of the indazole ring, the 5-amino group, and the 3-methyl carboxylate. This versatility allows for a systematic exploration of the chemical space around the core, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Herein, we provide a comprehensive overview of the synthetic routes to this scaffold, detailed protocols for its derivatization, and methodologies for the biological evaluation of the resulting analogs, with a particular focus on the discovery of novel kinase inhibitors.

Synthetic Strategies and Derivatization

The strategic derivatization of this compound is central to exploring its potential in SAR campaigns. The presence of the 5-amino group and the 3-methyl carboxylate allows for the introduction of a diverse range of functionalities.

Synthesis of the Core Scaffold: this compound

While several methods exist for the synthesis of the indazole ring system, a common route to the title compound involves the cyclization of an appropriately substituted phenylhydrazine derivative or the functionalization of a pre-formed indazole core. A general, though not detailed, method described in the literature involves reacting an indazole with methyl chloroformate to yield the methyl ester, followed by an amination reaction to introduce the 5-amino group.[2] A more specific, multi-step synthesis starting from commercially available precursors is often required in practice and may involve protection/deprotection strategies to ensure regioselectivity.

Derivatization of the 3-Methyl Carboxylate: Amide Library Synthesis

The methyl ester at the C-3 position is an excellent handle for the generation of a carboxamide library, a common strategy in kinase inhibitor design.[5][6] The amide bond introduces a hydrogen bond donor and acceptor, which can form crucial interactions within the ATP-binding pocket of kinases.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive.[7]

Materials:

  • This compound (or the corresponding carboxylic acid)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0-1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)[7]

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq). Note: If starting from the methyl ester, it must first be hydrolyzed to the carboxylic acid, for example, using LiOH in a THF/water mixture.

  • Add anhydrous DMF to form an approximately 0.1 M solution and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes at room temperature.

  • Add HATU (1.0-1.1 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxamide.

Workflow for Amide Library Synthesis

G cluster_start Starting Material Preparation cluster_coupling Amide Coupling Reaction cluster_purification Work-up and Purification Start Methyl 5-amino-1H- indazole-3-carboxylate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Start->Hydrolysis Acid 5-Amino-1H-indazole- 3-carboxylic acid Hydrolysis->Acid Coupling Amide Bond Formation (Room Temperature, 2-6h) Acid->Coupling Reagents Amine (R-NH₂) HATU, DIPEA, DMF Reagents->Coupling Workup Aqueous Work-up (Extraction & Washes) Coupling->Workup Purify Column Chromatography Workup->Purify Product 5-Amino-1H-indazole- 3-carboxamide Library Purify->Product

Caption: Workflow for the synthesis of a 5-amino-1H-indazole-3-carboxamide library.

Derivatization of the 5-Amino Group: Acylation and Sulfonylation

The 5-amino group provides a second critical handle for SAR exploration. Its modification can influence solubility, cell permeability, and interactions with the solvent-exposed region of the target protein.

Protocol 2: N-Acylation of the 5-Amino Group

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (as base and/or solvent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask.

  • Add the base (e.g., triethylamine, 1.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-acylated product.

Protocol 3: N-Sulfonylation of the 5-Amino Group

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies originating from this compound are not extensively published, we can extrapolate key principles from related indazole series, particularly those targeting protein kinases.

Key Principles of SAR for Indazole-Based Kinase Inhibitors:

  • Hinge-Binding: The indazole core itself often acts as a hinge-binder, with the N1 and N2 atoms forming crucial hydrogen bonds with the backbone of the kinase hinge region.[7]

  • C-3 Position: Modifications at the C-3 position, typically with carboxamides, extend into the ATP-binding pocket. The nature of the amine used for amide formation can significantly impact potency and selectivity by forming interactions with different residues within the pocket.[2][5]

  • C-5 Position: The 5-position often points towards the solvent-exposed region of the active site. Modifications here can be used to improve physicochemical properties such as solubility and can also be used to introduce vectors for further conjugation or to probe for additional interactions. Introducing a hydrophilic group at this position can be critical for achieving kinase selectivity.[2]

Illustrative SAR Table (Hypothetical Data Based on Known Trends for Kinase Inhibitors)

Compound IDR1 (at C-3)R2 (at C-5)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Scaffold -COOCH₃-NH₂>10,000>10,000
1a -CONH-phenyl-NH₂5,2008,100
1b -CONH-cyclopropyl-NH₂1,5004,500
2a -CONH-cyclopropyl-NH-acetyl9503,200
2b -CONH-cyclopropyl-NH-SO₂-phenyl7802,800
3a -CONH-(3-methoxyphenyl)-NH-acetyl851,500
3b -CONH-(3-pyridyl)-NH-acetyl50980

Interpretation of Hypothetical SAR:

  • From Scaffold to 1a/1b: Conversion of the methyl ester to a carboxamide introduces kinase inhibitory activity, with the smaller, more rigid cyclopropylamide (1b) showing improved potency over the phenylamide (1a).

  • From 1b to 2a/2b: Acylation or sulfonylation of the 5-amino group further enhances potency, suggesting that these modifications may be forming favorable interactions or improving the overall binding conformation.

  • From 2a to 3a/3b: Modification of the phenyl ring on the C-3 carboxamide with a methoxy group (3a) or replacement with a pyridyl ring (3b) leads to a significant increase in potency for Kinase X, indicating the presence of a specific pocket that can accommodate these groups and likely form additional hydrogen bonds. The improved selectivity over Kinase Y is also noteworthy.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a cascade of biological assays is employed to determine their activity and selectivity.

Primary Screening: In Vitro Kinase Inhibition Assays

The initial evaluation of new compounds typically involves a biochemical assay to measure their direct inhibitory effect on the target kinase.

Protocol 4: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[7]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized indazole derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay

G cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Reagents Kinase + Substrate + Test Compound (Indazole) ATP_add Add ATP to Initiate Reaction Reagents->ATP_add Incubate1 Incubate (e.g., 60 min) ATP_add->Incubate1 ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->ADP_Glo Incubate2 Incubate (40 min) ADP_Glo->Incubate2 Detect_Reagent Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate2->Detect_Reagent Incubate3 Incubate (30-60 min) Detect_Reagent->Incubate3 Measure Measure Luminescence Incubate3->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Secondary Screening: Cell-Based Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to assess their effects in a more physiologically relevant context.

Protocol 5: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., one that is dependent on the target kinase)

  • Complete cell culture medium

  • Synthesized indazole derivatives

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound represents a highly versatile and strategically important scaffold for modern drug discovery, particularly in the pursuit of novel kinase inhibitors. The synthetic tractability of its three functional groups allows for the rapid generation of diverse chemical libraries. By systematically modifying the C-3 carboxamide and the C-5 amino group, researchers can conduct thorough SAR studies to optimize potency, selectivity, and drug-like properties. The protocols and principles outlined in this guide provide a solid framework for leveraging this privileged core to develop next-generation targeted therapeutics.

References

Application Note & Protocol: Strategic Derivatization of Methyl 5-Amino-1H-indazole-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-1H-indazole-3-carboxylate is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics.[1][2] The strategic importance of this molecule lies in its dual functionality: a reactive 5-amino group and a modifiable 3-carboxylate ester. The primary aromatic amine at the C-5 position is a particularly valuable synthetic handle. Its derivatization allows for the systematic exploration of the chemical space around the indazole core, a critical process in establishing Structure-Activity Relationships (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide with detailed, field-proven protocols for the three most common and impactful derivatization strategies targeting the 5-amino group: N-Acylation , N-Sulfonylation , and N-Alkylation via Reductive Amination . The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to empower researchers in drug development.

Core Principles and Mechanistic Rationale

The nucleophilic character of the 5-amino group is the cornerstone of these derivatization strategies. The choice of reaction pathway depends on the desired final moiety: an amide, a sulfonamide, or a secondary/tertiary amine.

G cluster_start Starting Material cluster_pathways Derivatization Pathways cluster_reagents Key Reagents cluster_products Derivative Products start This compound Acyl N-Acylation (Amide Formation) start->Acyl Attack on Electrophilic Carbonyl Sulfonyl N-Sulfonylation (Sulfonamide Formation) start->Sulfonyl Attack on Electrophilic Sulfur Alkyl N-Alkylation (Reductive Amination) start->Alkyl Imine Formation & Reduction Reagent_Acyl Acyl Chloride (R-COCl) + Base (e.g., TEA) Acyl->Reagent_Acyl Reagent_Sulfonyl Sulfonyl Chloride (R-SO₂Cl) + Pyridine Sulfonyl->Reagent_Sulfonyl Reagent_Alkyl Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)₃) Alkyl->Reagent_Alkyl Prod_Acyl 5-Acylamido Derivative Reagent_Acyl->Prod_Acyl Prod_Sulfonyl 5-Sulfonamido Derivative Reagent_Sulfonyl->Prod_Sulfonyl Prod_Alkyl 5-Alkylamino Derivative Reagent_Alkyl->Prod_Alkyl

Caption: Overview of derivatization pathways for the 5-amino group.

  • N-Acylation: This is a robust and widely used method to form a stable amide bond.[3] The reaction proceeds via the nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the acidic byproduct (HCl or a carboxylic acid), preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards product formation.

  • N-Sulfonylation: Analogous to acylation, this reaction forms a sulfonamide linkage, a common functional group in various drugs. The amine attacks the highly electrophilic sulfur atom of a sulfonyl chloride. Pyridine is a frequent choice for this transformation as it serves effectively as both the base and a polar solvent, facilitating the reaction.[3]

  • N-Alkylation (via Reductive Amination): Direct alkylation of the 5-amino group with alkyl halides is often problematic, leading to poor selectivity and over-alkylation. Reductive amination provides a superior, controlled alternative for synthesizing secondary and tertiary amines.[4][5] The process involves two key steps in a single pot:

    • Imine Formation: The primary amine condenses with an aldehyde or ketone under mildly acidic conditions to form a Schiff base (imine) intermediate.

    • Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the imine C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of slightly acidic conditions that favor imine formation.[4]

Detailed Experimental Protocols

General Laboratory Practices:

  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

  • Anhydrous solvents are critical for the success of these reactions, particularly for acylation and sulfonylation.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

Protocol 1: N-Acylation of the 5-Amino Group

This protocol details the formation of an amide bond using an acyl chloride.

Materials & Reagents

Reagent M. Wt. ( g/mol ) Equivalents
This compound 191.18 1.0
Acyl Chloride (e.g., Acetyl Chloride) Varies 1.1 - 1.2
Triethylamine (TEA) 101.19 1.5 - 2.0

| Anhydrous Dichloromethane (DCM) | - | ~0.1 M solution |

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via syringe over 5 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Protocol 2: N-Sulfonylation of the 5-Amino Group

This protocol describes the synthesis of a sulfonamide derivative.

Materials & Reagents

Reagent M. Wt. ( g/mol ) Equivalents
This compound 191.18 1.0
Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) Varies 1.1

| Anhydrous Pyridine | 79.10 | Solvent & Base |

Step-by-Step Procedure:

  • Setup & Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise (if solid) or dropwise (if liquid) to the stirred solution. Maintain the temperature at 0 °C during addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides. Monitor by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold 1 M HCl. This will protonate the pyridine and precipitate the sulfonamide product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual pyridine hydrochloride, followed by a cold, non-polar solvent like diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified product under vacuum. Further purification via recrystallization or chromatography may be performed if necessary.

Protocol 3: N-Alkylation via Reductive Amination

This protocol details the synthesis of a secondary amine derivative using an aldehyde.

Materials & Reagents

Reagent M. Wt. ( g/mol ) Equivalents
This compound 191.18 1.0
Aldehyde or Ketone Varies 1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 211.94 1.5
Anhydrous Dichloroethane (DCE) or THF - ~0.1 M solution

| Acetic Acid (optional) | 60.05 | 0.1 - 1.0 eq |

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq).

  • Dissolution: Add anhydrous DCE or THF as the solvent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is often accompanied by slight bubbling.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting amine and imine intermediate (often visible on TLC) are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated derivative.

Workflow and Characterization

The successful synthesis of a derivative requires a systematic workflow from reaction setup to final characterization.

G cluster_workflow General Derivatization Workflow A 1. Reagent & Glassware Preparation (Drying, Inert Atmosphere) B 2. Reaction Setup (Dissolution, Cooling) A->B C 3. Reagent Addition (Controlled, Dropwise) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C Incomplete E 5. Work-Up & Extraction (Quench, Separate, Wash) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G H Pure Derivative G->H

Caption: A typical experimental workflow for derivatization.

Product Characterization:

  • ¹H and ¹³C NMR: Confirms the covalent modification. Look for the disappearance of the broad NH₂ signal and the appearance of new signals corresponding to the added acyl, sulfonyl, or alkyl group. For example, in N-acylation, a new amide N-H singlet will appear downfield, along with signals for the acyl group's protons.

  • Mass Spectrometry (MS): Provides definitive confirmation of the product's molecular weight, matching the calculated mass of the derivatized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional group transformations. For N-acylation, the appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ is a key indicator. For N-sulfonylation, characteristic S=O stretches will appear.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction • Inactive or wet reagents/solvents.• Insufficient reaction time or temperature.• Inefficient base (for acylation/sulfonylation).• Use freshly opened or distilled anhydrous solvents.• Allow the reaction to run longer or apply gentle heat (e.g., 40 °C).• Switch to a stronger non-nucleophilic base like DIPEA or use more equivalents.
Multiple Spots on TLC / Impure Product • Over-alkylation (direct alkylation).• Di-acylation or di-sulfonylation (rare but possible).• Degradation of starting material or product.• For alkylation, strictly use the reductive amination protocol.• Ensure controlled, slow addition of the electrophile at low temperatures.• Check the stability of your compound under the reaction conditions; consider a milder base or solvent.
Difficult Purification • Product and starting material have similar polarity.• Byproducts are difficult to separate.• Push the reaction to full completion to eliminate starting material.• Modify the work-up; an acidic or basic wash can remove certain impurities.• Try a different chromatography eluent system or consider recrystallization.
Low Yield in Reductive Amination • Inefficient imine formation.• Decomposition of the reducing agent.• Add a catalytic amount of acetic acid to promote imine formation.• Ensure the solvent is anhydrous, as NaBH(OAc)₃ can slowly react with water. Add the reducing agent to the pre-formed imine solution.

References

Application Notes & Protocols: Leveraging Methyl 5-amino-1H-indazole-3-carboxylate in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

I. Executive Summary: The Strategic Value of the Indazole Scaffold

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, a structural framework renowned for its ability to bind to a wide array of biological targets with high affinity.[1][2] Within this class, Methyl 5-amino-1H-indazole-3-carboxylate (MAIC) has emerged as a critical building block for the synthesis of novel anti-cancer agents.[3][4] Its utility stems from its versatile chemical handles—the amino group and the methyl ester—which allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of MAIC's application in oncology, moving beyond simple descriptions to explain the causal logic behind experimental design. We will detail its role as a precursor to potent kinase inhibitors, provide validated protocols for assessing the efficacy of its derivatives, and illustrate the key signaling pathways involved. Several FDA-approved anti-cancer drugs, including Axitinib and Pazopanib, are built upon the indazole core, underscoring the clinical significance of research in this area.[2]

II. Core Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary application of MAIC in cancer research is as a foundational structure for the development of small-molecule kinase inhibitors.[2][5] Cancer is often driven by aberrant activity of protein kinases, which function as key nodes in signaling pathways controlling cell growth, proliferation, survival, and angiogenesis.[6] Derivatives of the indazole scaffold have demonstrated potent inhibitory activity against multiple oncogenic kinase families.

Key Targeted Pathways:

  • Angiogenesis (VEGFR Family): Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for the formation of new blood vessels that supply tumors with nutrients. Indazole-based compounds, such as the blockbuster drug Axitinib, are potent inhibitors of VEGFRs, effectively starving tumors.[1]

  • Cell Proliferation and Metastasis (FGFR, PDGFR, c-Kit): Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit are receptor tyrosine kinases frequently mutated or overexpressed in various cancers, driving uncontrolled cell division. The indazole framework is adept at fitting into the ATP-binding pocket of these kinases.[1][5][7]

  • Apoptosis and Cell Cycle Regulation: Beyond direct kinase inhibition, derivatives have been shown to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like Bcl-2 and caspases.[8][9] Furthermore, they can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Indazole Indazole-Based Inhibitor (Derived from MAIC) Indazole->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by indazole-based inhibitors.

III. Experimental Workflows & Protocols

A logical cascade of experiments is essential to validate compounds derived from MAIC. The workflow typically begins with broad screening for cellular activity and progressively narrows down to specific molecular target engagement.

MAIC MAIC Scaffold Synthesis Synthesize Derivative Library (SAR) MAIC->Synthesis MTT Cell Viability Assay (IC50 Determination) Synthesis->MTT Kinase Biochemical Kinase Assay (Target IC50) MTT->Kinase WB Western Blot (Cellular Target Engagement) Kinase->WB Lead Lead Compound WB->Lead

Caption: Standard experimental workflow for developing MAIC-based inhibitors.

Application 1: High-Throughput Screening for Anti-Proliferative Activity

Causality: The initial and most critical step is to determine if a novel MAIC derivative possesses biological activity against cancer cells. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Protocol: MTT Cell Viability Assay

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., K562 - leukemia, 4T1 - breast cancer, A549 - lung cancer) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][9][11]

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation & Assay:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism.

Data Presentation: Sample IC₅₀ Values

CompoundCell LineIC₅₀ (µM)Cancer Type
MAIC-Lead-01 K5625.15Chronic Myeloid Leukemia[11]
4T10.85Breast Cancer[9]
A5498.32Lung Cancer[8]
Panc-112.5Pancreatic Cancer[12]
5-Fluorouracil (Control) K5627.5-
Application 2: Biochemical Kinase Inhibition Assay

Causality: After identifying a compound with cellular activity, it is crucial to confirm that it directly inhibits the intended molecular target. Biochemical assays use purified, recombinant enzymes to isolate the interaction between the inhibitor and the kinase, free from other cellular factors. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™, is a highly sensitive and specific method for this purpose.[13]

Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the recombinant kinase (e.g., VEGFR2, FGFR1) and the corresponding fluorescently-labeled substrate peptide to their optimal concentrations in the reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.

    • Prepare serial dilutions of the MAIC-derived test compound.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60-90 minutes.

    • Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate for 60 minutes.

  • Signal Detection & Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • The FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition relative to a "no inhibitor" control.

    • Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Data Presentation: Sample Kinase Inhibition Profile

CompoundKinase TargetBiochemical IC₅₀ (nM)
MAIC-Lead-01 VEGFR215.4
FGFR12.0[7]
PDGFRβ45.8
c-Kit30.1
Application 3: Cellular Target Engagement & Pathway Analysis

Causality: This final step validates that the compound enters the cell, engages its target kinase, and inhibits the downstream signaling pathway responsible for the observed anti-proliferative effects. Western blotting allows for the direct visualization and quantification of protein phosphorylation, providing definitive evidence of the compound's mechanism of action in a biological context.

VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR pVEGFR p-VEGFR2 (Tyr1175) VEGFR->pVEGFR pPLCg p-PLCγ pVEGFR->pPLCg PLCg PLCγ pERK p-ERK1/2 pPLCg->pERK ERK ERK1/2 Inhibitor MAIC-Lead-01 Inhibitor->pVEGFR Block

Caption: VEGFR2 signaling cascade showing key phosphoproteins for Western Blot analysis.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment & Lysis:

    • Seed cells (e.g., HUVECs for VEGFR studies) in a 6-well plate and grow to 80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with the MAIC-derived compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF-A) for 10-15 minutes to activate the pathway.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis:

    • Quantify total protein concentration using a BCA assay.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Transfer & Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-p-VEGFR2, anti-p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection & Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-Total VEGFR2, anti-Total ERK) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify band intensity using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated to total protein confirms target inhibition.

IV. References

  • 5-Aminoindazole . Chem-Impex. --INVALID-LINK--

  • 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester . ChemBK. (2024). --INVALID-LINK--

  • Methyl 5-nitro-1H-indazole-3-carboxylate . Benchchem. --INVALID-LINK--

  • Buy 5-Aminoindazole | 19335-11-6 . Smolecule. (2023). --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . National Library of Medicine. --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Library of Medicine - PMC. --INVALID-LINK--

  • Indazole Derivatives: Promising Anti-tumor Agents . PubMed. --INVALID-LINK--

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . National Library of Medicine - PMC. --INVALID-LINK--

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k . ResearchGate. --INVALID-LINK--

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . MDPI. (2023). --INVALID-LINK--

  • 5-Amino-1-methyl-1H-indazole-3-carboxylic acid . Sigma-Aldrich. --INVALID-LINK--

  • This compound;hydrochloride . Guidechem. --INVALID-LINK--

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors . National Library of Medicine. --INVALID-LINK--

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine . Google Patents. --INVALID-LINK--

  • This compound . Santa Cruz Biotechnology. --INVALID-LINK--

  • This compound . Sunway Pharm Ltd. --INVALID-LINK--

  • This compound . ChemBK. --INVALID-LINK--

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity . ResearchGate. (2025). --INVALID-LINK--

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. --INVALID-LINK--

  • 5-Amino-1h-indazole-3-carboxylic acid methyl ester . Adooq Bioscience. --INVALID-LINK--

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Library of Medicine - PMC. (2023). --INVALID-LINK--

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents . PubMed. --INVALID-LINK--

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Library of Medicine. (2021). --INVALID-LINK--

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors . National Library of Medicine - PMC. (2023). --INVALID-LINK--

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . National Library of Medicine - PMC. --INVALID-LINK--

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s) . Google Patents. --INVALID-LINK--

References

Application Notes and Protocols: Methyl 5-amino-1H-indazole-3-carboxylate as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold in Inflammation Research

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities. This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.[1][2] Notably, indazole-containing compounds like benzydamine and bendazac have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[3] The therapeutic potential of indazole derivatives in inflammation is often attributed to their ability to modulate key signaling pathways, particularly through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4][5]

Methyl 5-amino-1H-indazole-3-carboxylate is a crucial intermediate in the synthesis of a new generation of anti-inflammatory agents. Its strategic functionalization, with an amino group at the 5-position for further derivatization and a carboxylate group at the 3-position, allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of inflammatory targets. This document provides a comprehensive guide for researchers, outlining the synthesis of this key intermediate, its elaboration into potential anti-inflammatory compounds, and the protocols for their biological evaluation.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be strategically achieved through a multi-step sequence starting from a readily available substituted indole. A plausible and efficient route involves the nitration of a suitable indole precursor, followed by a nitrosative cyclization to form the indazole ring, esterification, and subsequent reduction of the nitro group to the key amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-1H-indole

  • To a stirred solution of indole (1 equivalent) in glacial acetic acid at 0-5 °C, add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to afford 5-nitro-1H-indole.

Step 2: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde

  • To a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF at 0 °C, slowly add 2 N hydrochloric acid (2.7 equivalents).[6]

  • Keep the resulting mixture under an inert atmosphere for 10 minutes.[6]

  • Add a solution of 5-nitro-1H-indole (1 equivalent) in DMF dropwise to the nitrosating mixture at 0 °C over 2 hours.[6]

  • Allow the reaction to stir at room temperature overnight.

  • Extract the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-nitro-1H-indazole-3-carboxaldehyde.[6]

Step 3: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

  • Dissolve 5-nitro-1H-indazole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium chlorite (1.5 equivalents) to the solution at room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • To a stirred suspension of 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.[3]

  • Heat the mixture at reflux for 6 hours.[3]

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain methyl 5-nitro-1H-indazole-3-carboxylate.[3]

Step 4: Synthesis of this compound

  • To a solution of methyl 5-nitro-1H-indazole-3-carboxylate (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow Indole Indole Nitroindole 5-Nitro-1H-indole Indole->Nitroindole Nitration Indazole_aldehyde 5-Nitro-1H-indazole-3-carboxaldehyde Nitroindole->Indazole_aldehyde Nitrosative Cyclization Indazole_ester Methyl 5-nitro-1H-indazole-3-carboxylate Indazole_aldehyde->Indazole_ester Oxidation & Esterification Final_product This compound Indazole_ester->Final_product Reduction Derivatization_Workflow Intermediate Methyl 5-amino-1H- indazole-3-carboxylate Final_Compound N-Acyl Indazole Derivative (Anti-inflammatory Candidate) Intermediate->Final_Compound Amide Coupling (HATU, DIPEA) Carboxylic_Acid Substituted Benzoic Acid Carboxylic_Acid->Final_Compound Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB - NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates AA Arachidonic Acid Prostaglandins Prostaglandins AA->Prostaglandins catalyzes COX2 COX-2 COX2->Prostaglandins Prostaglandins->Inflammatory_Stimuli potentiates Indazole_Derivative Indazole Derivative Indazole_Derivative->COX2 inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression (Cytokines, COX-2, etc.) DNA->Gene_Expression promotes transcription Gene_Expression->Inflammatory_Stimuli feedback loop

References

Comprehensive Analytical Techniques for the Characterization of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-amino-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its structural integrity and purity are paramount to ensure the validity of research outcomes and the safety and efficacy of potential drug candidates. This document provides a detailed guide to the essential analytical techniques required for the unambiguous characterization and quality control of this compound, grounded in established scientific principles and practices.

The protocols herein are designed to be self-validating, providing a multi-faceted analytical approach that confirms the compound's identity, structure, and purity. By integrating spectroscopic and chromatographic methods, researchers can establish a comprehensive analytical profile, ensuring data integrity and reproducibility.

Physicochemical Properties

A preliminary assessment of the compound's basic physical properties is a fundamental first step in the characterization process.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂N/A
Molecular Weight 191.19 g/mol N/A
Appearance Off-white to yellow or brown powder/crystals
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and Methanol

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement within a molecule. Both ¹H and ¹³C NMR are essential for confirming the structure of the target compound.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about its connectivity and spatial relationship to other atoms.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.9Broad Singlet1HIndazole N-H
~7.8Singlet1HH-4
~7.3Doublet1HH-7
~6.8Doublet of Doublets1HH-6
~5.4Broad Singlet2HNH₂
~3.9Singlet3HOCH₃

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~163C=O (Ester)
~145C-5
~140C-7a
~135C-3
~122C-3a
~120C-7
~110C-6
~100C-4
~52OCH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental composition.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured m/z value to the theoretical value calculated for C₉H₉N₃O₂.

Expected HRMS Data:

IonTheoretical m/z
[C₉H₉N₃O₂ + H]⁺192.0768
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum provides a "fingerprint" of the functional groups present.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-HStretching (Amine & Indazole)
~1700C=OStretching (Ester)
1620-1580C=C, C=NAromatic Ring Stretching
~1250C-OStretching (Ester)

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like this compound, a reverse-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar.

Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute as necessary.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample (e.g., 1 mg/mL in MeOH) Injector Autosampler/Injector Sample->Injector Inject 10 µL MobilePhase Prepare Mobile Phases (A: H₂O + 0.1% TFA B: ACN + 0.1% TFA) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Separation Detector UV Detector Column->Detector Detection CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Report Generate Purity Report (% Area Calculation) CDS->Report

Caption: Workflow for HPLC purity determination.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.

Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The results are compared to the theoretical percentages calculated from the molecular formula.

Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The instrument automatically combusts the sample and analyzes the resulting gases.

  • Data Comparison: Compare the experimental weight percentages of C, H, and N to the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Elemental Composition Comparison:

ElementTheoretical %Experimental %
Carbon (C)56.54To be determined
Hydrogen (H)4.74To be determined
Nitrogen (N)21.98To be determined

Summary of Analytical Characterization

This comprehensive suite of analytical tests provides a robust and reliable characterization of this compound.

Characterization_Summary cluster_identity Identity & Structure cluster_purity Purity & Composition Compound This compound NMR ¹H & ¹³C NMR Compound->NMR Confirms Connectivity MS HRMS Compound->MS Confirms Molecular Formula IR FT-IR Compound->IR Confirms Functional Groups HPLC HPLC Compound->HPLC Determines Purity EA Elemental Analysis Compound->EA Confirms Elemental Composition

Caption: Integrated analytical approach for characterization.

By following these detailed protocols, researchers can be confident in the quality and identity of their this compound, ensuring the integrity and reproducibility of their subsequent scientific investigations.

Application and Protocol for the NMR Spectroscopic Analysis of Methyl 5-amino-1H-indazole-3-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Methyl 5-amino-1H-indazole-3-carboxylate and its analogues are key building blocks in the synthesis of targeted therapeutics, including kinase inhibitors for oncology and agents for neurodegenerative diseases. The precise substitution pattern on the indazole ring is critical for pharmacological activity, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of these molecules. This guide provides a comprehensive overview of the application of NMR spectroscopy for the characterization of this compound, offering detailed protocols and insights into spectral interpretation.

Molecular Structure and Tautomerism

This compound possesses a bicyclic heteroaromatic core. A critical consideration in the NMR analysis of N-unsubstituted indazoles is the potential for tautomerism, where the proton on the nitrogen can reside on either N1 or N2. For 5-amino-1H-indazole-3-carboxylate, the 1H-tautomer is generally the more stable form. However, solvent conditions and substitution can influence this equilibrium. It is crucial to be aware of this phenomenon as it can lead to the presence of multiple species in solution, complicating the NMR spectra.[1]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (indazole)~13.0br s-Broad singlet, exchangeable with D₂O.
H4~7.8d~1.5Doublet due to coupling with H6.
H7~7.4d~9.0Doublet due to coupling with H6.
H6~6.8dd~9.0, ~1.5Doublet of doublets from coupling to H7 and H4.
NH~5.5br s-Broad singlet, exchangeable with D₂O.
OCH~3.9s-Singlet for the methyl ester protons.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~163Carbonyl carbon of the methyl ester.
C5~145Carbon bearing the amino group.
C3a~140Bridgehead carbon.
C3~135Carbon bearing the carboxylate group.
C7a~125Bridgehead carbon.
C7~122Aromatic CH.
C4~115Aromatic CH.
C6~110Aromatic CH.
OC H₃~52Methyl carbon of the ester.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent solubilizing power for a wide range of organic molecules, including indazole derivatives. It also shifts the residual water peak away from regions of interest. Other suitable solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). Note that the choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (NH, NH₂).[5]

  • Sample Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Solubility Issues: If the compound has poor solubility, gentle warming or sonication can be employed. For analogues with acidic or basic functional groups, the use of a salt form or the addition of a co-solvent may be necessary.

Protocol 2: NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR Experiments (for Unambiguous Assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is essential for assigning the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be useful for confirming the regiochemistry of substitution.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solubilization Dissolve 5-10 mg in 0.6 mL DMSO-d6 Transfer Transfer to 5 mm NMR Tube Solubilization->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR Insert into Spectrometer C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Processing Fourier Transform, Phasing, Baseline Correction HMBC->Processing Export Data Integration Peak Integration (¹H) Processing->Integration Assignment Peak Assignment using 1D & 2D Data Integration->Assignment Structure_Validation Structure Validation Assignment->Structure_Validation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Interpretation: A Step-by-Step Guide

  • Identify Key Functional Group Signals:

    • The broad singlet for the indazole NH proton around 13.0 ppm is a characteristic feature. Its exchange with D₂O can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum.

    • The singlet for the OCH ₃ group at approximately 3.9 ppm should be readily identifiable.

    • The broad singlet for the NH ₂ protons around 5.5 ppm will also exchange with D₂O.

  • Assign the Aromatic Protons:

    • The aromatic region will contain three signals corresponding to H4, H6, and H7.

    • H7 will appear as a doublet with a large ortho coupling constant (J ≈ 9.0 Hz) due to its interaction with H6.

    • H4 will appear as a doublet with a small meta coupling constant (J ≈ 1.5 Hz) from its interaction with H6.

    • H6 will be a doublet of doublets, showing both the large ortho and small meta couplings.

    • A COSY spectrum will clearly show the correlation between H6 and both H4 and H7, confirming their connectivity.

  • Assign the Carbon Signals:

    • The carbonyl carbon of the ester will be the most downfield signal in the ¹³C spectrum (~163 ppm).

    • The carbon of the methyl ester (OC H₃) will be the most upfield signal (~52 ppm).

    • An HSQC experiment will correlate H4, H6, H7, and the OCH₃ protons to their directly attached carbons.

    • The remaining quaternary carbons (C3, C3a, C5, and C7a) can be assigned using an HMBC spectrum. For example, the OCH₃ protons should show a correlation to the C=O carbon and C3. The aromatic protons will show correlations to the quaternary carbons, allowing for their unambiguous assignment.

Troubleshooting and Advanced Considerations

  • Tautomerism: In some solvents or with certain analogues, both 1H- and 2H-tautomers may be present, leading to two sets of signals. Variable temperature NMR experiments can help to study the dynamics of this exchange.[1]

  • Line Broadening: Exchange phenomena or the presence of paramagnetic impurities can lead to broad signals. Ensure high purity of the sample and use high-quality NMR solvents.

  • Analogues with Different Substituents: The chemical shifts will be influenced by the electronic nature of other substituents on the indazole ring. Electron-donating groups will generally shield the protons and carbons, shifting them upfield, while electron-withdrawing groups will have the opposite effect.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its analogues. A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals. Careful sample preparation and a systematic approach to spectral interpretation are key to obtaining high-quality, reliable data, which is essential for advancing drug discovery and development programs that utilize this important class of molecules.

References

The Strategic Role of Methyl 5-amino-1H-indazole-3-carboxylate in Modern Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets with high affinity.[1] The indazole core, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.[2] Its structural rigidity, synthetic tractability, and capacity to form crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous biologically active compounds. The indazole nucleus can act as an ATP surrogate, effectively competing for the ATP-binding site of kinases, a family of enzymes frequently implicated in diseases like cancer.[3]

Among the myriad of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile intermediate. Its bifunctional nature, possessing a reactive amine group and an ester, provides a flexible platform for synthetic elaboration, enabling the exploration of diverse chemical space in the quest for novel therapeutics. This technical guide will provide an in-depth exploration of this compound, from its synthesis to its application in drug discovery workflows, with a focus on the development of kinase inhibitors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the esterification of 5-nitroindazole-3-carboxylic acid, followed by the reduction of the nitro group. The following protocol provides a detailed, step-by-step methodology.

Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

This initial step involves the esterification of 5-nitroindazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst.

Materials:

  • 5-Nitroindazole-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 5-nitroindazole-3-carboxylic acid in methanol.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add concentrated sulfuric acid dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.[4]

Protocol 2: Reduction of the Nitro Group to Synthesize this compound

The second step involves the reduction of the nitro group of methyl 5-nitro-1H-indazole-3-carboxylate to an amine. A common and effective method is catalytic hydrogenation.

Materials:

  • Methyl 5-nitro-1H-indazole-3-carboxylate

  • Ethanol (EtOH) or Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of methyl 5-nitro-1H-indazole-3-carboxylate in ethanol or methanol in a hydrogenation vessel, add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Application in Drug Discovery: A Kinase Inhibitor Workflow

This compound is a key building block in the synthesis of a wide range of kinase inhibitors. The following workflow illustrates its application in a typical drug discovery campaign, from initial library synthesis to biological evaluation.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A This compound B Amide Coupling with Diverse Carboxylic Acids A->B C Focused Chemical Library B->C D Biochemical Kinase Assay (e.g., ADP-Glo™) C->D Primary Screening E Hit Identification & SAR Analysis D->E F Cell-Based Proliferation Assay (e.g., MTT Assay) E->F G Lead Compound Identification F->G H Preclinical Development G->H Lead Optimization

Caption: A generalized workflow for the discovery of kinase inhibitors.

Protocol 3: Amide Coupling for Library Synthesis

The amine group of this compound serves as a handle for amide bond formation, allowing for the introduction of diverse chemical moieties. The following is a general protocol for amide coupling using HATU, a highly efficient coupling reagent.[2]

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl, saturated NaHCO₃, and brine for work-up

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion and allow the mixture to stir for a few minutes for pre-activation.

  • Add a solution of this compound (1.0-1.2 eq) in DMF to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Case Study: Pazopanib - A Multi-Kinase Inhibitor

Pazopanib (Votrient®) is a potent multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] The synthesis of Pazopanib showcases the utility of an indazole core, specifically a derivative of this compound. While the commercial synthesis of Pazopanib utilizes N,2,3-trimethyl-2H-indazol-6-amine, the underlying principles of coupling an indazole amine with a pyrimidine derivative are analogous to the workflows described herein.[7]

G cluster_0 Pazopanib's Mechanism of Action Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR Inhibits PDGFR PDGFR Pazopanib->PDGFR Inhibits cKit c-Kit Pazopanib->cKit Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes TumorGrowth Tumor Growth & Proliferation PDGFR->TumorGrowth Promotes cKit->TumorGrowth Promotes

Caption: A simplified diagram of Pazopanib's mechanism of action.

Biological Evaluation of Indazole-Based Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine cellular potency and effects on cell proliferation.

Protocol 4: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized indazole derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseIC₅₀ (nM)
PazopanibVEGFR-230
AxitinibVEGFR-20.2
C05 (PLK4 Inhibitor)PLK4< 0.1
Hypothetical Compound ATarget Kinase X50
Hypothetical Compound BTarget Kinase X15

Note: Data for Pazopanib, Axitinib, and C05 are from published sources for illustrative purposes.[8][9] Hypothetical compounds are for demonstration.

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Synthesized indazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its strategic importance lies in its ability to serve as a scaffold for the creation of diverse chemical libraries through straightforward synthetic transformations like amide coupling. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists to leverage this important intermediate in their drug discovery endeavors. As our understanding of the molecular drivers of disease continues to expand, the indazole scaffold, and key intermediates like this compound, will undoubtedly continue to play a pivotal role in the development of next-generation targeted therapies.

References

Application Notes and Protocols: A Scalable Synthesis of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-amino-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic route. This document provides a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis of this compound. The described two-step process involves the esterification of 5-nitro-1H-indazole-3-carboxylic acid followed by a catalytic reduction of the nitro group. This application note offers in-depth explanations for experimental choices, process safety considerations, and detailed analytical characterization, aiming to equip researchers and process chemists with a reliable methodology for large-scale production.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[1][3] Specifically, the 5-amino-substituted indazole core is crucial for establishing key interactions with biological targets, such as the hinge region of protein kinases.[1] this compound serves as a versatile intermediate, allowing for further functionalization at the amino and ester groups to generate diverse compound libraries for drug development programs.[4]

While several synthetic routes to this compound exist, many are not amenable to large-scale production due to factors such as hazardous reagents, low overall yields, or difficult purifications. The protocol detailed herein focuses on a practical and scalable approach, prioritizing safety, efficiency, and high purity of the final product.

Synthetic Strategy

The selected synthetic pathway is a two-step sequence commencing from the commercially available 5-nitro-1H-indazole-3-carboxylic acid. This strategy is advantageous for scale-up due to the reliable and high-yielding nature of each transformation.

Step 1: Esterification. The first step involves the Fischer esterification of 5-nitro-1H-indazole-3-carboxylic acid to its corresponding methyl ester, methyl 5-nitro-1H-indazole-3-carboxylate. This reaction is typically acid-catalyzed and driven to completion by using methanol as both a reagent and a solvent.[4][5]

Step 2: Reduction. The subsequent step is the reduction of the nitro group at the C5 position to an amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric, often metallic, reducing agents that can lead to problematic waste streams.[6]

The overall synthetic workflow is depicted below:

Synthetic_Pathway A 5-Nitro-1H-indazole-3-carboxylic acid B Methyl 5-nitro-1H-indazole-3-carboxylate A->B  Step 1: Esterification  CH3OH, H2SO4 (cat.)  Reflux C This compound B->C  Step 2: Reduction  H2, Pd/C  Methanol

Caption: Overall synthetic route for this compound.

Materials and Reagents

MaterialGradeSupplier
5-Nitro-1H-indazole-3-carboxylic acid≥98%Major suppliers
Methanol (MeOH)Anhydrous, ≥99.8%Major suppliers
Sulfuric Acid (H₂SO₄)Reagent grade, 98%Major suppliers
Palladium on Carbon (Pd/C)10 wt. %Major suppliers
Hydrogen Gas (H₂)High purityMajor suppliers
Ethyl Acetate (EtOAc)ACS gradeMajor suppliers
HexanesACS gradeMajor suppliers
Celite®Filter agentMajor suppliers
Sodium Bicarbonate (NaHCO₃)ACS gradeMajor suppliers
Sodium Sulfate (Na₂SO₄)AnhydrousMajor suppliers

Experimental Protocols

Part 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

This protocol describes the esterification of 5-nitro-1H-indazole-3-carboxylic acid.

Workflow Diagram:

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge reactor with 5-nitro-1H-indazole-3-carboxylic acid and Methanol B Cool to 0-5 °C A->B C Slowly add concentrated H2SO4 B->C D Heat to reflux (approx. 65 °C) C->D E Monitor reaction by TLC/LCMS (approx. 6-8 hours) D->E F Cool to room temperature E->F G Pour into ice-water F->G H Filter the precipitate G->H I Wash with water H->I J Dry the solid product I->J

Caption: Step-by-step workflow for the esterification reaction.

Detailed Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Add methanol (10 vol) and begin stirring to form a slurry.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 6-8 hours).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a separate vessel containing crushed ice and water (20 vol).

  • A yellow precipitate will form. Stir the slurry for 30 minutes.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with water until the washings are neutral (pH ~7).

  • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of this compound

This protocol outlines the catalytic reduction of the nitro intermediate.

Workflow Diagram:

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation A Charge autoclave with Methyl 5-nitro-1H-indazole-3-carboxylate, Methanol, and Pd/C B Inert the system with N2 A->B C Pressurize with H2 (50 psi) B->C D Stir vigorously at room temperature C->D E Monitor H2 uptake and reaction progress by TLC/LCMS D->E F Vent H2 and purge with N2 E->F G Filter through Celite® F->G H Concentrate the filtrate G->H I Recrystallize from EtOAc/Hexanes H->I J Dry the final product I->J

Caption: Step-by-step workflow for the catalytic reduction.

Detailed Procedure:

  • Reaction Setup: To a hydrogenation reactor (autoclave), add methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) and methanol (15 vol).

  • Carefully add 10% Palladium on Carbon (Pd/C) (1-2 mol%) under a nitrogen atmosphere.

  • Seal the reactor and inert the system by purging with nitrogen gas several times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.

  • Begin vigorous stirring at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis via TLC/LCMS. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

  • Dry the crystalline solid in a vacuum oven at 40-50 °C.

Results and Discussion

StepProductTypical YieldPurity (HPLC)Melting Point (°C)
1. EsterificationMethyl 5-nitro-1H-indazole-3-carboxylate90-95%>98%234-236[5]
2. ReductionThis compound85-92%>99%178-181

The esterification reaction proceeds cleanly with high conversion. The product precipitates upon pouring the reaction mixture into water, which allows for a simple and efficient isolation procedure. The subsequent catalytic hydrogenation is also highly efficient. The use of 10% Pd/C at a low loading is sufficient for complete conversion in a reasonable timeframe. Filtration through Celite® effectively removes the catalyst, and a final recrystallization yields the desired product in high purity.

Process Safety Considerations

  • Esterification: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. The addition of sulfuric acid to methanol is exothermic and should be performed slowly at a low temperature.

  • Reduction: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area, in a properly rated and maintained pressure reactor. The catalyst, Pd/C, can be pyrophoric, especially when dry and exposed to air. It should be handled under an inert atmosphere or as a wet paste. Proper quenching and disposal procedures for the catalyst are essential.

Conclusion

The described two-step synthesis of this compound provides a reliable and scalable route to this important pharmaceutical intermediate. The protocol utilizes readily available starting materials, employs robust and well-understood chemical transformations, and incorporates safety measures appropriate for scale-up. This application note serves as a comprehensive guide for researchers and process chemists to produce multi-gram to kilogram quantities of high-purity this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of obtaining highly pure this compound.

Introduction: The Challenge of Purifying this compound

This compound is a vital building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to the presence of closely related impurities from its synthesis, its amphoteric nature (possessing both a basic amino group and a weakly acidic N-H group), and its potential for degradation.

This guide provides a systematic approach to the purification of this compound, focusing on two primary methods: column chromatography and recrystallization . We will explore the rationale behind procedural steps, troubleshoot common issues, and answer frequently asked questions.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The most common synthetic route to this compound involves the reduction of its nitro precursor, methyl 5-nitro-1H-indazole-3-carboxylate[1].

Potential Impurities Include:

  • Unreacted Starting Material: Methyl 5-nitro-1H-indazole-3-carboxylate.

  • Intermediates of Reduction: Partially reduced species such as nitroso or hydroxylamino derivatives.

  • Byproducts of Cyclization: Regioisomers formed during the indazole synthesis.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Degradation Products: Oxidized impurities due to the air-sensitivity of the amino group.

A preliminary purity assessment by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for selecting the most appropriate purification strategy[2][3].

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Column Chromatography
Problem Potential Cause Solution
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound from impurities with similar retention factors (Rf).Optimize TLC: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[2]
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound Streaking: The compound may be interacting too strongly with the acidic silica gel due to its basic amino group.Use a Modified Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column to minimize strong acidic interactions.[2][4] Alternatively, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4]
Product is Not Eluting from the Column Eluent is Too Non-Polar: The solvent system is not polar enough to displace the compound from the stationary phase.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane, a small addition of methanol can significantly increase polarity.[2]
Low Recovery of Purified Product Irreversible Adsorption: The compound may be irreversibly binding to the silica gel.Deactivate Silica Gel: Use a less active stationary phase like deactivated silica gel (prepared by adding a small amount of water) or switch to alumina.
Compound Degradation: The amino group may be susceptible to oxidation on the silica gel surface.Work Quickly and Under Inert Atmosphere: Pack and run the column efficiently to minimize the compound's contact time with the stationary phase. If possible, work under an inert atmosphere (nitrogen or argon).
Recrystallization
Problem Potential Cause Solution
Oiling Out Instead of Crystallization High Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, causing the compound to separate as a liquid phase.Re-heat and Dilute: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to reduce the saturation.[2] Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.
No Crystal Formation Upon Cooling Solution is Not Saturated: Too much solvent was used, and the solution is not saturated at the lower temperature.Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
Low Recovery of Purified Product Inappropriate Solvent Choice: The solvent is too good at dissolving the compound even at low temperatures.Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Test a range of solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[2][5]
Too Much Solvent Used: The minimum amount of hot solvent was not used to dissolve the crude product.Minimize Solvent Volume: Use the smallest volume of hot solvent necessary to fully dissolve the solid.[2] Concentrate the Mother Liquor: After filtering the crystals, you can concentrate the filtrate (mother liquor) to obtain a second crop of crystals.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline. The specific eluent system should be optimized by TLC first.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 20-80% ethyl acetate in hexanes, or 1-10% methanol in dichloromethane).

    • Visualize the spots under UV light.

    • Select the solvent system that gives your product an Rf of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent like hexanes.

    • Pour the slurry into a glass column and allow the silica to settle without air bubbles.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the solution carefully onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation.[2]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision High Impurity Load? Analysis->Decision Chroma Column Chromatography Decision->Chroma Yes Recryst Recrystallization Decision->Recryst No Chroma->Recryst Optional Further Purification FinalAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Chroma->FinalAnalysis Recryst->FinalAnalysis Pure Pure Product (>98%) FinalAnalysis->Pure

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product? A1: A combination of orthogonal analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[3]

Q2: My compound is a light tan color after purification. Is this normal? A2: While a perfectly pure compound is often white or off-white, a slight coloration can sometimes be present due to trace, highly colored impurities that are difficult to remove. The amino group can also be prone to slight oxidation, which can cause coloration. If the purity is confirmed to be high by analytical methods like HPLC and NMR, a slight tan color may be acceptable for many applications.

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography can be a powerful tool for purifying polar compounds like this compound, especially on a smaller scale. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent resolution.

Q4: How should I store the purified this compound? A4: Due to the potential for oxidation of the amino group, it is best to store the purified compound in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon). Storing at -20°C is also recommended for long-term stability.[6]

Q5: The NMR spectrum of my purified product shows broader peaks than expected for the aromatic protons. What could be the cause? A5: Broadening of aromatic signals in indazoles can sometimes be attributed to tautomerism (exchange between the 1H and 2H forms of the indazole ring) or intermolecular hydrogen bonding. The concentration of the NMR sample and the choice of solvent can influence these effects. If you suspect tautomerism, variable temperature NMR studies may be insightful.[7]

References

Technical Support Center: Synthesis of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of methyl 5-amino-1H-indazole-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis. The guidance is structured to explain the causality behind experimental observations and to offer robust, validated solutions.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process pivotal for the creation of various pharmacologically active molecules. A prevalent and reliable synthetic route, which will be the focus of this guide, involves three primary stages:

  • Indazole Ring Formation and Nitration: Typically initiated from an ortho-substituted aniline derivative, followed by diazotization and intramolecular cyclization to form the indazole core. A nitration step, often preceding or following cyclization, introduces the nitro group at the 5-position.

  • Esterification: Conversion of the 3-carboxylic acid group to its corresponding methyl ester.

  • Nitro Group Reduction: The final step involves the reduction of the 5-nitro group to the desired 5-amino functionality.

Each of these stages presents a unique set of challenges with the potential for specific side product formation. This guide will dissect each step to provide clarity and actionable solutions.

Troubleshooting Guide & FAQs

Part 1: Indazole Ring Formation and Nitration

Question 1: During the cyclization of a diazotized precursor to form the indazole ring, I am observing a low yield and a complex mixture of byproducts. What are the likely side reactions?

Answer: The formation of the indazole ring via diazotization and intramolecular cyclization is a critical step where reaction conditions must be precisely controlled.[1] Several side reactions can lead to diminished yields and the formation of impurities.

  • Incomplete Diazotization: Insufficient reaction time or improper temperature control can lead to the presence of unreacted starting amine.

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable and may decompose, especially at elevated temperatures. This decomposition can lead to a variety of byproducts, including phenols (from reaction with water) and other substitution products depending on the reaction medium.

  • Intermolecular Coupling: The diazonium salt can couple with electron-rich aromatic species in the reaction mixture, including the starting material or the indazole product itself, to form colored azo compounds.

  • Dediazoniation: Premature loss of nitrogen from the diazonium salt can lead to the formation of a highly reactive aryl cation, which can then react non-selectively with available nucleophiles.[2]

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low Yield of IndazoleIncomplete diazotization or diazonium salt decomposition.Maintain a low temperature (typically 0-5 °C) during diazotization. Ensure slow, controlled addition of the diazotizing agent (e.g., sodium nitrite).
Presence of Colored ImpuritiesFormation of azo compounds.Use a slight excess of the diazotizing agent to ensure full conversion of the starting amine. Avoid the presence of other nucleophilic species that could compete with the intramolecular cyclization.
Complex Product MixtureDediazoniation and other side reactions.Optimize the reaction solvent and pH. The cyclization step is often favored under specific acidic or basic conditions depending on the substrate.

Question 2: My nitration step is producing multiple nitrated isomers. How can I improve the regioselectivity for the 5-nitro position?

Answer: Achieving high regioselectivity during the nitration of the indazole ring is crucial. The directing effects of the substituents on the indazole core will dictate the position of nitration. For an unsubstituted 1H-indazole-3-carboxylate, the electron-donating nature of the pyrazole ring directs electrophilic substitution to the benzene ring, primarily at the 5- and 7-positions.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The substituent at the 3-position can sterically hinder nitration at the 4-position.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of dinitrated byproducts.

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, potassium nitrate/sulfuric acid) can influence the outcome.

Solutions for Improved Selectivity:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to enhance selectivity.

  • Controlled Addition: Add the nitrating agent slowly to the solution of the indazole to avoid localized high concentrations.

  • Protecting Groups: In some cases, the use of a protecting group on the indazole nitrogen can influence the regioselectivity of the nitration.

Part 2: Esterification of 5-nitro-1H-indazole-3-carboxylic acid

Question 3: I am experiencing incomplete conversion during the esterification of 5-nitro-1H-indazole-3-carboxylic acid. What are the common pitfalls?

Answer: The esterification of 5-nitro-1H-indazole-3-carboxylic acid is commonly achieved through Fischer-Speier esterification or by conversion to an acyl chloride followed by reaction with methanol.[3] Incomplete conversion is a frequent issue.

Potential Causes and Solutions:

Problem Potential Cause Solution
Incomplete EsterificationInsufficient catalyst (in Fischer esterification), presence of water, or insufficient reaction time/temperature.Use a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. Ensure anhydrous conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Low YieldDecarboxylation of the starting material under harsh acidic or thermal conditions.[4]Employ milder esterification methods if decarboxylation is observed. This can include using reagents like (trimethylsilyl)diazomethane or employing coupling agents followed by the addition of methanol.

Question 4: I have observed a significant amount of a byproduct that appears to be the decarboxylated 5-nitro-1H-indazole. How can this be prevented?

Answer: Indazole-3-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures or under harsh acidic or basic conditions.[4]

Mitigation Strategies for Decarboxylation:

  • Temperature Control: Avoid excessive heating during the esterification reaction. If using Fischer esterification, refluxing for extended periods should be monitored closely.

  • Milder Reagents: Consider alternative, milder esterification procedures that do not require high temperatures or strong acids. For example, the use of oxalyl chloride or thionyl chloride to form the acyl chloride at low temperatures, followed by the addition of methanol, can be effective.

Part 3: Reduction of Methyl 5-nitro-1H-indazole-3-carboxylate

Question 5: During the reduction of the nitro group, I am isolating several impurities besides the desired amino product. What are these and how can I avoid them?

Answer: The reduction of an aromatic nitro group is a well-established transformation, but it can proceed through several intermediates, which can lead to the formation of byproducts if the reaction is not driven to completion.[5][6] Catalytic hydrogenation is a common and clean method for this reduction.

Common Side Products and their Formation Pathways:

Side Product Formation Mechanism Prevention and Mitigation
Nitroso Intermediate Incomplete reduction of the nitro group.[5][7]Ensure sufficient catalyst loading and hydrogen pressure. Monitor the reaction until the starting material is fully consumed.
Hydroxylamine Intermediate Incomplete reduction of the nitroso intermediate. This intermediate can be unstable.[6]Proper catalyst selection and reaction conditions are key. Palladium on carbon (Pd/C) is generally effective in driving the reaction to the amine.
Azoxy, Azo, and Hydrazo Dimers Condensation reactions between nitroso and hydroxylamine intermediates.[5][7]Maintain a sufficient hydrogen supply to ensure the complete reduction of intermediates as they form. Good agitation is important to ensure efficient mass transfer of hydrogen.
7-Alkoxy Adducts When using SnCl2 in alcoholic solvents, alkoxylation at the 7-position has been reported as a side reaction in some nitroindazole systems.[8]If using SnCl2, consider alternative solvents. Catalytic hydrogenation is generally a cleaner method to avoid such byproducts.

Workflow for Troubleshooting Nitro Group Reduction

Caption: A troubleshooting workflow for the reduction step.

Question 6: My catalytic hydrogenation reaction seems to stall or proceed very slowly. What factors could be inhibiting the catalyst?

Answer: Catalyst deactivation or inhibition can be a significant issue in catalytic hydrogenation.

  • Catalyst Poisoning: Certain functional groups or impurities can act as catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure your starting materials and solvents are free from such impurities.

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, resulting in a slow reaction rate.

  • Inactive Catalyst: The catalyst itself may be old or have been improperly handled, leading to oxidation or loss of activity.

Solutions:

  • Purify Starting Materials: If catalyst poisoning is suspected, purify the starting nitro-indazole ester before the reduction step.

  • Optimize Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate hydrogen transfer.

  • Use Fresh Catalyst: Always use a fresh, high-quality catalyst. If a batch of catalyst is suspected to be inactive, test it on a known, reliable substrate.

Experimental Protocols

Protocol 1: Esterification of 5-nitro-1H-indazole-3-carboxylic acid

This protocol describes a standard Fischer esterification.

  • Suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of Methyl 5-nitro-1H-indazole-3-carboxylate

This protocol outlines a general procedure for the reduction of the nitro group.

  • In a suitable hydrogenation vessel, dissolve or suspend methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake and/or TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Visualization of Key Reaction Pathways

Pathway 1: Synthesis of this compound

Synthesis_Pathway Start Substituted o-Toluidine Diazotization Diazotization & Cyclization Start->Diazotization IndazoleAcid 5-Nitro-1H-indazole-3-carboxylic acid Diazotization->IndazoleAcid Esterification Esterification (MeOH, H+) IndazoleAcid->Esterification NitroEster Methyl 5-nitro-1H-indazole-3-carboxylate Esterification->NitroEster Reduction Reduction (H2, Pd/C) NitroEster->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: A simplified synthetic route to the target molecule.

Pathway 2: Formation of Side Products during Nitro Group Reduction

Side_Product_Formation Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy R-N(O)=N-R (Azoxy Dimer) Nitroso->Azoxy Condensation with Hydroxylamine Amine R-NH2 (Desired Amine) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo R-N=N-R (Azo Dimer) Azoxy->Azo Reduction

Caption: Pathway of nitro group reduction and dimer formation.

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective indazole synthesis. The indazole core is a privileged scaffold in drug discovery, but its synthesis is often plagued by challenges in controlling regioselectivity, particularly during N-functionalization.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these common hurdles and empower you to achieve your desired synthetic outcomes with confidence.

Understanding the Core Challenge: The Ambident Nucleophilicity of the Indazole Ring

The primary obstacle in the selective functionalization of indazoles lies in the presence of two nucleophilic nitrogen atoms, N1 and N2.[5] Direct alkylation or acylation reactions often yield a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[2][3][6][7] The regiochemical outcome is a delicate balance of electronic and steric factors of the indazole substrate, the nature of the electrophile, and the specific reaction conditions employed.[2][5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a principle that can be leveraged to favor N1 substitution under equilibrating conditions.[5][6][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers in the field.

Q1: I'm getting a mixture of N1 and N2 isomers during N-alkylation. How can I improve the selectivity for the N1-alkylated product?

A1: Achieving high N1 selectivity often involves steering the reaction towards the thermodynamically more stable 1H-indazole tautomer.[5][6] Several factors are critical:

  • Choice of Base and Solvent: This is arguably the most influential parameter. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely cited method for achieving excellent N1 selectivity.[2][6][9] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent (e.g., at C3), sterically hindering attack at N2.[2][6]

  • Substituent Effects: The nature of substituents on the indazole ring plays a crucial role. For instance, indazoles bearing a carbonyl or other coordinating group at the C3 position (e.g., -CO₂Me, -COMe, -CONH₂) exhibit exceptionally high (>99%) N1 regioselectivity when using NaH in THF.[2][9]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl electrophiles, reaction conditions can be set up to allow for an equilibrium that favors the formation of the more stable N1-substituted product.[2][8][9]

Q2: My goal is the N2-substituted indazole. What strategies can I employ to favor its formation?

A2: While the 1H-indazole is often the more stable tautomer, specific conditions can be used to promote kinetic alkylation at the N2 position:

  • Steric Hindrance at C7: Introducing a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2. Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at C7 have been shown to provide excellent N2 regioselectivity (≥96%).[2][6][8][9][10]

  • Metal-Mediated Reactions: Gallium/aluminum or aluminum-mediated direct alkylation reactions have been developed specifically for the high-yield, regioselective synthesis of 2H-indazoles.[11][12][13]

  • Acid-Catalyzed Conditions: A novel approach using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds has been shown to be highly selective for N2-alkylation.[14]

  • Mitsunobu Reaction: Under certain Mitsunobu conditions (e.g., with diisopropyl azodicarboxylate - DIAD), a preference for the N2 isomer has been observed, although this can be substrate-dependent.[8][9]

Q3: Are there alternatives to direct N-alkylation for obtaining regiochemically pure indazoles?

A3: Absolutely. A powerful strategy is to introduce the desired N-substituent before the formation of the indazole ring.[6][9] This can be achieved through various cyclization strategies, such as:

  • Using N-substituted Hydrazines: Reacting an appropriately substituted ortho-haloaryl carbonyl or nitrile compound with an N-alkyl or N-arylhydrazine can lead directly to the corresponding N1-substituted indazole in good to excellent yields.[9]

  • Davis-Beirut Reaction: This reaction is a robust method for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines, proceeding through a key nitroso imine intermediate.[15][16][17][18]

Q4: How can I reliably distinguish between the N1 and N2 regioisomers?

A4: Spectroscopic methods, particularly NMR, are essential for unambiguous characterization.

  • ¹H NMR: The chemical shift of the proton at the C3 position is often a key indicator. In 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is highly definitive. For an N1-substituted indazole, a correlation will be observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is typically seen between the N-alkyl protons and the C3 carbon.[8][9]

Troubleshooting Guide: N-Alkylation of Indazoles

This guide provides a systematic approach to troubleshooting common issues in regioselective N-alkylation.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor N1/N2 Regioselectivity (Mixture of Isomers) 1. Suboptimal base/solvent combination. 2. Reaction under kinetic control when thermodynamic control is needed. 3. Steric or electronic effects of substituents are not being properly exploited.1. For N1-Selectivity: Switch to NaH in anhydrous THF . This is the most frequently successful condition.[2][6] If selectivity is still poor, consider Cs₂CO₃ in DMF, which can sometimes improve N1 selectivity for certain substrates.[2] 2. For N2-Selectivity: If your substrate has a C7-substituent, ensure it is sufficiently bulky or electron-withdrawing.[2][8] Explore specialized methods like Ga/Al-mediated alkylation or acid-catalyzed reactions.[11][14] 3. Ensure your reaction is running long enough to reach thermodynamic equilibrium if targeting the N1 isomer.
Low Reaction Yield 1. Incomplete deprotonation of the indazole. 2. Decomposition of starting material or product. 3. Poor reactivity of the alkylating agent.1. Ensure the base is fresh and the solvent is anhydrous. Use a slight excess of the base (1.1-1.2 equivalents). 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Consider a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide, or using a tosylate).[2][8]
Difficulty in Separating Regioisomers The N1 and N2 isomers often have very similar polarities.1. Optimize Chromatography: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase, such as alumina instead of silica gel.[20] 2. Derivatization: If separation is intractable, consider a temporary derivatization of one isomer to alter its polarity, facilitate separation, and then remove the directing group.

Experimental Workflows & Protocols

A logical workflow is crucial for systematically tackling regioselectivity issues. The following diagram illustrates a decision-making process for selecting a synthetic strategy.

Indazole_Synthesis_Workflow start Desired Indazole Target is_alkylation Is direct N-alkylation the chosen route? start->is_alkylation n1_or_n2 Target N1 or N2 isomer? is_alkylation->n1_or_n2 Yes alt_route Consider Alternative Routes is_alkylation->alt_route No / Poor Results n1_protocol High N1-Selectivity Protocol n1_or_n2->n1_protocol N1 n2_protocol High N2-Selectivity Protocol n1_or_n2->n2_protocol N2 n1_conditions Use NaH in THF. Consider C3-directing groups. n1_protocol->n1_conditions n2_conditions Utilize C7-substituents. Explore metal-mediated or acid-catalyzed methods. n2_protocol->n2_conditions pre_functionalize Pre-functionalization Strategy alt_route->pre_functionalize davis_beirut Davis-Beirut Reaction for 2H-Indazoles alt_route->davis_beirut pre_func_details Synthesize indazole ring from an N-substituted hydrazine. pre_functionalize->pre_func_details

Caption: Decision workflow for regioselective indazole synthesis.

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position, particularly for indazoles with C3-substituents that can chelate with the sodium cation.[2][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation using a Carbonate Base

This method often gives mixtures but can be tuned. It is a common starting point before optimizing with stronger bases.[5][7]

  • Preparation: Suspend the 1H-indazole (1.0 equiv.) and an anhydrous carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 regioisomers using flash column chromatography.

Mechanistic Insights: The Role of Ion-Pairing in N1-Selectivity

The remarkable N1-selectivity observed with NaH in THF for C3-carbonyl substituted indazoles can be attributed to the formation of a tight ion pair. This concept is illustrated in the diagram below.

Ion_Pair_Mechanism cluster_0 Proposed Mechanism for N1-Selectivity Indazole Indazole with C3=O group NaH + NaH (in THF) Intermediate Sodium Indazolide (Tight Ion Pair) NaH->Intermediate - H₂ Chelation Na+ chelates between N2 and C3=O Intermediate->Chelation Alkylation + R-X Intermediate->Alkylation Product Exclusive N1-Alkylated Product Alkylation->Product N2_Blocked N2 attack is sterically hindered Product->N2_Blocked

Caption: Chelation control model for N1-selective alkylation.

In this model, after deprotonation by NaH, the sodium cation forms a six-membered chelate with the N2 atom and the oxygen of the C3-carbonyl group.[2][6] This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to react exclusively at the N1 position. This provides a strong rationale for the experimental observations and a predictive tool for substrate design.

By understanding the interplay of these factors and applying the systematic troubleshooting and experimental strategies outlined in this guide, researchers can more effectively navigate the challenges of regioselective indazole synthesis and accelerate their research and development programs.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-amino-1H-indazole-3-carboxylate. As a key intermediate in the development of various bioactive molecules, optimizing its synthesis is critical for achieving high yield, purity, and scalability. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part I: Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound, but I am observing very low to no formation of the target compound. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. A common approach involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

  • Inefficient Cyclization: The core indazole ring formation is the critical step. Inadequate reaction conditions can lead to incomplete conversion.

    • Causality: The cyclization to form the indazole ring often requires specific temperature and pH conditions to proceed efficiently. For instance, in syntheses starting from anthranilic acid derivatives, the diazotization and subsequent reduction and cyclization are sensitive to temperature control.[1]

    • Solution:

      • Temperature Control: If your synthesis involves a diazotization step, maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. For the cyclization step, a higher temperature may be required, and this should be optimized. A gradual increase in temperature after the initial reaction may be beneficial.

      • pH Adjustment: The pH of the reaction medium can be critical. For cyclization reactions involving acidic or basic catalysis, ensure the pH is within the optimal range for your specific protocol.

      • Choice of Reagents: For syntheses involving reductive cyclization, the choice of reducing agent is crucial. Ensure the reducing agent is fresh and added at the appropriate rate.

  • Starting Material Degradation: The starting materials, particularly those with multiple functional groups, can be susceptible to degradation under harsh reaction conditions.

    • Causality: The amino group in the precursor is susceptible to oxidation, while the ester group can undergo hydrolysis.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

      • Anhydrous Conditions: If your reaction is sensitive to moisture, use anhydrous solvents and reagents to prevent hydrolysis of the ester functionality.

      • Protecting Groups: Consider the use of protecting groups for the amino function if it is found to interfere with the desired reaction.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in indazole synthesis include the formation of hydrazones and dimers.[1]

    • Causality: These side reactions are often favored under certain temperature and concentration conditions.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote the formation of side products.

      • Reaction Concentration: Adjusting the concentration of the reaction mixture can sometimes disfavor the formation of dimeric impurities.

Issue 2: Formation of Regioisomers (1H vs. 2H-Indazole)

Question: My reaction is producing a mixture of the desired 1H-indazole and the isomeric 2H-indazole. How can I improve the regioselectivity for the 1H isomer?

Answer:

The formation of both 1H and 2H-indazole isomers is a common challenge in indazole synthesis. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] However, reaction kinetics can lead to the formation of the 2H isomer.

  • Controlling Regioselectivity:

    • Causality: The regioselectivity of N-substitution on the indazole ring is influenced by the reaction conditions, including the choice of base, solvent, and temperature.[3]

    • Solution:

      • Base and Solvent Selection: In reactions involving N-alkylation or other substitutions on the indazole nitrogen, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 substituted product.[3]

      • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the regioselectivity towards the thermodynamically favored 1H-isomer.[4]

      • Protecting Group Strategy: If direct synthesis leads to a mixture, consider a strategy where a protecting group is used to direct the formation of the desired isomer, followed by deprotection.

  • Separation of Isomers:

    • Causality: The 1H and 2H isomers often have different polarities, which allows for their separation using chromatographic techniques.[4]

    • Solution:

      • Column Chromatography: Silica gel column chromatography is a common method for separating 1H and 2H-indazole isomers. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane) can effectively separate the two isomers.

      • HPLC: High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separation of the isomers.[3]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I am facing challenges in purifying it from starting materials and byproducts. What are the recommended purification strategies?

Answer:

Purification of this compound can be challenging due to its polar nature and the potential for closely related impurities.

  • Common Impurities:

    • Unreacted starting materials.

    • The isomeric 2H-indazole.

    • Dimeric byproducts or hydrazones.[4]

    • Hydrolyzed product (5-amino-1H-indazole-3-carboxylic acid).

  • Purification Workflow:

    PurificationWorkflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Remove acidic/basic impurities Extraction Solvent Extraction (e.g., Ethyl Acetate) Aqueous_Workup->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Separate isomers and polar impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Further purification Pure_Product Pure Methyl 5-amino-1H- indazole-3-carboxylate Recrystallization->Pure_Product

    Caption: A general workflow for the purification of this compound.

  • Step-by-Step Purification Protocol:

    • Aqueous Workup: After the reaction is complete, an aqueous workup is often necessary. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help remove any acidic byproducts or unreacted acidic starting materials.

    • Solvent Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Column Chromatography: This is often the most effective step for removing closely related impurities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point. The polarity of the solvent system may need to be optimized based on TLC analysis.

    • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.

Part II: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed. A prevalent method involves the construction of the indazole ring from a substituted aniline derivative. For instance, starting from a 2-methyl-4-nitroaniline derivative, one could envision a sequence involving protection of the amino group, oxidation of the methyl group to a carboxylic acid, esterification, reduction of the nitro group, diazotization, and subsequent intramolecular cyclization. A more direct route could involve the reaction of an appropriately substituted o-fluorobenzonitrile with hydrazine, followed by functional group manipulations.[1]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.

Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?

A3: Many of the reagents used in indazole synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium salts: These can be explosive, especially when dry. They should be prepared at low temperatures and used in solution without isolation.

  • Strong acids and bases: These are corrosive and should be handled with care.

  • Organic solvents: Many are flammable and can be toxic upon inhalation or skin contact.

Q4: Are there any specific analytical techniques recommended for characterizing the final product?

A4: Yes, a combination of spectroscopic techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for confirming the structure of the molecule. The chemical shifts and coupling patterns of the aromatic protons can help confirm the substitution pattern on the indazole ring. 15N NMR can also be diagnostic for distinguishing between 1H and 2H isomers.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the N-H and C=O stretches.

Q5: What are the considerations for scaling up the synthesis of this compound?

A5: Scaling up a reaction requires careful consideration of several factors:

  • Heat Transfer: Many of the reaction steps can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling to maintain the desired temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction volumes.

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, may need to be adjusted to control the reaction temperature.

  • Workup and Purification: The methods for workup and purification may need to be adapted for larger scales. For example, liquid-liquid extraction can become cumbersome, and alternative methods like crystallization may be more practical for purification.

  • Safety: A thorough process safety review should be conducted before any scale-up.[5]

Part III: Experimental Protocols

Representative Synthesis of an Indazole Core

The following is a generalized protocol for a Jacobson-style indazole synthesis, which can be adapted for the synthesis of substituted indazoles.

Disclaimer: This is a representative protocol and should be adapted and optimized for the specific target molecule.

  • Acetylation of the Starting Amine:

    • Dissolve the substituted o-toluidine in a mixture of glacial acetic acid and acetic anhydride. .

  • Nitrosation:

    • Cool the mixture in an ice bath.

    • Slowly introduce a stream of nitrous gases (generated from the reaction of sodium nitrite with a strong acid) while maintaining the temperature between 1-4 °C.[6]

  • Cyclization:

    • Once the nitrosation is complete, the reaction mixture is typically warmed to allow for cyclization. The optimal temperature and time for this step will need to be determined experimentally.

  • Workup and Purification:

    • Pour the reaction mixture onto ice water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Part IV: Visualization of Key Concepts

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Starting_Materials Examine Starting Materials Start->Check_Starting_Materials Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Temp_Control Is Temperature Controlled Correctly? Check_Reaction_Conditions->Temp_Control pH_Control Is pH in Optimal Range? Check_Reaction_Conditions->pH_Control Reagent_Activity Are Reagents Fresh and Active? Check_Reaction_Conditions->Reagent_Activity SM_Purity Are Starting Materials Pure? Check_Starting_Materials->SM_Purity SM_Degradation Could Starting Materials Have Degraded? Check_Starting_Materials->SM_Degradation Isomer_Formation Isomeric (2H) Product Formed? Analyze_Side_Products->Isomer_Formation Dimer_Formation Dimeric or Polymeric Byproducts? Analyze_Side_Products->Dimer_Formation Hydrolysis Hydrolysis of Ester? Analyze_Side_Products->Hydrolysis Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp If No Adjust_pH Adjust pH pH_Control->Adjust_pH If No Use_Fresh_Reagents Use Fresh Reagents Reagent_Activity->Use_Fresh_Reagents If No Purify_SM Purify Starting Materials SM_Purity->Purify_SM If No Use_Inert_Atmosphere Use Inert Atmosphere/ Anhydrous Conditions SM_Degradation->Use_Inert_Atmosphere If Yes Modify_Conditions_For_Selectivity Modify Conditions for 1H-Selectivity Isomer_Formation->Modify_Conditions_For_Selectivity If Yes Adjust_Concentration Adjust Concentration Dimer_Formation->Adjust_Concentration If Yes Use_Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Use_Anhydrous_Conditions If Yes

Caption: A decision tree to guide troubleshooting for low product yield.

References

Technical Support Center: Methyl 5-amino-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of methyl 5-amino-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental failures. This guide moves beyond simple protocols to explain the causality behind reaction outcomes, empowering you to diagnose and resolve issues effectively.

Overview of a Common Synthetic Pathway

The synthesis of this compound often proceeds via a two-step route starting from the commercially available methyl 5-nitro-1H-indazole-3-carboxylate. This common pathway involves the reduction of the nitro group to an amine. Understanding this workflow is critical for pinpointing where a reaction may be failing.

cluster_0 Synthetic Workflow Start Methyl 5-nitro-1H- indazole-3-carboxylate Step1 Reduction of Nitro Group (e.g., SnCl2·2H2O / EtOH, or H2 / Pd-C) Start->Step1 Reagents & Conditions Product Methyl 5-amino-1H- indazole-3-carboxylate Step1->Product Workup & Purification

Caption: A common synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material (methyl 5-nitro-1H-indazole-3-carboxylate). What are the likely causes?

This is a frequent problem that typically points to issues with the reducing agent or the reaction conditions. Let's break down the possibilities.

Causality Analysis: The reduction of an aromatic nitro group is a sensitive process. The choice of reducing agent dictates the required solvent, temperature, and pH. Failure often stems from inactive reagents, poor solubility of the starting material, or incorrect stoichiometry.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a common and effective reagent. However, it can oxidize over time. Use a fresh bottle or verify the quality of an older one. A simple test is to dissolve a small amount in water; a clear solution indicates good quality, while a cloudy or precipitated solution suggests oxidation.

    • Catalytic Hydrogenation (H₂/Pd-C): Ensure the palladium on carbon catalyst is fresh and has been stored under an inert atmosphere. The catalyst can be poisoned by sulfur or other impurities from glassware or solvents. Ensure the reaction is performed in a system that can be properly purged of air and filled with hydrogen.

  • Optimize Reaction Conditions:

    • Solvent Choice: The starting material, methyl 5-nitro-1H-indazole-3-carboxylate, must be fully dissolved for the reaction to proceed efficiently.

      • For SnCl₂ reductions , ethanol or ethyl acetate are common solvents. If solubility is low, gentle heating (40-60°C) can be effective.

      • For catalytic hydrogenation , methanol, ethanol, or THF are typically used.

    • Stoichiometry: When using SnCl₂, a significant molar excess (typically 3 to 5 equivalents) is required. Ensure you have calculated the molar amounts correctly, accounting for the water of hydration in SnCl₂·2H₂O.

    • Temperature Control: While some heating can aid solubility, excessive temperatures can sometimes lead to side reactions.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Check for Acidic/Basic Contamination: The stability of the indazole ring and the efficiency of the reduction can be pH-dependent. Ensure glassware is clean and solvents are of appropriate grade.

Q2: My TLC plate shows multiple product spots, and the final yield is low. What are these impurities?

The formation of side products is a classic challenge in heterocyclic chemistry. In indazole synthesis, the most common issues are the formation of isomers and degradation products.

Causality Analysis: Indazoles can exist as 1H and 2H tautomers. While the 1H-indazole is typically the more thermodynamically stable isomer, reaction conditions can influence the formation of the 2H-indazole.[1][2] Other impurities can arise from incomplete reduction or side reactions like dimerization.

Troubleshooting Protocol:

  • Identify the Impurities:

    • Isomer Formation (2H-indazole): Distinguishing between 1H and 2H isomers can be done using spectroscopic methods. In ¹H NMR, the proton at the 3-position is a key indicator; it is generally shifted further downfield in the 2H-isomer compared to the 1H-isomer.[1] HPLC can also often resolve these isomers.

    • Incomplete Reduction: You may see spots corresponding to intermediate reduction products, such as nitroso or hydroxylamine species. These are often unstable.

    • Dimerization: Under certain conditions, especially at high temperatures, dimerization can occur.[3]

  • Minimize Side Product Formation:

    • Control Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts. Start at room temperature and only heat if necessary.

    • Optimize the Base (if applicable): While the reduction step itself doesn't typically use a base, subsequent functionalization steps on the indazole ring are highly sensitive to the choice of base and solvent for controlling regioselectivity. For N-alkylation or N-acylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF generally favors the formation of the N-1 substituted product.[1]

Table 1: Impact of Conditions on Regioselectivity (for subsequent N-functionalization)

ParameterCondition Favoring 1H-IsomerCondition Favoring 2H-IsomerRationale
Base NaH, K₂CO₃Cs₂CO₃, Ag₂OThe counter-ion influences the site of attack. Harder cations (Na⁺, K⁺) tend to favor the more sterically accessible N-1 position.
Solvent Aprotic (THF, DMF)Protic (EtOH, MeOH) or Polar Aprotic (DMSO)Aprotic solvents favor the thermodynamically stable product, while protic solvents can stabilize intermediates leading to the 2H isomer.
Temperature Lower TemperaturesHigher TemperaturesHigher temperatures can sometimes overcome the thermodynamic preference for the 1H isomer.
Q3: The reaction seems complete by TLC, but I am struggling to isolate and purify the final product. What are the best practices?

Effective workup and purification are just as critical as the reaction itself. The amino-indazole ester is an amphoteric compound, having both a basic amine and a potentially hydrolyzable ester.

Causality Analysis: The primary challenge is separating the product from residual tin salts (if using SnCl₂) and other impurities without causing degradation. The product's moderate polarity requires a well-chosen chromatography system.

Troubleshooting Workflow Diagram

start Reaction Workup Complete check_purity Assess Crude Purity (TLC, LC-MS, ¹H NMR) start->check_purity is_clean Is Product >95% Pure? check_purity->is_clean recrystallize Recrystallization (e.g., EtOH/Water, EtOAc/Hexanes) is_clean->recrystallize Yes column Silica Gel Column Chromatography is_clean->column No end_pure Pure Product Isolated recrystallize->end_pure gradient Use Gradient Elution: Start with low polarity (e.g., 20% EtOAc/Hex) Increase to medium polarity (e.g., 50-70% EtOAc/Hex) column->gradient gradient->end_pure end_impure Re-evaluate Purification Strategy gradient->end_impure If separation is poor

Caption: Decision workflow for product purification.

Detailed Purification Protocols:

  • Workup for SnCl₂ Reactions:

    • After the reaction is complete, quench it by pouring it into a large volume of ice water.

    • Basify the solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8. This will precipitate the tin salts as tin hydroxide, which is a thick white solid. Caution: This can be an exothermic process.

    • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate).

    • Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: The product is moderately polar. A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is effective. Start with a lower polarity (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. The product typically elutes at around 40-60% ethyl acetate in hexanes.

  • Recrystallization:

    • If the crude product is relatively clean (>90%), recrystallization can be a highly effective final purification step.

    • Good solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. Dissolve the crude material in a minimum amount of the hot, more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity appears. Allow it to cool slowly to obtain pure crystals.

By systematically addressing these common points of failure, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

Technical Support Center: Deprotection Strategies for Indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the deprotection of N-protected indazole intermediates. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to navigate the complexities of your chemical syntheses.

Introduction to Indazole Deprotection

The indazole nucleus is a prevalent scaffold in medicinal chemistry, and the strategic use of nitrogen protecting groups is crucial for the synthesis of complex, functionalized derivatives. The regioselectivity of reactions involving the two nitrogen atoms (N-1 and N-2) is a common challenge, making the choice of protecting group and the subsequent deprotection strategy a critical consideration for the success of a synthetic route. This guide will address common issues and provide robust protocols for the removal of frequently used protecting groups in indazole chemistry.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N-1 and N-2 isomers after my deprotection reaction. How can I improve the regioselectivity?

A1: The regioselectivity of indazole deprotection is often linked to the stability of the protecting group at each nitrogen and the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable.[1] Therefore, to favor the N-1 deprotected product, conditions that allow for thermodynamic equilibration are often preferred. Conversely, kinetically controlled reactions may favor the N-2 product. The choice of deprotection agent and reaction parameters such as temperature and time can significantly influence the isomeric ratio. For specific guidance, refer to the troubleshooting sections for each protecting group below.

Q2: My deprotection reaction is incomplete, with significant starting material remaining. What are the common causes and solutions?

A2: Incomplete deprotection is a frequent issue that can arise from several factors, including insufficient reagent stoichiometry, inadequate reaction time or temperature, steric hindrance around the protecting group, or poor solubility of the substrate.[2][3] Troubleshooting steps may involve increasing the equivalents of the deprotection reagent, extending the reaction time, elevating the temperature, or choosing a more effective solvent system. For substrates with significant steric bulk, switching to a less sterically demanding deprotection reagent might be beneficial.[4]

Q3: Are there any general recommendations for monitoring the progress of an indazole deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[5] The deprotected indazole will have a different Rf value compared to the protected starting material. Staining the TLC plate with an appropriate visualizing agent, such as potassium permanganate or iodine, can aid in detection. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the disappearance of the starting material and the appearance of the desired product, confirming its mass.[2]

Troubleshooting and Deprotection Guides by Protecting Group

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group for the indazole nitrogen.

Common Deprotection Issues & Solutions:

Problem Potential Cause Troubleshooting Suggestions
Incomplete Deprotection Insufficient acid strength or concentration. Steric hindrance.Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like 4M HCl in dioxane.[4][6] For sterically hindered substrates, increasing the reaction temperature or time may be necessary.[4]
Side Reactions (e.g., t-butylation of electron-rich aromatics) The electrophilic tert-butyl cation generated during deprotection can react with nucleophilic sites.Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.[2]
Difficulty in removing excess TFA TFA can form stubborn salts with the deprotected indazole.After evaporation, co-evaporate the residue with a non-polar solvent like toluene or perform a mild basic workup to neutralize the salt.[7]

dot

Boc-Indazole Boc-Indazole Protonation Protonation Boc-Indazole->Protonation  H+ (e.g., TFA) Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Protonation->Carbamic_Acid_Intermediate Loss of isobutylene t-Butyl_Cation t-Butyl_Cation Protonation->t-Butyl_Cation Deprotected_Indazole Deprotected_Indazole Carbamic_Acid_Intermediate->Deprotected_Indazole Decarboxylation CO2 CO2 Carbamic_Acid_Intermediate->CO2

Caption: Boc deprotection mechanism.

Experimental Protocol: Boc Deprotection with TFA [8][9]

  • Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 DCM:TFA.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is stable under a variety of conditions and can be removed with fluoride reagents or strong acids.

Common Deprotection Issues & Solutions:

Problem Potential Cause Troubleshooting Suggestions
Sluggish or Incomplete Reaction with TBAF Water in the TBAF solution can inhibit the reaction. The substrate may be sterically hindered.Use anhydrous TBAF in THF. For difficult substrates, heating the reaction mixture may be necessary.[10] Alternatively, consider using a different fluoride source like CsF.
Formation of Silyl Byproducts Difficulty in removing silyl byproducts during workup.An acidic workup can help to hydrolyze and remove silyl ethers. Alternatively, a workup procedure involving the addition of a sulfonic acid resin and calcium carbonate followed by filtration can be effective.[11]
Compatibility with other silyl protecting groups TBAF can also cleave other silyl ethers (e.g., TBS, TIPS).For selective deprotection, consider using magnesium bromide in ether/nitromethane, which can cleave SEM ethers in the presence of TBS and TIPS groups.[12]

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SEM-Indazole SEM-Indazole Fluoride_Attack Fluoride_Attack SEM-Indazole->Fluoride_Attack  F- (e.g., TBAF) Unstable_Intermediate Unstable_Intermediate Fluoride_Attack->Unstable_Intermediate Elimination Deprotected_Indazole Deprotected_Indazole Unstable_Intermediate->Deprotected_Indazole Ethene Ethene Unstable_Intermediate->Ethene TMSF TMSF Unstable_Intermediate->TMSF Formaldehyde Formaldehyde Unstable_Intermediate->Formaldehyde

Caption: SEM deprotection workflow.

Experimental Protocol: SEM Deprotection with TBAF [10]

  • Setup: Dissolve the SEM-protected indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

p-Methoxybenzyl (PMB) Group

The PMB group can be removed by oxidative cleavage or under strongly acidic conditions.

Common Deprotection Issues & Solutions:

Problem Potential Cause Troubleshooting Suggestions
Incomplete Deprotection with DDQ Insufficient equivalents of DDQ. Reaction not heated.Increase the equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction often requires heating in a solvent like toluene or dichloromethane.[13]
Formation of Aldehyde Byproducts The p-methoxybenzaldehyde byproduct can be difficult to separate from the product.A bisulfite wash during workup can help to remove the aldehyde.
Side reactions with electron-rich substrates DDQ is a strong oxidant and can react with other electron-rich functional groups.[14]For sensitive substrates, consider deprotection with ceric ammonium nitrate (CAN) or under acidic conditions (e.g., TFA).[13][14]

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PMB-Indazole PMB-Indazole SET Single Electron Transfer PMB-Indazole->SET  DDQ Radical_Cation Radical_Cation SET->Radical_Cation Oxonium_Ion Oxonium_Ion Radical_Cation->Oxonium_Ion  -H+ Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal  H2O Deprotected_Indazole Deprotected_Indazole Hemiacetal->Deprotected_Indazole p-Methoxybenzaldehyde p-Methoxybenzaldehyde Hemiacetal->p-Methoxybenzaldehyde

Caption: PMB deprotection with DDQ.

Experimental Protocol: PMB Deprotection with CAN [15]

  • Dissolution: Dissolve the PMB-protected indazole (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1).

  • Reagent Addition: Cool the solution to 0 °C and add ceric ammonium nitrate (CAN) (typically 2-3 equiv) portion-wise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. For water-soluble products, extraction with a mixture of chloroform and isopropanol may be effective.[16] Wash the combined organic layers, dry, and concentrate.

Trityl (Triphenylmethyl) Group

The trityl group is a bulky, acid-labile protecting group.

Common Deprotection Issues & Solutions:

Problem Potential Cause Troubleshooting Suggestions
Incomplete Deprotection Insufficiently acidic conditions.Use a stronger acid like TFA or increase the concentration of the acid.[17] Lewis acids such as BF₃·OEt₂ can also be effective.[17][18]
Formation of Trityl Cation-Related Byproducts The stable trityl cation can act as an electrophile.Add scavengers like triethylsilane or 2-methyl-2-butene to the reaction mixture.[17]
Migration of Adjacent Acyl Groups In carbohydrate chemistry, neighboring acetyl groups can migrate to the deprotected hydroxyl group.Using a microreactor can help to control reaction time and temperature, minimizing acyl migration.[19]

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Trityl-Indazole Trityl-Indazole Protonation Protonation Trityl-Indazole->Protonation  H+ (e.g., TFA, Acetic Acid) Deprotected_Indazole Deprotected_Indazole Protonation->Deprotected_Indazole Trityl_Cation Stable Trityl Cation Protonation->Trityl_Cation

Caption: Trityl deprotection mechanism.

Experimental Protocol: Trityl Deprotection with Acetic Acid [20]

  • Dissolution: Dissolve the N-trityl indazole derivative in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add 80% aqueous acetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The triphenylmethanol byproduct can often be removed by crystallization or column chromatography.

Benzyl (Bn) Group

The benzyl group is a robust protecting group commonly removed by catalytic hydrogenolysis.

Common Deprotection Issues & Solutions:

Problem Potential Cause Troubleshooting Suggestions
Catalyst Poisoning The presence of sulfur-containing functional groups or coordination of the product amine to the catalyst surface can deactivate the palladium catalyst.[21][22]Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[23] In cases of severe poisoning, increasing the catalyst loading or using a different deprotection method may be necessary.[21]
Incomplete Reaction Inefficient hydrogen transfer. Steric hindrance.Ensure a good quality catalyst and efficient stirring. For substrates where hydrogen gas is problematic, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be effective.[23][24]
Reduction of other functional groups Other reducible groups like alkenes, alkynes, or nitro groups may also be reduced under hydrogenolysis conditions.Careful selection of catalyst and reaction conditions may allow for selective debenzylation. Alternatively, consider an oxidative deprotection method if compatible with the substrate.

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Benzyl-Indazole Benzyl-Indazole Adsorption Adsorption onto Catalyst Surface Benzyl-Indazole->Adsorption  Pd/C, H2 Hydrogenolysis Hydrogenolysis Adsorption->Hydrogenolysis Deprotected_Indazole Deprotected_Indazole Hydrogenolysis->Deprotected_Indazole Toluene Toluene Hydrogenolysis->Toluene

Caption: Benzyl deprotection workflow.

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation [23]

  • Setup: To a stirred suspension of the N-benzyl-protected indazole (1.0 equiv) and 10% Pd/C (can be up to equal weight of the substrate for difficult reactions) in dry methanol, add anhydrous ammonium formate (5 equiv) in one portion under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at reflux temperature. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst through a pad of Celite® and wash the pad with the reaction solvent. Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected indazole.

References

Technical Support Center: Minimizing Byproduct Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies for minimizing byproduct formation in your experiments. The indazole scaffold is a cornerstone in medicinal chemistry, and achieving high purity and yield is critical for downstream applications.[1][2][3] This center offers a blend of foundational knowledge and advanced problem-solving techniques in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during indazole synthesis.

Q1: What are the most common byproducts I should be aware of in indazole synthesis?

A1: The most frequently observed byproducts are the undesired 2H-indazole regioisomer, uncyclized hydrazone intermediates, various dimeric impurities, and indazolones.[4] The specific profile and prevalence of these byproducts are highly dependent on the synthetic route you choose (e.g., Jacobsen, Davis-Beirut, Sundberg) and the specific reaction conditions employed.[1][5]

Q2: How can I reliably distinguish between the desired 1H- and undesired 2H-indazole isomers?

A2: Spectroscopic and chromatographic methods are your primary tools. In ¹H NMR spectroscopy, the proton at the C3 position is a key diagnostic handle; it generally appears more downfield in the 2H-isomer compared to the 1H-isomer.[4] ¹³C and ¹⁵N NMR can also provide definitive structural confirmation. Additionally, High-Performance Liquid Chromatography (HPLC) is often effective for separating the two isomers, and their distinct UV-Vis spectra can further aid in their identification and quantification.[4]

Q3: What is the overarching strategy to favor the formation of the thermodynamically more stable 1H-indazole?

A3: Controlling regioselectivity is a central challenge in indazole synthesis.[6] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][7][8] To enhance its formation, especially during N-alkylation steps, the careful selection of base and solvent is paramount. A widely successful strategy is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), which has been shown to strongly favor N-1 substitution.[4][7][9] This is often attributed to the coordination of the sodium cation between the N2-nitrogen and a substituent at the C3-position, which sterically hinders approach at the N2 position.[6][10]

Q4: Can elevated reaction temperatures negatively impact my synthesis?

A4: Yes, excessively high temperatures can be detrimental. While heat is often required to drive cyclization, it can also promote side reactions, including dimerization and decomposition.[1] It is crucial to find the optimal temperature that ensures complete reaction without significantly increasing the rate of byproduct formation. Reaction monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the ideal temperature profile.

Q5: My reaction to form an indazole from an indole precursor is turning a deep red color. What does this indicate?

A5: A deep red color is often characteristic of dimeric byproduct formation, a common issue in syntheses involving the nitrosation of indoles.[11] This occurs when a nucleophilic starting indole molecule attacks a reactive intermediate generated during the reaction.[11] These dimeric impurities can be challenging to remove and significantly lower the yield of the desired indazole.[11]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific, complex issues.

Issue 1: Poor Regioselectivity - 2H-Indazole is a Major Byproduct

The formation of the 2H-indazole isomer is one of the most common challenges, particularly during N-alkylation reactions. The following workflow can help you systematically troubleshoot and optimize for the desired N1-substituted product.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome cluster_3 Detailed Actions Problem High percentage of 2H-indazole isomer detected Base Step 1: Modify Base/Solvent System Problem->Base Solvent Step 2: Evaluate Substituent Effects Base->Solvent Action1 Switch to NaH in THF. This combination is highly effective for N1-selectivity. Avoid DMF, which can reduce selectivity by preventing tight ion pair formation. Base->Action1 Thermo Step 3: Exploit Thermodynamic Control Solvent->Thermo Action2 Analyze your indazole core. Electron-withdrawing groups at C7 (e.g., NO₂, CO₂Me) can favor N2-alkylation. Bulky groups at C3 can enhance N1-selectivity. Solvent->Action2 Success Increased Yield of 1H-Indazole Thermo->Success Action3 For certain electrophiles (α-halo carbonyls), running the reaction longer may allow the kinetic N2-product to isomerize to the thermodynamic N1-product. Thermo->Action3

Caption: Troubleshooting workflow for minimizing 2H-indazole formation.

Detailed Troubleshooting Steps:
  • Modify the Base and Solvent System: This is the most critical variable.[6]

    • Action: Switch to sodium hydride (NaH) in tetrahydrofuran (THF). This combination has demonstrated excellent N1-selectivity for a wide range of substrates.[7][9][12]

    • Causality: The sodium cation is believed to form a chelated intermediate with the N2-nitrogen and a nearby coordinating group (like a C3-carbonyl), sterically blocking the N2 position from the incoming electrophile.[6][10] Using a solvent like DMF can solvate the cation more effectively, disrupting this ion pairing and leading to lower regioselectivity.[7][9]

  • Evaluate Substituent Effects: The electronic and steric nature of substituents on the indazole ring profoundly influences the N1/N2 ratio.

    • Action: Analyze the substituents on your starting material. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups show >99% N1 regioselectivity with NaH in THF.[7][12] Conversely, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[7][9][12]

    • Causality: Steric hindrance at positions flanking the nitrogen atoms (C7 and C3) can physically block the approach of the alkylating agent. Electronic effects can alter the nucleophilicity of N1 versus N2.

  • Exploit Thermodynamic Equilibration:

    • Action: If using specific electrophiles like α-halo carbonyls or β-halo esters, consider that the reaction may be reversible.[6][7][9] Allowing the reaction to stir for a longer period, possibly at a slightly elevated temperature, may facilitate the isomerization of the kinetically favored N2-product to the more thermodynamically stable N1-product.[7]

    • Causality: The N1-substituted indazole is generally the thermodynamically more stable product.[7] If the alkylation is reversible under the reaction conditions, the product ratio will eventually reflect this thermodynamic preference.

ConditionPredominant IsomerRationale
NaH in THF N1Favors tight ion-pair formation, sterically directing alkylation to N1.[6][7][9]
K₂CO₃ in DMF Mixture (often N2 favored)Less coordinating cation and polar aprotic solvent can lead to kinetically controlled N2-alkylation.[12]
Mitsunobu Conditions N2Often shows a strong preference for the N2-isomer.[7]
C7-Electron Withdrawing Group N2Electronically favors alkylation at the N2 position.[7][9]
Issue 2: Persistent Hydrazone Impurity

Hydrazones are common intermediates in many indazole syntheses, and their presence in the final product indicates incomplete cyclization.[1][4]

G cluster_0 Cyclization Step cluster_1 Troubleshooting Levers cluster_2 Potential Byproducts Start Aryl Hydrazone (Intermediate) Cyclization Intramolecular Cyclization Start->Cyclization End Desired 1H-Indazole (Product) Cyclization->End Byproduct1 Unreacted Hydrazone Cyclization->Byproduct1 Incomplete Reaction Lever1 Increase Time/ Temperature Lever1->Cyclization Lever2 Add Acid/Base Catalyst Lever2->Cyclization Lever3 Remove Water Lever3->Cyclization

Caption: Key factors influencing the efficiency of hydrazone cyclization.

Troubleshooting Steps:
  • Increase Reaction Time and/or Temperature: The simplest approach is often to push the reaction to completion.

    • Action: Extend the reaction time and monitor progress every few hours by TLC or LC-MS. If the reaction has stalled, consider a modest increase in temperature (e.g., 10-20 °C increments) while monitoring for the appearance of new degradation byproducts.

    • Causality: Cyclization reactions have an activation energy barrier. Providing more thermal energy and time allows more molecules to overcome this barrier, driving the equilibrium toward the cyclized product.

  • Utilize a Catalyst: The efficiency of the cyclization can often be dramatically improved with a catalyst.

    • Action: Depending on the specific mechanism, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, acetic acid) or base.[4]

    • Causality: Catalysts provide a lower-energy pathway for the reaction. Acids can protonate carbonyl or imine groups, making them more electrophilic and susceptible to intramolecular attack. Bases can deprotonate a nucleophilic nitrogen, increasing its reactivity.

  • Remove Water: In many condensation-cyclization reactions, water is a byproduct. Its presence can inhibit the reaction or even promote hydrolysis of intermediates.

    • Action: If applicable to your synthesis, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding molecular sieves to the reaction flask can effectively sequester water.[4]

    • Causality: According to Le Châtelier's principle, removing a product (water) from an equilibrium reaction will shift the equilibrium to the right, favoring the formation of more products (the desired indazole).

Issue 3: Dimer Formation in Nitrosation Reactions

This is a frequent problem when synthesizing indazoles from indole precursors, especially electron-rich indoles.[11]

Troubleshooting Steps:
  • Control Temperature and Addition Rate (Slow Addition): This is the most critical step to prevent the formation of reactive intermediates that lead to dimerization.

    • Action: Maintain the reaction temperature at a strict 0 °C or lower using an ice-salt or dry ice/acetone bath. Dissolve the indole substrate in the reaction solvent and add it very slowly (e.g., via syringe pump over several hours) to the cold, vigorously stirred nitrosating mixture.[11]

    • Causality: The dimerization reaction occurs when the concentration of a reactive intermediate builds up and reacts with the starting material. Slow addition keeps the instantaneous concentration of this intermediate low, favoring the desired intramolecular reaction over the undesired intermolecular dimerization. Low temperatures further decrease the rate of the bimolecular side reaction.

  • Use High Dilution:

    • Action: In addition to slow addition, run the reaction in a larger volume of solvent to further decrease the concentration of all reactants.[11]

    • Causality: Reaction kinetics dictate that the rate of a bimolecular reaction (dimerization) is proportional to the square of the concentration, while the rate of a unimolecular reaction (cyclization) is proportional to the concentration. Therefore, at high dilution, the desired intramolecular reaction is kinetically favored over the intermolecular side reaction.

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation of 3-Substituted Indazole

This protocol is optimized for high N1-regioselectivity, based on the findings of several studies.[7][9][12]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N1-alkylated indazole from any minor N2-isomer and other impurities.

Protocol 2: Jacobsen-Type Synthesis of 1H-Indazole

This protocol for a classical synthesis is optimized to minimize unreacted intermediates.[4][13]

  • Acetylation: In a suitable reaction vessel, dissolve o-toluidine (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Nitrosation: Cool the reaction mixture in an ice bath to between +1 °C and +4 °C. Introduce a stream of nitrous gases (generated from NaNO₂ and acid) at a rate that maintains this low temperature.[13] The completion of nitrosation is often indicated by a persistent dark color.[13]

  • Cyclization: After nitrosation is complete, the intermediate is carefully decomposed to promote cyclization. This is often achieved by pouring the reaction mixture onto ice and water, followed by heating the resulting mixture.[4][13]

  • Work-up and Purification: Extract the crude product with a suitable organic solvent (e.g., benzene or toluene).[13] The product can then be isolated by acid-base extraction.[13] Purify the final product by vacuum distillation or recrystallization.[4][13]

References

Technical Support Center: Column Chromatography Purification of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar molecules. As a key intermediate in the synthesis of various bioactive compounds, achieving high purity of this indazole derivative is critical. This document provides in-depth protocols, troubleshooting guides, and frequently asked questions to navigate the challenges associated with its purification by column chromatography.

Understanding the Molecule: Physicochemical Properties

This compound is a polar, aromatic heterocyclic compound. Its structure, featuring both a basic amino group and an ester, dictates its chromatographic behavior. Understanding its properties is the first step toward developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[1][2]
Molar Mass 191.19 g/mol [1]
Appearance Colorless crystal[2]
Stability Stable in acidic conditions; susceptible to hydrolysis in alkaline conditions.[2]
Storage Conditions 2-8°C, protect from light, or store at -20°C for long-term preservation.[3][4]
Core Protocol: Purifying this compound

This section details a standard operating procedure for the purification of the title compound using normal-phase flash column chromatography.

Principle of Separation

The purification relies on the principle of differential adsorption.[5] The stationary phase, silica gel, is highly polar. The mobile phase (eluent) is a less polar solvent system. Components of the crude mixture are separated based on their polarity; less polar compounds travel down the column faster, while more polar compounds, like our target molecule, are retained longer.[5]

Experimental Workflow

The overall process follows a logical sequence from initial analysis to final product isolation.

Purification_Workflow cluster_prep Preparation & Analysis cluster_chromatography Chromatography cluster_post Product Isolation TLC 1. TLC Analysis (Solvent System Scouting) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Crude Crude Product Crude->TLC Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC Analysis) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Mobile Phase Selection via Thin-Layer Chromatography (TLC):

  • Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.2-0.3 for the target compound.[6] This Rƒ value typically ensures good separation from both less polar and more polar impurities during column chromatography.

  • Procedure:

    • Spot a dilute solution of the crude material onto a silica gel TLC plate.
    • Develop the plate in various solvent systems. Good starting points include:

    • Ethyl Acetate / Hexane (e.g., start at 50:50 and adjust)

    • Dichloromethane / Methanol (e.g., start at 98:2 and increase methanol content) 3. Visualize the spots under UV light (254 nm). The target compound should be UV active. 4. Adjust solvent ratios until the desired Rƒ is achieved.

2. Column Preparation:

  • Stationary Phase: Standard silica gel (230–400 mesh) is typically used.[7]

  • Procedure (Slurry Packing):

    • Select a column of appropriate size for the amount of crude material.
    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.
    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

3. Sample Loading:

  • Dry Loading (Recommended): This method is ideal for samples that have poor solubility in the mobile phase, preventing precipitation at the top of the column.[8]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
    • Carefully add this powder to the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply gentle positive pressure to begin the elution process.

  • Collect fractions of a consistent volume in test tubes or vials.

  • If separation is difficult, a shallow gradient elution (gradually increasing the mobile phase polarity) can be employed.[9]

5. Monitoring and Product Recovery:

  • Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine the fractions containing only the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[5]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Problem 1: My compound is streaking or "tailing" badly on the TLC plate and column.
  • Q: Why is my compound tailing, and how can I get sharp, well-defined bands?

  • A: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The primary amine in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.

    • Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (TEA) into your eluent system will neutralize the acidic sites on the silica, dramatically improving peak shape for basic compounds like yours.[6] Always perform a preliminary TLC with the TEA-modified eluent to confirm the Rƒ before running the column.

Problem 2: The compound is not moving off the baseline (Rƒ ≈ 0).
  • Q: I've tried several solvent systems, but my compound remains at the origin of the TLC plate. What should I do?

  • A: This indicates your mobile phase is not polar enough to elute the highly polar compound from the silica gel.

    • Solution 1: Increase Mobile Phase Polarity. Systematically increase the proportion of the more polar solvent. For example, if 50% ethyl acetate in hexane is not working, try 80% or 100% ethyl acetate. If that fails, switch to a more polar system, such as dichloromethane/methanol. A common progression is Hexane/EtOAc -> EtOAc -> CH₂Cl₂/MeOH.

    • Solution 2: Check for Compound Stability. In rare cases, the compound might be degrading upon contact with the acidic silica gel, appearing as baseline material. You can test this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot or significant streaking appears, degradation is likely.[9] In this case, consider deactivating the silica with a base or using an alternative stationary phase like alumina.[6]

Problem 3: All my spots are coming off the column together, with poor separation.
  • Q: My TLC showed good separation, but on the column, everything is co-eluting. What went wrong?

  • A: This issue typically points to one of two culprits: column overloading or improper sample loading.

    • Solution 1: Reduce Sample Load. You may have loaded too much crude material for the column size. As a rule of thumb, the amount of sample should be about 1-5% of the mass of the silica gel.

    • Solution 2: Improve Loading Technique. If the sample was loaded in a large volume of a strong solvent (one more polar than the mobile phase), it can disrupt the top of the column and cause band broadening. This is why dry loading is highly recommended.[8]

    • Solution 3: Refine the Mobile Phase. The ideal TLC separation shows clear space between the spot of interest and its neighbors. If the spots are too close, even a perfectly run column may fail to separate them. Try a different solvent system to improve the separation factor (the distance between spots).

Problem 4: I have a very low yield after purification.
  • Q: My crude NMR looked good, but I recovered very little pure product. Where did my compound go?

  • A: Low recovery can be due to several factors.

    • Solution 1: Check for Irreversible Adsorption/Degradation. As mentioned, your compound could be permanently sticking to or degrading on the silica. Using a TEA-modified eluent can help prevent loss due to strong acidic interactions.

    • Solution 2: Ensure Complete Elution. Your compound may be eluting very slowly and over many fractions ("tailing forever").[9] After the main spot has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and analyze these fractions. This will elute any strongly retained material.

    • Solution 3: Concentrate All Fractions. The product might be spread across more fractions than anticipated and at a concentration too low to see clearly on TLC. Try concentrating a wider range of fractions where you expect your compound to be and re-analyzing.[9]

Frequently Asked Questions (FAQs)
  • Q1: Is silica gel the only option for the stationary phase?

    • A: While silica gel is the most common and cost-effective choice, it is not the only one. If your compound proves to be unstable on acidic silica, you can use neutral or basic alumina .[6] For very polar compounds, reversed-phase (C18) chromatography is also an excellent alternative, where a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).

  • Q2: How do I scale up my purification from milligrams to grams?

    • A: The principles remain the same, but the equipment changes. You will need a larger column and significantly more solvent. The ratio of silica gel to crude product should be maintained (typically 20:1 to 100:1 by mass). Flash chromatography systems with automated fraction collectors are highly recommended for large-scale purifications to ensure reproducibility and efficiency.

  • Q3: My crude product is an oil that won't solidify for dry loading. What should I do?

    • A: If you cannot get a free-flowing powder after adding silica and roto-vapping, you can still perform a modified dry load. Add more silica until the oil is fully absorbed. Alternatively, dissolve the oil in the absolute minimum amount of the mobile phase (or a slightly weaker solvent) and load this concentrated solution directly onto the column.[8]

  • Q4: Can I reuse my column?

    • A: It is generally not recommended for high-purity applications in research and development. Impurities from a previous run can leach out and contaminate your current purification. For routine, less critical purifications of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent after each run.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and resolving common chromatography issues.

Troubleshooting_Logic Start Problem Observed Rf_Check Analyze TLC (Rf & Spot Shape) Start->Rf_Check Rf_High Rf > 0.4? Rf_Check->Rf_High Rf_Low Rf < 0.1? Rf_Check->Rf_Low Tailing Severe Tailing? Rf_Check->Tailing Poor_Sep Poor Separation? Rf_Check->Poor_Sep Rf_High->Rf_Low No Sol_Dec_Pol Decrease Mobile Phase Polarity Rf_High->Sol_Dec_Pol Yes Rf_Low->Tailing No Sol_Inc_Pol Increase Mobile Phase Polarity Rf_Low->Sol_Inc_Pol Yes Tailing->Poor_Sep No Sol_Add_Base Add 0.5-1% TEA to Mobile Phase Tailing->Sol_Add_Base Yes Sol_Check_Load Check Sample Load & Loading Technique Poor_Sep->Sol_Check_Load Yes Sol_Change_System Try Alternative Solvent System Poor_Sep->Sol_Change_System No

Caption: A logical flowchart for troubleshooting common column chromatography problems.

References

Technical Support Center: Recrystallization of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of methyl 5-amino-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity. My aim is to move beyond generic protocols and offer field-proven insights into the nuances of its recrystallization, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Importance of Purity

This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds, and when executed correctly, it can significantly enhance the purity of your material.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges you may encounter during the recrystallization of this compound.

Q1: My compound "oiled out" during cooling and won't crystallize. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This often occurs when the solution is too concentrated, cooled too rapidly, or when significant impurities are present, which can depress the melting point of the mixture. For an amino-functionalized indazole ester, the presence of residual starting materials or side-products can exacerbate this issue.

Troubleshooting Steps:

  • Re-heat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount (5-10% of the original volume) of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath).

  • Solvent System Modification: If the problem persists, the polarity of your solvent may not be optimal. Consider using a solvent pair. For a compound like this compound, which has both polar (amino, ester, indazole) and non-polar (aromatic ring) features, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like ethyl acetate or even a small amount of water) can be effective. Start by dissolving the compound in the "good" solvent and then add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity before cooling.

  • Consider pH Adjustment: The amino group on the indazole ring is basic. In some cases, converting the amine to its hydrochloride salt by the addition of HCl can improve its crystallization properties. The salt can then be recrystallized, and the free base can be regenerated afterward if needed.

Q2: I'm not getting any crystal formation, even after the solution has cooled completely.

A2: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated, or the solution requiring a nucleation site to initiate crystal growth.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce Solvent Volume: If induction techniques fail, it is highly likely your solution is too dilute. Gently heat the solution and boil off a portion of the solvent. Be careful not to boil it to dryness. Once you have reduced the volume, allow it to cool again.

  • Change the Solvent: It's possible the compound is simply too soluble in the chosen solvent, even at low temperatures. You may need to select a solvent in which the compound is less soluble.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are common in reactions involving aromatic amines, which can be susceptible to oxidation.

Troubleshooting Steps:

  • Activated Charcoal: After dissolving your crude product in the hot solvent, and before hot filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb many colored impurities. Swirl the hot solution with the charcoal for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you skip this step, the charcoal will contaminate your final product.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove all traces of color.

Q4: My recovery yield is very low. What are the likely causes?

A4: A low yield can be frustrating, but it's often preventable.

Troubleshooting Steps:

  • Excess Solvent: The most common reason for low recovery is using too much solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a stemless funnel, keep the receiving flask on the heat source to allow solvent vapors to keep the funnel warm, and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of your product.

  • Washing with Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Part 2: Experimental Protocol for Recrystallization

Given the absence of a specific, published recrystallization protocol for this compound, the following is a robust, generalized procedure based on the chemical properties of analogous compounds, such as other indazole derivatives and aminobenzoic acid esters. The key to success is careful solvent selection.

Step 1: Solvent Selection

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its structure, the following solvents are good candidates for screening:

Solvent/SystemRationaleBoiling Point (°C)
Ethanol Often a good choice for moderately polar compounds like indazoles.[1]78
Methanol Similar to ethanol but may offer different solubility characteristics.65
Ethyl Acetate A less polar option that can be effective for esters.77
Ethanol/Water A common and effective mixed solvent system for amino esters. The water acts as an anti-solvent.Variable
Acetone/Water Another potential mixed solvent system for separating isomers of 5-amino-indazole derivatives.[2]Variable

Screening Procedure:

  • Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath.

  • The best solvent will be one where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and then provides a good yield of crystals upon cooling.

Step 2: Recrystallization Workflow

The following workflow is a visual representation of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent charcoal 2. (Optional) Add activated charcoal to remove colored impurities dissolve->charcoal hot_filt 3. Perform hot gravity filtration to remove insoluble impurities (and charcoal if used) charcoal->hot_filt cool_rt 4. Allow filtrate to cool slowly to room temperature hot_filt->cool_rt cool_ice 5. Cool in an ice bath to maximize crystal formation cool_rt->cool_ice vac_filt 6. Collect crystals by vacuum filtration cool_ice->vac_filt wash 7. Wash crystals with a small amount of ice-cold solvent vac_filt->wash dry 8. Dry the purified crystals wash->dry

A typical workflow for the recrystallization of an organic solid.
Detailed Methodology:

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat with swirling for a few minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities (and charcoal), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Part 3: Logic Diagram for Troubleshooting

The following diagram illustrates a logical approach to troubleshooting common recrystallization issues.

Troubleshooting_Logic start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oil Product 'Oils Out' outcome->oil Problem induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_dilute Re-heat and Dilute oil->reheat_dilute induce->outcome Re-cool reduce_vol Reduce Solvent Volume induce->reduce_vol If still no crystals reduce_vol->outcome Re-cool change_solvent Change Solvent reduce_vol->change_solvent If problem persists slow_cool Cool More Slowly reheat_dilute->slow_cool Then slow_cool->outcome Re-cool modify_solvent Modify Solvent System slow_cool->modify_solvent If problem persists

A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Quality Control of Methyl 5-Amino-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. As a critical intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Axitinib, ensuring its purity is paramount.[][2][3] This document provides in-depth, experience-based guidance in a direct question-and-answer format to address common challenges encountered during the analysis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in my this compound sample?

Impurities can be broadly categorized into process-related impurities, which arise from the manufacturing process, and degradation products, which form during storage or handling.[]

  • Process-Related Impurities: These are the most common and can include:

    • Unreacted Starting Materials: The most probable precursor is methyl 5-nitro-1H-indazole-3-carboxylate. Incomplete reduction of the nitro group is a primary source of this impurity.

    • Intermediates: Depending on the synthetic route, various intermediates may be present in trace amounts.

    • Byproducts of the Synthesis: Side reactions can lead to the formation of isomers (e.g., methylation at the N-2 position instead of the N-1 position) or other related substances.[4]

    • Reagents, Solvents, and Catalysts: Residual amounts of reagents (like reducing agents), solvents, and catalysts used in the synthesis may also be present.

  • Degradation Products: Indazole derivatives can be susceptible to degradation under certain conditions.[]

    • Oxidative Degradation: The amino group and the indazole ring itself can be prone to oxidation, potentially forming N-oxides or other oxidative adducts. Forced degradation studies on the final drug product, Axitinib, have identified sulfoxide and sulfone impurities, indicating the susceptibility of related sulfur-containing precursors to oxidation.[2][5]

    • Hydrolytic Degradation: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.

    • Photolytic Degradation: Exposure to light, particularly UV radiation, can cause degradation. Axitinib has shown instability under photolytic conditions.[5]

    • Thermal Degradation: High temperatures can lead to decomposition.

Q2: What are the regulatory standards for controlling these impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances, which are highly relevant for pharmaceutical intermediates like this one. The ICH Q3A(R2) guideline is a key document to consult. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10%≥ 0.05%
Qualification ≥ 0.15%≥ 0.05%
Data sourced from ICH Guideline Q3A(R2) Impurities in New Drug Substances.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A multi-faceted approach using orthogonal techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying impurities. A stability-indicating HPLC method is essential to separate the main component from all potential impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information and fragmentation patterns. It is a critical tool for characterizing degradation products formed during forced degradation studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for the definitive structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for the identification and quantification of residual solvents.

Troubleshooting Guide for HPLC Analysis

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: My primary peak is tailing, and I have poor resolution with early-eluting impurities.

Cause: The 5-amino group in your molecule is basic and can interact with acidic silanol groups on the surface of standard C18 silica-based columns. This secondary interaction leads to peak tailing and can obscure impurities that elute close to the main peak.

Solution:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the basic amino group of your analyte. This reduces its interaction with the silanol groups, leading to a more symmetrical peak shape.

    • Action: Use a buffer such as phosphate or formate to control the pH. A 10-20 mM buffer concentration is a good starting point.

  • Use of a Competitive Base:

    • Rationale: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites on the stationary phase, preventing your analyte from interacting with them.

    • Action: Start with a low concentration of TEA (e.g., 0.1% v/v) in your mobile phase.

  • Column Selection:

    • Rationale: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Alternatively, columns with a polar-embedded stationary phase can provide a different selectivity and reduce tailing for basic compounds.

    • Action: If pH adjustment and additives are not sufficient, switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.

Problem 2: I am seeing new, unexpected peaks in my chromatogram after the sample has been prepared for a while.

Cause: Your sample is likely degrading in the sample vial. The amino group is susceptible to oxidation, and the compound may also be sensitive to light.

Solution:

  • Control Sample Temperature:

    • Rationale: Lowering the temperature slows down chemical reactions, including degradation.

    • Action: Use an autosampler with a cooled sample tray, set to 4-8 °C.

  • Protect from Light:

    • Rationale: Photodegradation can be a significant issue for indazole-containing molecules.

    • Action: Use amber or light-blocking vials for your samples and standards.

  • Evaluate Sample Solvent:

    • Rationale: The pH and composition of the diluent can affect sample stability.

    • Action: Ensure your sample solvent is compatible with your mobile phase and does not promote degradation. If your mobile phase is acidic, your sample diluent should also be acidic to ensure consistent peak shape and stability.

Problem 3: I am not sure if a small peak is a real impurity or a system artifact (ghost peak).

Cause: Ghost peaks can originate from various sources, including the mobile phase, the injector, or carryover from a previous injection.

Solution:

  • Run a Blank Gradient:

    • Rationale: This will help determine if the impurity is coming from your mobile phase or the HPLC system itself.

    • Action: Inject your sample diluent (blank) and run the same gradient as your sample analysis. If the peak appears in the blank run, the source is likely your mobile phase or system.

  • Check for Carryover:

    • Rationale: A highly concentrated previous sample can leave residue in the injection system, which then appears in subsequent runs.

    • Action: After running a concentrated sample, inject a blank. If the peak of interest appears at a smaller intensity, you have a carryover issue. Optimize your needle wash procedure.

  • Ensure High-Purity Solvents:

    • Rationale: Low-quality solvents can contain impurities that may appear as peaks in your chromatogram, especially during gradient elution.

    • Action: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

Objective: To generate likely degradation products of this compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for several hours.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for several hours. Also, heat the stock solution.

    • Photolytic Degradation: Expose the stock solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze the samples by a suitable HPLC or LC-MS method, comparing them to an unstressed control sample.

Protocol 2: Suggested Starting HPLC Method

This method is a starting point for the analysis of this compound and its impurities, based on methods used for the final drug product, Axitinib.[6][7][8]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at an appropriate wavelength (e.g., 254 nm or 338 nm)
Injection Volume 10 µL

Visualizing Potential Impurity Pathways

The following diagrams illustrate the potential sources of impurities.

cluster_synthesis Synthesis Process StartMat Methyl 5-nitro-1H- indazole-3-carboxylate Reduction Reduction of Nitro Group StartMat->Reduction Intended Reaction IncompleteRed Incomplete Reduction StartMat->IncompleteRed API Methyl 5-amino-1H- indazole-3-carboxylate Reduction->API SideReaction Side Reactions Reduction->SideReaction IncompleteRed->API Leads to Starting Material Impurity Isomer Isomeric Impurities (e.g., N-2 alkylation) SideReaction->Isomer OtherByprod Other Byproducts SideReaction->OtherByprod

Potential Process-Related Impurities.

cluster_degradation Degradation Pathways API Methyl 5-amino-1H- indazole-3-carboxylate Oxidation Oxidation (Air, H₂O₂) API->Oxidation Stress Condition Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Stress Condition Photolysis Photolysis (UV/Light) API->Photolysis Stress Condition OxidizedProd N-Oxides, Other Oxidized Products Oxidation->OxidizedProd CarboxylicAcid 5-Amino-1H-indazole- 3-carboxylic acid Hydrolysis->CarboxylicAcid PhotoDeg Photodegradants Photolysis->PhotoDeg

Potential Degradation Pathways.

References

Technical Support Center: Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for methyl 5-amino-1H-indazole-3-carboxylate (CAS: 660411-95-0). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, its proper handling, storage, and application are critical for experimental success.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Compound Data Sheet

For quick reference, the fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 660411-95-0[2][3]
Molecular Formula C₉H₉N₃O₂[2]
Molecular Weight 191.19 g/mol [2][4]
Appearance Colorless to off-white/brown solid/crystal[5]
Melting Point Not consistently reported; related compounds melt >170°C[5]
Long-Term Storage -20°C, under inert atmosphere, protected from light[6]
Short-Term Storage 2-8°C, desiccated, protected from light[6]

Section 2: Core Handling and Storage Protocol

The stability of this compound is paramount. The primary risks to its integrity are oxidation of the 5-amino group (leading to coloration) and hydrolysis of the methyl ester. The following workflow is designed to mitigate these risks.

G Diagram 1: Recommended Handling & Storage Workflow cluster_receiving Receiving & Initial Storage cluster_usage Experimental Use Receive Receive Inspect Inspect Container (Seal Integrity, Color) Receive->Inspect Log Log into Inventory Inspect->Log Store_Long Long-Term Storage (-20°C, Inert Gas, Dark) Log->Store_Long Equilibrate Equilibrate to RT (in desiccator) Store_Long->Equilibrate Prepare for Use Weigh Weigh Quickly (in ventilated hood) Equilibrate->Weigh Purge Purge Headspace (with N₂ or Ar) Weigh->Purge Seal Reseal Tightly Purge->Seal Store_Short Return to Storage (Short-Term: 2-8°C Long-Term: -20°C) Seal->Store_Short

Caption: Diagram 1: Recommended Handling & Storage Workflow.

Step-by-Step Handling Procedure:
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the initial color of the compound.

  • Initial Storage: For long-term storage, place the tightly sealed container in a -20°C freezer.[2] The inclusion of a desiccant is recommended. For optimal stability, especially if the compound will be stored for months, storing under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Preparing for Use:

    • Transfer the container from the freezer to a desiccator at room temperature. Allow it to fully equilibrate for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis of the ester group.

  • Weighing and Dispensing:

    • Handle the compound in a well-ventilated area, such as a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7] This compound may cause skin sensitization.[8]

    • Minimize the time the container is open to the air. Weigh the required amount and promptly reseal the container.

  • Resealing and Storage:

    • Before tightening the cap, gently flush the container's headspace with an inert gas (N₂ or Ar). Causality: This displaces oxygen and moisture, protecting the sensitive 5-amino group from oxidative degradation, which is often the cause of discoloration.

    • Return the container to the appropriate storage condition (-20°C for long-term, or 2-8°C for frequent use over a short period).[2][6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions? I've seen -20°C and 2-8°C recommended.

  • Answer: The optimal storage condition depends on your intended duration of storage.

    • Long-Term Storage (> 1 month): We strongly recommend -20°C, under an inert atmosphere (N₂ or Ar), and protected from light .[2][6] This provides the best protection against both oxidation and gradual hydrolysis.

    • Short-Term Storage / Frequent Use (< 1 month): Storing at 2-8°C with a desiccant and protection from light is acceptable.[6] However, repeated warming and cooling cycles should be minimized.

Q2: In which solvents is this compound soluble?

  • Answer: While comprehensive public data is limited, based on its structure and common use in organic synthesis, solubility is expected in polar aprotic solvents. It is poorly soluble in water.[9] Always perform a small-scale test first.

SolventExpected SolubilityCommon Use Case
Dimethylformamide (DMF)SolubleAmide couplings, Nucleophilic substitutions
Dimethyl sulfoxide (DMSO)SolubleNMR sample prep, Reaction solvent
Tetrahydrofuran (THF)Sparingly to SolubleGeneral reactions, extractions
Dichloromethane (DCM)Sparingly SolubleExtractions, chromatography
Methanol / EthanolSparingly to SolubleMay be used in some reactions, but can act as a nucleophile
WaterPoorly SolubleAqueous workups

Q3: How stable is the compound once dissolved in a solvent like DMSO?

  • Answer: Solutions should ideally be prepared fresh for each experiment. If you must store a solution, store it at -20°C in a tightly sealed vial with minimal headspace. Aromatic amines in DMSO can be susceptible to oxidation over time, even when frozen. We do not recommend storing solutions for more than a few days. The ester is also susceptible to hydrolysis if any moisture or basic/acidic contaminants are present.

Q4: What are the most critical safety precautions?

  • Answer: The primary safety concerns are skin sensitization and inhalation of the powder.[8]

    • Avoid Skin Contact: Always wear gloves. If contact occurs, wash the area thoroughly with soap and water.[8] An allergic skin reaction may occur.[8]

    • Avoid Inhalation: Handle the solid in a fume hood to avoid breathing in dust.[8][7]

    • Eye Protection: Wear safety glasses or goggles.[7]

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

G Diagram 2: Troubleshooting Compound Degradation Start Observation: Compound is discolored (yellow/brown) Analyze Analyze Purity (¹H NMR, LC-MS) Start->Analyze CheckPurity Is Purity >95%? Analyze->CheckPurity ImpurityMass Does MS show mass of (M+16) or hydrolyzed acid? CheckPurity->ImpurityMass No Proceed Resolution: Proceed with caution, adjust stoichiometry CheckPurity->Proceed Yes Oxidized Diagnosis: Oxidation likely. Discard or Purify. ImpurityMass->Oxidized Yes (M+16) Hydrolyzed Diagnosis: Hydrolysis occurred. Discard or Purify. ImpurityMass->Hydrolyzed Yes (Hydrolyzed) Purify Action: Purify via Column Chromatography Store Prevention: Store under inert gas and desiccated. Purify->Store Proceed->Store Oxidized->Purify Hydrolyzed->Purify

Caption: Diagram 2: Troubleshooting Compound Degradation.

Scenario 1: My solid this compound has turned yellow or brown.

  • Underlying Cause: This is a classic sign of oxidation at the 5-amino position. Aromatic amines are susceptible to air oxidation, which is often accelerated by light.

  • Troubleshooting Protocol:

    • Assess Purity: Before use, dissolve a small sample in DMSO-d₆ and acquire a ¹H NMR spectrum. Also, analyze the material by LC-MS.

    • Analyze Data:

      • In the NMR, look for broadening of aromatic signals or the appearance of new, small peaks.

      • In the LC-MS, look for the expected mass (M+H⁺ ≈ 192.07) and check for minor peaks, especially at M+16 (oxidation) or M-14 (hydrolysis to the carboxylic acid).

    • Decision & Action:

      • If the compound is >95% pure by LC and the NMR is clean, it may be usable for some applications, but be aware that the colored impurities could interfere with certain catalytic reactions.

      • If significant impurities are detected, the material should be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or discarded.

    • Prevention: To prevent recurrence, strictly adhere to the storage protocol of keeping the material under an inert atmosphere.[10]

Scenario 2: My amide coupling reaction using this amine has a low yield.

  • Underlying Cause: Low yields in amide couplings can stem from impure starting materials, poor solubility, inactive reagents, or non-optimal reaction conditions.

  • Troubleshooting Protocol:

    • Validate the Amine: First, rule out degradation using the steps in Scenario 1. An oxidized amine will be less nucleophilic and can inhibit the reaction.

    • Check Reagents: Ensure your coupling reagents (e.g., EDC, HOBT, HATU) and base (e.g., DIPEA, triethylamine) are fresh and have been stored properly. EDC is particularly moisture-sensitive.

    • Improve Solubility: If the reaction mixture is a slurry, the reaction rate will be slow. Consider switching to a better solvent like DMF or NMP, or gently warming the reaction (e.g., to 40-50 °C), provided your substrates are stable at that temperature.

    • Review Stoichiometry: For standard couplings, use slight excesses of the coupling reagents (1.2 eq) and base (2-3 eq) relative to the limiting reagent.

    • Consider an Alternative Coupling Agent: If EDC/HOBT fails, a more potent coupling agent like HATU or HBTU may improve the yield, especially if the carboxylic acid partner is sterically hindered.

Scenario 3: The ¹H NMR spectrum is confusing, with more peaks than expected.

  • Underlying Cause: This can be due to impurities, the presence of rotamers (if coupled into an amide), or tautomerism of the indazole ring itself.[11]

  • Troubleshooting Protocol:

    • Identify Exchangeable Protons: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H proton of the indazole ring and the two N-H protons of the 5-amino group should disappear or diminish. This simplifies the spectrum and confirms their location.

    • Check for Hydrolysis: The methyl ester can hydrolyze to a carboxylic acid, especially if the compound was exposed to moisture and base/acid. This would result in the disappearance of the methyl singlet (around 3.9 ppm) and the appearance of a very broad carboxylic acid proton signal (>10 ppm). LC-MS would confirm this mass change.

    • Consider Tautomers: Indazoles can exist as 1H and 2H tautomers. While the 1H is generally favored for this structure, the presence of a minor amount of the 2H tautomer could lead to a second, minor set of signals.[11] High-field NMR or 2D NMR techniques (HSQC, HMBC) can help resolve complex structures.

    • Correlate with LC-MS: Always run an LC-MS in parallel. If the LC shows a single major peak, the complexity in the NMR is more likely due to dynamic phenomena (rotamers, tautomers) rather than impurities. If multiple peaks are present in the LC, the sample is impure.

Section 5: Example Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of an amide by coupling this compound with a generic carboxylic acid using EDC and HOBT.

Reaction: Synthesis of Methyl 5-(Benzamido)-1H-indazole-3-carboxylate

  • Setup:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

    • Add benzoic acid (1.05 eq), HOBT (1.2 eq), and triethylamine (3.0 eq). Stir the solution until all solids dissolve.

  • Coupling:

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: Adding the EDC slowly at 0°C helps to control the exotherm and minimize side reactions.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine.

  • Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine. Causality: The acid wash removes excess base, while the bicarbonate wash removes unreacted carboxylic acid and HOBT.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure amide product.

References

Technical Support Center: Scaling Up the Purification of Methyl 5-Amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 5-Amino-1H-indazole-3-carboxylate (Product No. CB63618). This guide is designed for researchers, process chemists, and drug development professionals to address common and complex challenges encountered when scaling this process from the lab bench to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound at scale?

A1: For scaling up the purification of this active pharmaceutical ingredient (API), the two most industrially viable methods are recrystallization and column chromatography .[1]

  • Recrystallization is generally the preferred method for large-scale purification due to its cost-effectiveness, scalability, and ability to deliver high-purity crystalline material.[2] It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

  • Column Chromatography , while highly effective for achieving excellent separation, can be more expensive and complex to scale up.[3][4] It is often reserved for situations where recrystallization fails to remove critical impurities or for lower volume, high-value products. For larger scales, techniques like Dynamic Axial Compression (DAC) columns are often employed to ensure reproducible and efficient packing.[5]

The choice between these methods depends on the specific impurity profile of your crude material, the required final purity, and the scale of operation.

Q2: What are the most likely impurities I might encounter in my crude material?

A2: The impurities in your crude this compound will largely depend on the synthetic route used. A common route involves the nitrosation of indole derivatives or the cyclization of ortho-toluidine derivatives.[6] Potential impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds or pathway intermediates.

  • By-products: Resulting from side reactions, such as over-alkylation, hydrolysis of the ester, or formation of regioisomers.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[1]

  • Degradation Products: The amino group on the indazole ring can be susceptible to oxidation, leading to colored impurities.[7]

A thorough analytical characterization (e.g., via HPLC, LC-MS) of your crude material is essential to identify and quantify these impurities before designing a purification strategy.

Q3: My compound is a solid. Why is recrystallization the preferred method for scale-up over chromatography?

A3: While both methods purify solids, recrystallization offers several advantages at an industrial scale:

FeatureRecrystallizationLarge-Scale Chromatography
Cost Lower (less solvent, no expensive stationary phase)Higher (large volumes of high-purity solvent, costly stationary phase)
Throughput High (can process large batches in a single reactor)Lower (often limited by column size and flow rates)
Simplicity Operationally simpler, using standard reactor equipmentTechnically more complex, requiring specialized equipment and packing procedures[5]
Solvent Waste Generally produces less solvent waste, and solvents can often be recycledGenerates large volumes of mixed solvent waste, which can be costly to dispose of
Final Product Form Directly yields a crystalline solid with controlled particle sizeProduct is eluted in solution and requires an additional isolation/crystallization step

Due to these factors, developing a robust recrystallization protocol is a primary goal in process chemistry for APIs like yours.[8]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but challenges can arise, especially with functionalized molecules like aromatic amines.

Problem 1: My compound is "oiling out" instead of crystallizing upon cooling.

"Oiling out" is a common issue with amines where the compound separates as a liquid phase instead of a solid.[9] This often happens when the solution is too supersaturated or cooled too quickly.

Causality & Solutions:

  • High Supersaturation: The concentration of the solute is too high for nucleation to occur properly.

    • Solution: Re-heat the mixture and add a small amount (5-10% more) of the hot solvent to reduce the concentration before attempting to cool again.[9]

  • Rapid Cooling: Fast cooling rates favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature (ambient cooling). Insulate the vessel if necessary. Once at room temperature, cooling can be continued gradually in an ice bath.[10]

  • Solvent Choice: The solvent may be too "good," keeping the compound soluble even at lower temperatures.

    • Solution: Employ a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., methanol, ethanol, or acetone) and then slowly add a poor solvent (an anti-solvent like water or heptane) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[2]

  • Lack of Nucleation Sites: Spontaneous crystal formation is not initiated.

    • Solution: Add a seed crystal of the pure compound to the slightly cooled, saturated solution to induce crystallization.[9]

Problem 2: The purity of my material does not improve significantly after recrystallization.

This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

Causality & Solutions:

  • Co-crystallization: The impurity has similar solubility properties to your product and is being incorporated into the crystal lattice.

    • Solution: A different solvent system is required. Screen a variety of solvents with different polarities. For amines, sometimes switching from a protic solvent (like ethanol) to an aprotic solvent (like ethyl acetate or toluene) can change the solubility profile of impurities.

  • Impurity Entrapment: Impurities are trapped within the crystals due to rapid crystal growth.

    • Solution: Slow down the crystallization process by reducing the cooling rate or using a slightly more dilute solution.[10]

  • Insoluble Impurities: Some impurities may be insoluble in the hot recrystallization solvent.

    • Solution: Perform a hot filtration step after dissolving the crude solid to remove any insoluble particulate matter before allowing the solution to cool.

Problem 3: I am experiencing very low yield after recrystallization.

A significant loss of material is a common challenge that needs to be optimized for a scalable process.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[10]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This requires careful, portion-wise addition of the solvent to the heated mixture.

  • Premature Crystallization: The compound crystallizes too early, for instance, during a hot filtration step.

    • Solution: Use a heated filter funnel and ensure the receiving flask is also pre-warmed. Use a small excess of solvent (5-10%) to keep the compound in solution during the transfer. This excess can be boiled off before cooling.

  • Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize crystal formation.

    • Solution: After ambient cooling, place the flask in an ice-water bath for at least 30-60 minutes to maximize the recovery of the solid.

Workflow & Scale-Up Protocols

Protocol 1: Lab-Scale Recrystallization Solvent Screening

The goal of this protocol is to identify a suitable solvent system for subsequent scale-up. Due to the presence of both a polar amino group and a less polar indazole ester structure, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

Step-by-Step Methodology:

  • Preparation: Place approximately 50 mg of crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise at room temperature until the solid is just submerged.

  • Solubility Check (Cold): Observe if the solid dissolves at room temperature. A good single solvent will not dissolve the compound well at room temperature.[2]

  • Solubility Check (Hot): Heat the tubes that did not dissolve in a water bath or on a heating block. Continue adding the solvent dropwise until the solid fully dissolves. Record the approximate volume. An ideal solvent will dissolve the compound completely when hot in a reasonable volume.

  • Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Evaluation: Observe the quality and quantity of the crystals formed. The best solvent will provide a high recovery of well-formed crystals.

  • Anti-Solvent Test: If a good single solvent is not found, take a solvent in which the compound is very soluble (e.g., methanol or acetone) and repeat the process, but after dissolution, add a poor solvent (e.g., water or heptane) dropwise until turbidity persists. This identifies a potential mixed-solvent system.

Protocol 2: Scaling Up Recrystallization to a 10 L Reactor

This protocol assumes a suitable solvent system (e.g., 80:20 Ethanol:Water) has been identified.

Step-by-Step Methodology:

  • Charging the Reactor: Charge the 10 L reactor with the crude solid (e.g., 1 kg) of this compound.

  • Solvent Addition: Add the primary solvent (e.g., 4 L of Ethanol) to the reactor.

  • Heating and Dissolution: Begin agitation and heat the mixture to a target temperature (e.g., 70-75°C). Continue heating until the solid is fully dissolved. If needed, add more primary solvent in small portions until a clear solution is achieved.

  • Hot Filtration (Optional but Recommended): Transfer the hot solution through a heated filter press or nutsche filter into a clean, pre-warmed crystallizer to remove any insoluble impurities.

  • Controlled Cooling: Program the reactor to cool slowly over several hours. A typical cooling profile might be from 75°C to 20°C over 4-6 hours. This slow cooling is critical for forming pure, easily filterable crystals.

  • Hold Period: Once the target temperature of 20°C is reached, hold the slurry under agitation for an additional 1-2 hours to allow for complete crystallization.

  • Further Cooling: Cool the slurry further to 0-5°C and hold for another 1-2 hours to maximize yield.

  • Isolation: Isolate the product by centrifugation or filtration.

  • Washing: Wash the resulting cake with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Decision Workflow for Purification Method Selection

Purification_Decision start Crude Methyl 5-amino- 1H-indazole-3-carboxylate check_purity Analyze Crude Purity & Impurity Profile (HPLC, LC-MS) start->check_purity is_high_purity Is Purity >95% with minor impurities? check_purity->is_high_purity recrystallization Develop Recrystallization Protocol is_high_purity->recrystallization Yes chromatography Develop Column Chromatography Method is_high_purity->chromatography No (Complex Mixture) check_recryst_purity Does Recrystallization meet Purity Spec? recrystallization->check_recryst_purity scale_up_recryst Scale-Up Recrystallization Process check_recryst_purity->scale_up_recryst Yes check_recryst_purity->chromatography No re_evaluate Re-evaluate Synthesis / Consider alternative purification (e.g., salt formation) chromatography->re_evaluate If scale-up is not feasible

Caption: Decision tree for selecting a scalable purification strategy.

Troubleshooting "Oiling Out" During Recrystallization

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Re-heat mixture to dissolve oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool slowly (ambient, then ice bath) add_solvent->slow_cool check_result Does it still oil out? slow_cool->check_result seed_crystal Try adding a seed crystal during cooling slow_cool->seed_crystal Optional success Success: Collect Crystals check_result->success No change_solvent Change Solvent System (Consider Anti-Solvent Method) check_result->change_solvent Yes seed_crystal->check_result

Caption: A logical flow for troubleshooting the common issue of "oiling out".

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-amino-1H-indazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Among the vast family of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate serves as a versatile building block and a potential pharmacophore in its own right. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding this molecule, drawing comparisons with closely related analogs to elucidate the impact of structural modifications on biological activity. While direct, extensive SAR studies on this compound are not widely published, a comparative analysis of related indazole-3-carboxamides and 3-aminoindazoles offers significant insights into the key determinants of activity.

The Indazole Core: A Foundation for Diverse Biological Activities

The 1H-indazole core is a bicyclic aromatic system that is both structurally rigid and capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. This makes it an ideal scaffold for designing molecules that can bind with high affinity to biological targets. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] A significant portion of these activities stems from the ability of the indazole nucleus to act as a bioisostere for other aromatic systems, such as indoles, while offering distinct electronic and hydrogen bonding properties.[2]

SAR Analysis of Key Positions: A Comparative Approach

To understand the potential SAR of this compound, we will dissect the molecule into its three key components: the 3-carboxylate group, the 5-amino group, and the indazole N1-position.

The Critical Role of the 3-Position: Carboxylate vs. Carboxamide

The substituent at the 3-position of the indazole ring is paramount for directing the biological activity. In our target molecule, this is a methyl carboxylate. However, a significant body of research exists for the corresponding indazole-3-carboxamides, which have been extensively explored as enzyme inhibitors.

Key Insight: Conversion of the 3-methyl carboxylate to a 3-carboxamide can dramatically alter the biological activity and target profile. The amide nitrogen and its substituents can engage in crucial hydrogen bonding interactions with the target protein.

For instance, a series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[4] The SAR studies revealed that substitution on the amide nitrogen with a hydrophobic ring that can access a deep back pocket of the enzyme, coupled with a hydrophilic group exposed to the solvent, is critical for high potency and selectivity.[4] Similarly, N-1 substituted indazole-3-carboxamides have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), where a three-carbon linker from the indazole N1 to a heterocyclic moiety was found to be optimal.[5]

Compound/Analog ClassR Group at 3-PositionBiological TargetKey SAR FindingsReference
This compound -COOCH₃(Largely Unexplored)--
Indazole-3-carboxamides-CONH-RPAK1Hydrophobic and hydrophilic substitutions on the amide are crucial for activity.[4]
N1-substituted Indazole-3-carboxamides-CONH₂PARP-1N1-alkylation with a linker to a heterocycle enhances potency.[5]
3-Aminoindazoles-NH₂Kinases (e.g., FLT3, PDGFRα, Kit)The 3-amino group acts as a "hinge-binder" in the ATP-binding pocket.[6]

Logical Relationship: 3-Position Substituent and Target Interaction

SAR_3_position cluster_molecule This compound cluster_analogs Analogs at 3-Position cluster_targets Potential Biological Targets mol_structure Indazole Core - 3-COOCH₃ carboxamide 3-Carboxamide (-CONH-R) mol_structure->carboxamide Modification amino 3-Amino (-NH₂) mol_structure->amino Modification pak1 PAK1 carboxamide->pak1 Inhibition parp1 PARP-1 carboxamide->parp1 Inhibition kinases Kinases (Hinge Binding) amino->kinases Inhibition

Caption: Modification of the 3-carboxylate to a carboxamide or an amino group can redirect the molecule to different biological targets like PAK1, PARP-1, and various kinases.

The Influence of the 5-Amino Group

The 5-amino group on the indazole ring is a key modulator of the molecule's electronic properties and can serve as a crucial hydrogen bond donor. Studies on 5-aminoindazole have demonstrated its anti-inflammatory properties, with evidence suggesting inhibition of cyclooxygenase-2 (COX-2).[7] In this study, 5-aminoindazole showed a greater inhibitory effect on COX-2 (IC₅₀ = 12.32 µM) compared to the parent indazole (IC₅₀ = 23.42 µM) and 6-nitroindazole (IC₅₀ = 19.22 µM).[7]

Key Insight: The 5-amino group likely enhances the binding affinity to certain biological targets through hydrogen bonding and can be a key determinant of the molecule's anti-inflammatory and potentially other activities. Modifications of this group, such as acylation or alkylation, would be expected to significantly impact the biological profile.

In the context of kinase inhibition, the amino group at various positions on the indazole ring can influence potency and selectivity. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides, modifications to the 3-amino group had a profound effect on activity against FLT3, PDGFRα, and Kit kinases.[6] While this is not the 5-position, it highlights the sensitivity of kinase inhibition to the placement and nature of amino substituents on the indazole ring.

The Role of the N1-Position

The N1-position of the indazole ring is a common site for substitution in drug design. Alkylation or arylation at this position can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interactions with the target protein.

Key Insight: Substitution at the N1-position can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the indazole scaffold.

As mentioned earlier, N1-substitution was a key strategy in the development of indazole-3-carboxamide-based PARP-1 inhibitors.[5] The nature and length of the N1-substituent were critical for achieving high potency. This suggests that for this compound, derivatization at the N1-position is a promising avenue for analog synthesis and SAR exploration.

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis of an indazole-3-carboxamide analog and a common biological assay.

Synthesis of a Representative Indazole-3-Carboxamide Analog

This protocol outlines the synthesis of an N-aryl indazole-3-carboxamide from a methyl indazole-3-carboxylate precursor, a common transformation in medicinal chemistry.

Workflow for Indazole-3-Carboxamide Synthesis

synthesis_workflow start Methyl 5-amino-1H- indazole-3-carboxylate hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid 5-Amino-1H-indazole- 3-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling product N-substituted 5-amino-1H- indazole-3-carboxamide coupling->product

Caption: A general workflow for the synthesis of indazole-3-carboxamide analogs from the corresponding methyl ester.

Step-by-Step Protocol:

  • Hydrolysis of the Methyl Ester:

    • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-amino-1H-indazole-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of 5-amino-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the desired N-substituted 5-amino-1H-indazole-3-carboxamide.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Given the prevalence of indazoles as kinase inhibitors, a representative kinase inhibition assay protocol is provided.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Kinase (e.g., recombinant human PAK1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a short period at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a promising area for the discovery of novel therapeutic agents. While direct SAR data for the title compound is limited, a comparative analysis with related indazole-3-carboxamides and 3-aminoindazoles provides a strong foundation for future research.

Key takeaways include:

  • The 3-position is a critical determinant of biological activity, with the conversion of the methyl ester to a carboxamide being a key strategy to target enzymes like kinases and PARP.

  • The 5-amino group is an important contributor to the molecule's activity, likely through hydrogen bonding interactions, and has been associated with anti-inflammatory effects.

  • The N1-position of the indazole ring offers a valuable handle for modifying the physicochemical and pharmacokinetic properties of the scaffold.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs of this compound to establish a direct and quantitative SAR. This should include modifications at all three key positions to fully explore the chemical space and unlock the therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the Synthesis of Methyl 5-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Methyl 5-amino-1H-indazole-3-carboxylate

This compound is a pivotal building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring both hydrogen bond donors and acceptors, makes it a privileged scaffold for interacting with various biological targets. This indazole derivative is a key intermediate in the synthesis of a range of pharmacologically active compounds, including potent kinase inhibitors used in oncology. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Primary Synthetic Strategies: A Tale of Two Precursors

The most established and widely practiced synthetic approaches to this compound converge on a common penultimate intermediate: methyl 5-nitro-1H-indazole-3-carboxylate. The divergence in these primary routes lies in the strategy for constructing this nitro-intermediate. The two main pathways are:

  • Route 1: The Esterification Pathway. This route commences with the commercially available 5-nitro-1H-indazole-3-carboxylic acid, which is then esterified to yield the methyl ester.

  • Route 2: The Nitration Pathway. This approach begins with methyl 1H-indazole-3-carboxylate, which is subsequently nitrated to introduce the nitro group at the 5-position.

Following the formation of methyl 5-nitro-1H-indazole-3-carboxylate, both routes culminate in the reduction of the nitro group to the desired 5-amino functionality.

Synthesis_Routes cluster_0 Route 1: Esterification Pathway cluster_1 Route 2: Nitration Pathway 5-nitro-1H-indazole-3-carboxylic acid 5-nitro-1H-indazole-3-carboxylic acid Esterification Esterification 5-nitro-1H-indazole-3-carboxylic acid->Esterification methyl 5-nitro-1H-indazole-3-carboxylate methyl 5-nitro-1H-indazole-3-carboxylate Esterification->methyl 5-nitro-1H-indazole-3-carboxylate methyl 1H-indazole-3-carboxylate methyl 1H-indazole-3-carboxylate Nitration Nitration methyl 1H-indazole-3-carboxylate->Nitration Nitration->methyl 5-nitro-1H-indazole-3-carboxylate Reduction Reduction methyl 5-nitro-1H-indazole-3-carboxylate->Reduction This compound This compound Reduction->this compound

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route 1: The Esterification Pathway

This is often the more direct and commonly reported method, leveraging the availability of 5-nitro-1H-indazole-3-carboxylic acid. The core of this route is a classical esterification reaction.

Step 1: Esterification of 5-nitro-1H-indazole-3-carboxylic acid

The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through several standard protocols. Fischer esterification, using a mineral acid catalyst in methanol, is a common choice.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves a dual role. As the solvent, it provides the medium for the reaction. As the reagent, it is the source of the methyl group for the ester. Using it in large excess drives the equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.

Detailed Experimental Protocol: Fischer Esterification
  • To a stirred suspension of 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.2-0.5 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Pour the concentrated mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford methyl 5-nitro-1H-indazole-3-carboxylate.[1]

Route 2: The Nitration Pathway

This approach begins with the non-nitrated indazole core and introduces the nitro group via electrophilic aromatic substitution.

Step 1: Nitration of methyl 1H-indazole-3-carboxylate

The indazole ring system undergoes electrophilic aromatic substitution, with the benzene portion of the molecule being the site of reaction. The directing effects of the existing substituents guide the incoming electrophile (the nitronium ion, NO₂⁺). The pyrazole ring is deactivating, and the ester group is a meta-director. However, the overall directing influence leads to nitration predominantly at the 5- and 7-positions. Careful control of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer.

Causality of Experimental Choices:

  • Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Low Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to control the rate of reaction and minimize the formation of byproducts, including dinitrated species.

Detailed Experimental Protocol: Nitration
  • To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield methyl 5-nitro-1H-indazole-3-carboxylate.

The Convergent Step: Reduction of the Nitro Group

Both Route 1 and Route 2 converge at the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate. The final step is the reduction of the 5-nitro group to the corresponding amine. This is a well-established transformation in organic synthesis, and several methods are effective.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is often the cleanest method, using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. It typically provides high yields and purity.

  • Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid are classical and effective methods for nitro group reduction. These methods are often cost-effective for large-scale synthesis.

  • Other Reducing Agents: Other reagents like sodium dithionite (Na₂S₂O₄) or zinc (Zn) dust can also be employed.

Detailed Experimental Protocol: Reduction using SnCl₂
  • To a solution of methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) in ethanol or ethyl acetate (10-20 volumes), add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 8-9.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to give this compound.

Comparative Analysis of the Synthesis Routes

ParameterRoute 1: Esterification PathwayRoute 2: Nitration Pathway
Starting Material Availability 5-nitro-1H-indazole-3-carboxylic acid is commercially available but can be more expensive.Methyl 1H-indazole-3-carboxylate is also commercially available and generally more affordable.
Number of Steps 2 (Esterification, Reduction)2 (Nitration, Reduction)
Overall Yield Typically high, as esterification is usually a high-yielding reaction.Can be lower due to potential side products in the nitration step (e.g., formation of the 7-nitro isomer).
Purity of Intermediate High, as esterification is a clean reaction.May require purification to separate the 5-nitro isomer from other isomers.
Scalability Generally straightforward to scale up.The nitration step requires careful temperature control, which can be challenging on a large scale.
Safety Considerations Standard laboratory procedures.The use of concentrated nitric and sulfuric acids requires caution due to their corrosive nature. The nitration reaction is exothermic and needs strict temperature control to prevent runaway reactions.
Cost-Effectiveness Potentially higher due to the cost of the starting material.Potentially more cost-effective if the starting material is significantly cheaper, but this can be offset by lower yields and purification costs.

Alternative Synthetic Strategies

While the two routes described above are the most common, other methods for constructing the indazole core exist and could be adapted for the synthesis of the target molecule.

  • Synthesis from Isatins: A notable alternative involves the rearrangement of isatin derivatives. For instance, the reaction of a 5-substituted isatin with hydrazine can lead to the formation of an indazole-3-carboxylic acid derivative.[2] This method can be advantageous for accessing diversely substituted indazoles.

Isatin_Route 5-Nitroisatin 5-Nitroisatin Hydrazine Hydrazine 5-Nitroisatin->Hydrazine Ring Opening & Rearrangement Ring Opening & Rearrangement Hydrazine->Ring Opening & Rearrangement 5-nitro-1H-indazole-3-carboxylic acid 5-nitro-1H-indazole-3-carboxylic acid Ring Opening & Rearrangement->5-nitro-1H-indazole-3-carboxylic acid Esterification Esterification 5-nitro-1H-indazole-3-carboxylic acid->Esterification methyl 5-nitro-1H-indazole-3-carboxylate methyl 5-nitro-1H-indazole-3-carboxylate Esterification->methyl 5-nitro-1H-indazole-3-carboxylate Reduction Reduction methyl 5-nitro-1H-indazole-3-carboxylate->Reduction This compound This compound Reduction->this compound

Figure 2: Conceptual pathway for the synthesis of this compound starting from 5-nitroisatin.

Conclusion and Recommendations

For laboratory-scale synthesis where starting material cost is not the primary constraint, Route 1 (Esterification Pathway) is often preferred due to its directness, higher yields, and simpler purification of the intermediate. The experimental procedures are robust and generally provide a high-purity product.

For larger-scale industrial production, Route 2 (Nitration Pathway) may be more economically viable if the starting methyl 1H-indazole-3-carboxylate is significantly cheaper. However, this advantage must be weighed against the potential for lower yields due to isomer formation and the more stringent safety and process control measures required for the nitration step.

The choice of the reduction method for the final step depends on the available equipment and desired purity. Catalytic hydrogenation is often the cleanest method, while metal-acid reductions offer a cost-effective alternative.

Ultimately, the optimal synthesis route will depend on a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety infrastructure.

References

A Comparative Guide to the Biological Activity of Methyl 5-Amino-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides an in-depth comparison of the biological performance of derivatives based on the methyl 5-amino-1H-indazole-3-carboxylate core, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory activities. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole-containing compounds have shown a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and antihypertensive effects.[2][3] Several FDA-approved drugs, such as Axitinib, Lonidamine, and Pazopanib, feature the indazole moiety, underscoring its therapeutic relevance, particularly in oncology.[1] The 1H-indazole-3-amine and 1H-indazole-3-carboxamide structures are particularly effective as hinge-binding fragments in kinases, making them attractive for designing targeted therapies.[2] This guide focuses on derivatives of this compound, a key intermediate for synthesizing a diverse library of bioactive molecules.[4]

Anticancer Activity: A Comparative Analysis

Derivatives of the 5-amino-1H-indazole-3-carboxylate scaffold have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[5][6]

Comparative Performance of Indazole Derivatives

The antiproliferative activity of various indazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 2f Indazole Derivative4T1 (Breast)0.23 - 1.15[5]
Compound 7d Polysubstituted IndazoleA2780 (Ovarian)0.64 - 17[6]
Compound 6o 1H-indazole-3-amine DerivativeK562 (Leukemia)5.15[2]
Compounds 9, 10, 13 Indazole DerivativesA-549, MCF-7, Hs-6830.1 - 1[1]
Compounds 11c, 11d Indazole DerivativesHEP3BPN 11 (Liver)Not specified, but higher than methotrexate[1]

Note: The IC50 values are presented as ranges in some cases, as reported in the original studies across multiple cell lines.

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals that the substitution pattern on the indazole ring and the nature of the carboxamide moiety significantly influence anticancer activity. For instance, specific substitutions can enhance the interaction with the target protein's active site, leading to increased potency. The introduction of hydrophobic groups can improve cell permeability, while hydrophilic groups can enhance solubility and bioavailability.[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which indazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. For example, compound 2f was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as cleaved caspase-3, which are the executioners of apoptosis.[5] Furthermore, some derivatives can cause cell cycle arrest, often in the S or G2/M phase, thereby preventing cancer cell proliferation.[6]

Signaling Pathway for Apoptosis Induction

G Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by an indazole derivative.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: A Comparative Perspective

Indazole derivatives have also been investigated for their anti-inflammatory properties.[8][9] The primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[8]

Comparative Performance of Indazole Derivatives

The anti-inflammatory potential of indazole derivatives has been assessed using both in vivo and in vitro models.

CompoundIn Vivo ModelDose (mg/kg)Max. Inhibition of Edema (%)In Vitro TargetIC50 (µM)Reference
5-aminoindazole Carrageenan-induced paw edema10083.09COX-212.32 - 23.42[8]
Indazole Carrageenan-induced paw edema10061.03 - 83.09COX-212.32 - 23.42[8]
6-nitroindazole Carrageenan-induced paw edema10061.03 - 83.09COX-212.32 - 23.42[8]
Diclofenac (control) Carrageenan-induced paw edemaNot specified84COX-2Not specified[8]

Expert Insights on Structure-Activity Relationship (SAR):

The presence of an amino group at the 5-position appears to be favorable for anti-inflammatory activity, as 5-aminoindazole showed the highest percentage of edema inhibition, comparable to the standard drug diclofenac.[8] This suggests that the electronic properties and hydrogen bonding potential of the substituent at this position are critical for interacting with the target enzyme.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Indazole derivatives can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[9] They also exhibit free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Kinase Inhibition: A Targeted Approach

Many indazole derivatives exert their anticancer effects through the inhibition of specific protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3][11]

Comparative Performance of Indazole-Based Kinase Inhibitors

The 3-amino-1H-indazole scaffold is a key pharmacophore for designing potent kinase inhibitors.[11]

Compound IDTarget KinaseCellular EC50 (nM)Reference
Compound 4 FLT3, c-Kit, PDGFRα-T674MSingle-digit nM[11]
Compound 11 FLT3, c-Kit, PDGFRα-T674MSingle-digit nM[11]
Compound 17 FLT3, PDGFRα-T674MSingle-digit nM[11]
Compound 18 FLT3, PDGFRα-T674MSingle-digit nM[11]
Compound 22 FLT3, PDGFRα-T674MSingle-digit nM[11]
Compound 30l PAK19.8 (IC50)[7]

Expert Insights on Structure-Activity Relationship (SAR):

Modifications to the 3-amino group of the 1H-indazole, which interacts with the hinge region of the kinase, can significantly impact potency and selectivity.[11] For instance, acetyl, free amino, and methyl analogs have shown single-digit nanomolar potency against FLT3 and PDGFRα-T674M.[11] Furthermore, substituting the carboxamide moiety with appropriate hydrophobic and hydrophilic groups is crucial for achieving high PAK1 inhibitory activity and selectivity.[7]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Indazole Indazole Derivative (Test Compound) Well Add Compound, Kinase & Substrate Indazole->Well Kinase Kinase Enzyme & Substrate Kinase->Well ATP ATP Solution Add_ATP Add ATP to Initiate Reaction ATP->Add_ATP Incubate1 Incubate for Compound Binding Well->Incubate1 Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop Reaction & Deplete ATP Incubate2->Stop Detect Add Detection Reagent Stop->Detect Signal Measure Luminescence Detect->Signal

Caption: Workflow for a typical kinase inhibition assay.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from commercially available materials and involves standard organic chemistry transformations.[4][12]

General Synthetic Scheme

G Start Substituted 2-Aminophenylacetic Acid Derivative Cyclization Cyclization (e.g., with NaNO2) Start->Cyclization Indazole_ester Methyl 5-substituted- 1H-indazole-3-carboxylate Cyclization->Indazole_ester Reduction Nitro Group Reduction (if applicable) Indazole_ester->Reduction Core Methyl 5-amino- 1H-indazole-3-carboxylate Reduction->Core Amide_coupling Amide Coupling (with R-NH2) Core->Amide_coupling Final_product Final Indazole-3-carboxamide Derivatives Amide_coupling->Final_product

References

Comparative Validation of Methyl 5-amino-1H-indazole-3-carboxylate in Cellular Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is paramount to progressing promising candidates through the development pipeline. This guide provides a comprehensive framework for the cellular validation of Methyl 5-amino-1H-indazole-3-carboxylate, a heterocyclic compound belonging to the indazole class. Indazole derivatives have garnered significant interest due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Several FDA-approved small molecule anti-cancer drugs, such as pazopanib and entrectinib, feature the indazole scaffold, highlighting its therapeutic potential.[3]

This document outlines a systematic approach to characterizing the cellular activity of this compound, comparing its performance with established compounds, and providing detailed protocols for key assays. The focus is on generating robust, reproducible data to inform decisions on the compound's potential as a therapeutic agent.

Foundational Cellular Characterization: Cytotoxicity and Proliferation

A crucial first step in evaluating any new compound is to determine its effect on cell viability and proliferation.[4][5] These initial assays provide a broad understanding of the compound's potency and therapeutic window.

Comparative Analysis of Anti-Proliferative Activity

To contextualize the activity of this compound, it is essential to compare its anti-proliferative effects against relevant benchmark compounds. Given that many indazole derivatives exhibit anti-cancer properties by inhibiting kinases, a suitable comparator would be a known kinase inhibitor with a similar scaffold, such as Axitinib , or a standard chemotherapeutic agent like 5-Fluorouracil (5-FU) .[1][3]

CompoundCell LineIC50 (µM)Assay Type
This compound K562 (Chronic Myeloid Leukemia)Hypothetical DataMTT Assay
AxitinibK562Literature ValueMTT Assay
5-Fluorouracil (5-FU)K562Literature ValueMTT Assay
This compound A549 (Lung Carcinoma)Hypothetical DataMTT Assay
AxitinibA549Literature ValueMTT Assay
5-Fluorouracil (5-FU)A549Literature ValueMTT Assay

This table presents a template for comparing the half-maximal inhibitory concentration (IC50) values. Actual experimental data would be populated here.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Axitinib, 5-FU

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with varying concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Target Engagement: Confirming Intracellular Binding

Identifying that a compound enters the cell and binds to its intended target is a critical validation step.[6] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful techniques for confirming target engagement in a cellular context.[7][8][9][10][11][12][13][14]

Conceptual Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Target Identification (Hypothetical) cluster_2 Target Engagement Validation cluster_3 Downstream Functional Assays Cytotoxicity Assay Cytotoxicity Assay Kinase Panel Screen Kinase Panel Screen Cytotoxicity Assay->Kinase Panel Screen Identifies Bioactivity CETSA CETSA Kinase Panel Screen->CETSA Suggests Target(s) NanoBRET NanoBRET Kinase Panel Screen->NanoBRET Suggests Target(s) Apoptosis Assay Apoptosis Assay CETSA->Apoptosis Assay Confirms Target Binding Cell Cycle Analysis Cell Cycle Analysis CETSA->Cell Cycle Analysis Confirms Target Binding NanoBRET->Apoptosis Assay Confirms Target Binding NanoBRET->Cell Cycle Analysis Confirms Target Binding

Caption: A logical workflow for compound validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][8][10][12][14]

Materials:

  • Cells expressing the target protein of interest

  • This compound

  • Lysis buffer (containing protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Treat cells with the test compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures in a thermal cycler.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fraction by Western blotting using an antibody against the target protein.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Mechanism of Action: Elucidating the Cellular Response

Once target engagement is confirmed, the next step is to investigate the downstream cellular consequences. For many anti-cancer agents, this involves the induction of apoptosis (programmed cell death).[3][15]

Comparative Analysis of Apoptosis Induction

The ability of this compound to induce apoptosis can be compared with a known apoptosis-inducing agent, such as Staurosporine .

CompoundConcentrationCaspase-3/7 Activity (Fold Change)
This compound 1x IC50Hypothetical Data
This compound 5x IC50Hypothetical Data
Staurosporine1 µMLiterature Value
Vehicle Control-1.0

This table provides a template for comparing the induction of apoptosis. Actual experimental data would be populated here.

Signaling Pathway: Caspase-Mediated Apoptosis

G Drug Drug Target Kinase Target Kinase Drug->Target Kinase Inhibition Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Blocks Survival Signal Caspase-9 Caspase-9 Downstream Signaling->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: Simplified pathway of drug-induced apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16][17][18][19]

Materials:

  • Cells treated with the test compounds

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed and treat cells with the compounds as described in the MTT assay protocol.

  • Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle control to determine the fold change in caspase activity.

Conclusion and Future Directions

This guide provides a foundational framework for the cellular validation of this compound. The presented assays, when performed with appropriate controls and comparators, will generate a robust dataset to assess its therapeutic potential. Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of kinases to determine the compound's selectivity.

  • Cell Cycle Analysis: Investigating the compound's effect on cell cycle progression.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following a systematic and rigorous validation process, researchers can confidently advance promising compounds like this compound toward clinical development.

References

in vitro evaluation of methyl 5-amino-1H-indazole-3-carboxylate based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the In Vitro Evaluation of Methyl 5-amino-1H-indazole-3-carboxylate Derivatives as Anticancer Agents

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents, including those with anti-tumor, anti-inflammatory, and anti-diabetic properties.[2][3] At least 43 indazole-based therapeutics are currently in clinical use or trials, underscoring the scaffold's significance.[2] Derivatives such as the serotonin receptor antagonist Granisetron are used to manage chemotherapy side effects, further cementing the role of indazoles in oncology.[2]

This guide focuses on a specific, promising class of these compounds: derivatives of this compound. We will provide a comparative analysis of their in vitro performance, detail the critical experimental protocols used for their evaluation, and explain the scientific rationale behind these methodological choices to ensure robust and reproducible findings.

Comparative Analysis of Antiproliferative Activity

The primary goal of in vitro screening for potential anticancer agents is to assess their ability to inhibit the growth of cancer cells, often measured as the half-maximal inhibitory concentration (IC50).[4][5] A lower IC50 value indicates higher potency. Equally important is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells.[4]

Below is a comparative summary of the antiproliferative activity of various indazole derivatives, evaluated against a panel of human cancer cell lines using the Methyl Thiazolyl Tetrazolium (MTT) assay. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[2][6]

Compound IDCore Scaffold ModificationCancer Cell LineIC50 (µM)Normal Cell Line (HEK-293) IC50 (µM)Selectivity Index (Normal/Cancer)Reference
Compound 6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.1533.26.45[2]
Compound 4f Indazol-pyrimidine derivativeMCF-7 (Breast)1.63> Reference Drug>1[7]
Compound 4i Indazol-pyrimidine derivativeMCF-7 (Breast)1.84> Reference Drug>1[7]
Compound 4a Indazol-pyrimidine derivativeA549 (Lung)< 8.03 (Ref Drug)> Reference Drug>1[7]
5-Fluorouracil Positive ControlK562 (Leukemia)Not specifiedNot specifiedNot specified[2]
Doxorubicin Positive ControlVarious0.5 - 2.5 (Typical)Not specifiedNot specified[6]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights. Compound 6o demonstrates promising activity against the K562 leukemia cell line with an IC50 of 5.15 µM.[2] Crucially, it shows good selectivity, being over 6 times more potent against the cancer cell line than against the normal human embryonic kidney (HEK-293) cells.[2] This selectivity is a critical parameter in preclinical evaluation, as it suggests a potentially wider therapeutic window and fewer side effects.[4]

The indazol-pyrimidine series also shows significant potency.[7] Compounds 4f and 4i exhibit strong inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively—considerably more potent than the reference drug used in that study (IC50 of 8.029 µM).[7] Furthermore, compounds 4a and 4i were more effective against the A549 lung cancer cell line than the reference, highlighting the potential of this chemical series.[7] The structure-activity relationship (SAR) analysis of 1H-indazole-3-carboxamide derivatives has shown that introducing appropriate hydrophobic and hydrophilic groups is critical for inhibitory activity and selectivity.[8]

Key Experimental Workflows and Protocols

The reliability of in vitro data hinges on standardized and well-executed experimental protocols. Below are detailed methodologies for the core assays used to evaluate these indazole compounds.

General Experimental Workflow

The in vitro evaluation process follows a logical progression from initial screening to mechanistic studies. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation compound Compound Acquisition / Synthesis culture Cell Line Culture & Maintenance seed Seed Cells into 96-well Plates culture->seed treat Treat with Compound Series seed->treat mtt MTT / SRB Viability Assay treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis sar Structure-Activity Relationship (SAR) Analysis ic50->sar apoptosis->sar cycle Cell Cycle Analysis cycle->sar kinase Kinase Inhibition Assay kinase->sar select Select Lead Compound(s) sar->select G Indazole Indazole Compound Bcl2 Anti-apoptotic Bcl-2 Family Indazole->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak Indazole->Bax Activation Mito Mitochondrion CytC Cytochrome C Release Mito->CytC Bcl2->Bax Bax->Mito Forms pore in membrane Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 5-amino-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold and the Challenge of Regioisomerism

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic heteroaromatic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][3] Methyl 5-amino-1H-indazole-3-carboxylate is a key building block in this field, providing a versatile platform for generating libraries of novel drug candidates.

However, the synthesis of substituted indazoles is frequently complicated by a critical challenge: the formation of regioisomers. The indazole ring possesses two reactive nitrogen atoms, N1 and N2.[4][5] Alkylation or acylation reactions can occur at either position, leading to a mixture of 1H- and 2H-indazole derivatives.[6][7] Thermodynamically, the 1H-isomer is generally more stable, while the 2H-isomer can be the kinetic product.[4][5][7] Distinguishing between these isomers is not a trivial academic exercise; it is fundamental to ensuring the efficacy, safety, and patentability of a new chemical entity. Misidentification of the core scaffold can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This guide provides a comprehensive, multi-technique approach to unambiguously confirm the structure of this compound derivatives. We will move beyond simply listing techniques and delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific rigor.

The Analytical Workflow: An Integrated Approach

Structural confirmation is not a linear process but an integrated workflow where orthogonal techniques provide complementary data. A typical workflow involves initial characterization followed by in-depth spectroscopic and crystallographic analysis, especially when isomeric ambiguity is possible.

G cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Spectroscopic Confirmation cluster_2 Phase 3: Definitive Structure Elucidation cluster_3 Outcome cluster_4 Gold Standard for Ambiguity synthesis Synthesized Product Mixture purification Purification (Column Chromatography) synthesis->purification initial_char Initial Characterization (TLC, M.P., LC-MS) purification->initial_char nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, HMBC) initial_char->nmr hrms High-Resolution Mass Spectrometry (HRMS) initial_char->hrms decision Is Structure Unambiguous? nmr->decision hrms->decision confirmed Structure Confirmed decision->confirmed Yes xray Single-Crystal X-ray Diffraction decision->xray No / Isomeric Mixture xray->confirmed

Caption: Workflow for structural confirmation of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for elucidating the covalent structure of molecules in solution. For indazole derivatives, specific 1D and 2D NMR experiments are essential for distinguishing between N1 and N2 isomers.

Expertise in Action: Why Specific Protons are Diagnostic

In a 1H-indazole, the proton at position 7 (H7) is spatially close to the N1 position. If a substituent is added to N1, the chemical environment of H7 is significantly altered, often resulting in a downfield shift due to steric compression or electronic effects. Conversely, substitution at N2 has a more pronounced effect on the protons at positions 3 and 7, but the key diagnostic correlations are revealed through 2D NMR.

The most definitive NMR experiment for this purpose is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing the 3-bond coupling (³J) between the protons on the N-substituent and the carbons of the indazole core, we can unambiguously determine the point of attachment.

  • For an N1-substituted derivative: Expect to see a correlation from the N-CHx protons of the substituent to carbons C7a and C3.

  • For an N2-substituted derivative: Expect to see a correlation from the N-CHx protons of the substituent to carbons C7a and C3.

G N1_label N1-Substituted (1H-Isomer) Key HMBC Correlation: R-group protons to C7a N2_label N2-Substituted (2H-Isomer) Key HMBC Correlation: R-group protons to C3 img_node

Caption: Key HMBC correlations for differentiating indazole isomers.

Data Comparison: Predicted NMR Shifts

The following table provides expected chemical shift ranges for the core protons of this compound in DMSO-d₆. These values are derived from published data on analogous structures and serve as a comparative baseline.[8][9][10][11]

Proton/CarbonPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Key Features
NH (Indazole)13.5 - 14.0N/ABroad singlet, exchanges with D₂O. Its presence is a strong indicator of a 1H-indazole.
H47.8 - 8.1120 - 123Doublet, ortho-coupled to H6. Often the most downfield aromatic proton.
H66.8 - 7.0115 - 118Doublet of doublets, coupled to H4 and H7.
H77.2 - 7.4110 - 112Doublet, ortho-coupled to H6. Sensitive to substitution at N1.
NH₂ (Amine)5.0 - 5.5N/ABroad singlet, exchanges with D₂O.
OCH₃ (Ester)3.8 - 4.051 - 53Sharp singlet.
C3N/A135 - 138Quaternary carbon of the ester.
C5N/A140 - 145Quaternary carbon attached to the amino group.
C=O (Ester)N/A162 - 165Carbonyl carbon.
Protocol: NMR Analysis for Structural Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and its residual solvent peak does not typically overlap with key analyte signals.

  • Acquisition of 1D Spectra:

    • Record a standard ¹H NMR spectrum. Observe the integration, multiplicity, and chemical shifts of all signals.

    • Record a proton-decoupled ¹³C NMR spectrum.

  • Acquisition of 2D Spectra (if ambiguity exists):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. Optimize parameters to observe 2- and 3-bond correlations. Focus on the cross-peaks between the protons of the N-substituent and the indazole ring carbons (C3 and C7a).

  • Data Analysis: Integrate all spectra to build the complete molecular structure. Compare observed shifts and correlations against known data for 1H- and 2H-indazoles.[5][8][12]

Mass Spectrometry (MS): The Elemental Formula Gatekeeper

While NMR defines the connectivity, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition. This technique acts as a crucial validation step, ensuring the proposed structure is consistent with the measured mass.

Expertise in Action: Why HRMS is a Self-Validating System

A low-resolution mass spectrometer might give a nominal mass that could correspond to multiple elemental formulas. HRMS, however, provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For example, if the proposed structure is C₉H₉N₃O₂, the calculated exact mass is 191.0695. The HRMS result must match this value closely (e.g., 191.0693). If the result was 191.0851, it would suggest the presence of an extra oxygen and loss of a nitrogen and two hydrogens (e.g., C₁₀H₁₁NO₂), immediately invalidating the proposed indazole structure. This cross-check between NMR and HRMS is a cornerstone of a trustworthy analytical workflow.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion ([M+H]⁺) is the base peak.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the peak for the [M+H]⁺ ion. Compare the measured accurate mass against the theoretical exact mass calculated for the proposed elemental formula. The mass error should be less than 5 ppm.

Single-Crystal X-ray Diffraction: The Unquestionable Gold Standard

When NMR and MS data are ambiguous, or when absolute, irrefutable proof of structure is required (e.g., for patent filings or clinical candidates), Single-Crystal X-ray Diffraction is the definitive technique. It provides a three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom.

Expertise in Action: From Ambiguity to Certainty

X-ray crystallography directly visualizes the molecule, leaving no doubt as to which nitrogen atom bears the substituent.[13][14] It also reveals crucial stereochemical information, bond lengths, and bond angles, providing a complete and unambiguous structural picture.[2][3] The primary challenge of this technique is not the analysis but the prerequisite of growing a high-quality single crystal, which can be a significant bottleneck.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step.

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent.

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the formation of single crystals. Common solvent systems include ethyl acetate/hexane and methanol/water.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule. The final refined structure will unambiguously show the connectivity, including the position of the N-substituent.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Covalent structure, connectivity, isomer identificationProvides detailed structural information in solution, non-destructiveCan be ambiguous for complex isomers, requires soluble sample
High-Resolution MS Elemental formula, molecular weight verificationHigh sensitivity and accuracy, confirms molecular formulaProvides no information on connectivity or isomerism
Single-Crystal X-ray Absolute 3D structure, stereochemistry, bond parametersUnambiguous, definitive structural proof ("gold standard")Requires a high-quality single crystal, which can be difficult to grow

Conclusion

Confirming the structure of this compound derivatives requires a methodical and multi-faceted analytical strategy. While ¹H NMR provides the initial fingerprint, it is the application of advanced 2D NMR techniques like HMBC that offers the highest level of confidence for distinguishing the critical N1 and N2 regioisomers in solution. This analysis must be corroborated by HRMS to validate the elemental composition, creating a self-consistent dataset. In cases of persistent ambiguity or for compounds advancing toward clinical development, single-crystal X-ray diffraction remains the ultimate arbiter of truth. By integrating these techniques and understanding the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and accelerate the drug development process with confidence.

References

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Methyl 5-Amino-1H-Indazole-3-Carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Privileged Scaffold

The 1H-indazole core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and potent receptor antagonists.[1][2] Its rigid bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The specific derivative, methyl 5-amino-1H-indazole-3-carboxylate, serves as a particularly valuable starting point or intermediate in many drug discovery campaigns.[3]

However, the journey from a promising lead compound to a clinical candidate is fraught with challenges related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity. The functional groups appended to the indazole core—the 5-amino group and the 3-carboxylate ester—are often metabolic hotspots or may confer suboptimal physicochemical properties.

This guide provides a comprehensive comparison of strategic bioisosteric replacements for the key functionalities of the this compound core. As Senior Application Scientists, our goal is not merely to list alternatives, but to explain the causal-driven logic behind these strategic replacements. We will explore how modifying each component of the parent scaffold can address common developability hurdles such as metabolic instability, poor membrane permeability, and off-target effects, all while aiming to retain or enhance on-target potency.[4][5][6] The success of any bioisosteric replacement is highly context-dependent, necessitating the empirical screening of a carefully selected panel of analogs.[4][7]

Deconstructing the Core: Identifying Points for Bioisosteric Intervention

The this compound scaffold presents three primary loci for modification. Understanding the role of each component is critical to designing rational replacements.

  • The 3-Carboxylate Group : This ester is susceptible to hydrolysis by esterases and can impact cell permeability. Its corresponding carboxylic acid can be a liability for oral bioavailability and may undergo phase II metabolism via acyl glucuronidation, leading to reactive metabolites.[4][7]

  • The 5-Amino Group : As a hydrogen bond donor and a potential site of metabolic transformation (e.g., N-acetylation), this group significantly influences solubility and target interaction.[8]

  • The Indazole Scaffold : While a privileged structure, the core itself can be replaced in a strategy known as "scaffold hopping" to explore new intellectual property, improve properties, or find novel interactions with the target.[9]

cluster_Core This compound Core cluster_Replacements Bioisosteric Replacement Strategies Core Parent Scaffold Carboxylate 3-Carboxylate Replacements (Amides, Tetrazoles, Oxadiazoles) Core->Carboxylate Improve PK, Metabolic Stability Amino 5-Amino Group Replacements (Hydroxyl, Thiol, F) Core->Amino Modulate H-Bonding, Block Metabolism Scaffold Scaffold Hopping (Indole, Benzimidazole, Azaindazole) Core->Scaffold New IP, Alter Core Properties

Caption: Strategic points for bioisosteric modification of the core scaffold.

Part 1: Tackling the 3-Carboxylate Liability

The methyl ester at the 3-position is frequently converted to a carboxylic acid to engage in critical hydrogen bonding or salt-bridge interactions with a target protein. However, this acidic moiety often brings challenges, including limited cell permeability and metabolic liabilities.[4][10] Replacing the carboxylate function is therefore a primary optimization strategy.

The rationale is clear: find a group that can mimic the key electrostatic and hydrogen-bonding interactions of the carboxylate while improving the overall drug-like properties of the molecule.

Comparative Analysis of 3-Carboxylate Bioisosteres
BioisostereStructure ExampleKey Physicochemical PropertiesRationale & Performance Insights
Carboxamide -C(O)NHRNon-ionizable, H-bond donor/acceptor. Modulates polarity.A highly versatile replacement. The "reverse amide" linkage found in many indazole-3-carboxamides is crucial for activity in certain targets, like CRAC channel blockers.[11][12][13] Can improve metabolic stability against esterases.
Tetrazole -CNNNN-HAcidic (pKa ~4.5-4.9), comparable to carboxylic acids. More lipophilic.[5][14]Excellent mimic of carboxylate charge and H-bonding. Its increased lipophilicity can enhance oral bioavailability, as famously demonstrated with the drug losartan.[5][15]
Acylsulfonamide -C(O)NHSO₂RAcidic. Can form strong H-bonds.Used to improve inhibition of targets like MCL-1/BCL-2 by occupying additional pockets.[9][16] Offers a different geometric and electronic profile compared to a simple carboxylate.
Oxadiazole (5-oxo) HeterocyclicPlanar, acidic heterocycle (pKa ~6-7). More lipophilic than tetrazoles.[5]A less acidic alternative to tetrazoles, which can be advantageous for improving membrane permeability and oral absorption while maintaining potent receptor activity.[5]
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamides

This protocol describes a standard and reliable method for converting the indazole-3-carboxylic acid (obtained from hydrolysis of the parent methyl ester) to a diverse library of carboxamides using peptide coupling reagents. This approach is self-validating as the reaction progress can be easily monitored by TLC or LC-MS, and the products are readily purified.

Objective: To couple 1H-indazole-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Desired amine (1.0 - 1.2 equiv)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv).[17]

  • Stir the reaction mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient coupling and suppression of side reactions.

  • Add the desired amine (1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or 10% methanol in chloroform).[17]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxamide derivative.

Part 2: Modulating the 5-Amino Group

The 5-amino group is a key polar feature and hydrogen bond donor. Its basicity and interaction profile can be fine-tuned with subtle bioisosteric replacements to enhance target affinity or block unwanted metabolism.

Comparative Analysis of 5-Amino Bioisosteres
BioisostereStructure ExampleKey Physicochemical PropertiesRationale & Performance Insights
Hydroxyl (-OH) -OHH-bond donor and acceptor. Similar steric size to -NH₂.A common replacement that maintains hydrogen bonding potential.[8][18] Can alter solubility and metabolic profile. The change in electronics from a basic amine to a weakly acidic phenol can profoundly impact target binding.
Thiol (-SH) -SHH-bond donor, larger size, lower electronegativity than -OH or -NH₂.[8]Can introduce new interactions with the target protein. Its lower electronegativity can modulate the degree of inhibition for certain enzymes.[8]
Fluorine (-F) -FSmall, highly electronegative, weak H-bond acceptor.Often used to replace a single hydrogen on the amine (or the entire group) to block sites of metabolism (metabolic shunt) or to alter the pKa of the parent molecule without a significant steric penalty.[6][18]

Part 3: Scaffold Hopping from the Indazole Core

Scaffold hopping is a more profound modification where the entire indazole ring system is replaced with a different heterocyclic core.[9] The primary objective is to retain the spatial orientation of key pharmacophoric elements while fundamentally altering the molecule's core properties, potentially leading to improved selectivity, novel intellectual property, or a more favorable ADME profile.[9]

Start Start: Parent Indazole Scaffold Identify 1. Identify Key Pharmacophore Points (H-bond donors/acceptors, aromatic interactions) Start->Identify Select 2. Select Alternative Scaffolds (Indole, Benzimidazole, Azaindazole) that maintain spatial geometry Identify->Select Synthesize 3. Synthesize Analog Library Select->Synthesize Evaluate 4. Evaluate Biological Activity and Physicochemical Properties Synthesize->Evaluate Analyze 5. Analyze SAR and Compare to Parent Scaffold Evaluate->Analyze

Caption: A typical workflow for a scaffold hopping drug discovery strategy.

Comparative Analysis of Indazole Bioisosteric Scaffolds
ScaffoldStructure ExampleKey Properties & Comparison to IndazoleRationale & Performance Insights
Indole Fused pyrrole & benzeneIndazole is considered a bioisostere of indole.[1] Indole has one N-H H-bond donor. Indazole has an N-H donor and an additional pyridine-like nitrogen H-bond acceptor.A classic hop. The additional H-bond acceptor in indazole can provide improved affinity for some targets (e.g., kinases). Hopping from indole to indazole has been used to transform selective inhibitors into dual inhibitors.[9]
Benzimidazole Fused imidazole & benzeneSimilar to indazole, possesses both H-bond donor and acceptor capabilities. Preserves the 1,2-relationship of substituents.[9]An excellent alternative that maintains key interaction points. Often explored in parallel with indazoles in early-stage discovery programs.
Azaindazole Indazole with N in benzene ringIncreases polarity and potential for H-bonding. Modulates the pKa of the scaffold.The introduction of a nitrogen atom can improve aqueous solubility and provides an additional vector for interaction with the target or for modifying ADME properties.[11]

Conclusion and Future Outlook

The this compound core is a versatile and powerful starting point in drug discovery. However, achieving clinical success often requires fine-tuning its structure to optimize for a complex array of biological and physicochemical properties. Bioisosteric replacement is the medicinal chemist's primary tool for this optimization process.

By systematically replacing the 3-carboxylate, the 5-amino group, or even the entire indazole scaffold, researchers can rationally address liabilities related to metabolism, pharmacokinetics, and toxicity. The conversion of a carboxylate to a metabolically robust amide or a more lipophilic tetrazole can dramatically improve a compound's developability profile. Similarly, scaffold hopping from indazole to a related heterocycle like benzimidazole or azaindazole can unlock new biological activities and patentable chemical space.

The key to successful application of these principles lies in a deep understanding of the structure-activity and structure-property relationships of the target system. As this guide has demonstrated, the choice of a bioisostere is not arbitrary but a hypothesis-driven decision aimed at solving a specific problem. The continued exploration of novel bioisosteres, coupled with advances in predictive computational modeling, will ensure that privileged scaffolds like indazole remain a rich source of future therapeutics.

References

Comparative Analysis of Cross-Reactivity for Methyl 5-amino-1H-indazole-3-carboxylate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Kinase Drug Discovery

This guide provides a comprehensive framework for evaluating the cross-reactivity of methyl 5-amino-1H-indazole-3-carboxylate and its analogs, a scaffold known to target various kinases. Understanding the selectivity of these inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. We will explore key experimental methodologies, data interpretation, and the underlying scientific principles for a robust cross-reactivity assessment.

Introduction: The Significance of Kinase Inhibitor Selectivity

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for several potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. While targeting a specific kinase is often the primary therapeutic goal, the high degree of structural similarity within the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.

This guide will detail a multi-pronged approach to characterizing the selectivity profile of novel indazole-based inhibitors, ensuring a comprehensive understanding of their biological activity. We will focus on three complementary techniques: broad-panel kinase screening, cellular thermal shift assays (CETSA), and in-cell westerns for pathway analysis.

Kinase Profiling: A Global View of Inhibitor-Target Interactions

The initial step in assessing cross-reactivity is to perform a broad screen against a panel of purified kinases. This provides a global overview of the inhibitor's selectivity at the biochemical level.

Experimental Protocol: Kinase Panel Screening
  • Inhibitor Preparation : Dissolve the test compound (e.g., this compound analog) in DMSO to create a high-concentration stock solution. A 10-point serial dilution is then prepared to determine the IC50 value against a wide range of concentrations.

  • Kinase Reaction Setup : The kinase reactions are typically performed in a 384-well plate format. Each well contains the specific kinase, the appropriate substrate (often a peptide), and ATP.

  • Inhibitor Addition : The serially diluted inhibitor is added to the kinase reaction mixtures. Control wells containing only DMSO are included to establish a baseline of 100% kinase activity.

  • Reaction Incubation : The plates are incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection : The amount of phosphorylated substrate is quantified. A common method is the use of a phosphospecific antibody that recognizes the phosphorylated substrate. This is often coupled with a detection system such as fluorescence or luminescence.

  • Data Analysis : The raw data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a dose-response curve.

Data Interpretation and Visualization

The results of the kinase panel screen are often visualized as a dendrogram or a "kinome map," which provides a clear representation of the inhibitor's selectivity.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While kinase profiling is a powerful tool, it is performed in a purified, in vitro system. CETSA allows for the assessment of target engagement within the complex milieu of a living cell. The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.

Experimental Workflow: CETSA

CETSA_Workflow A Cell Culture & Treatment B Heating Gradient A->B Expose cells to inhibitor C Cell Lysis B->C Lyse cells to release proteins D Protein Quantification C->D Normalize protein concentration E Western Blotting D->E Separate proteins by size F Data Analysis E->F Quantify soluble protein ICW_Workflow A Cell Seeding & Treatment B Fixation & Permeabilization A->B Treat with inhibitor C Primary Antibody Incubation B->C Block non-specific binding D Secondary Antibody Incubation C->D Target protein of interest E Imaging & Quantification D->E Fluorescent detection F Data Normalization E->F Normalize to total protein

A Senior Application Scientist's Guide to Assessing the Novelty of Methyl 5-Amino-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Appeal of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-indazole core is a prime example of such a scaffold.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone of numerous clinically significant therapeutics.[3][4] Marketed drugs such as Pazopanib, a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole nucleus, underscoring its therapeutic relevance.[1][3]

The specific starting material, methyl 5-amino-1H-indazole-3-carboxylate, represents a particularly versatile platform for drug discovery. It presents three primary points for chemical modification: the N1/N2 positions of the pyrazole ring, the C3-carboxylate, and the C5-amino group. Each site offers a vector for chemists to modulate the compound's physicochemical properties, target affinity, and selectivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of new derivatives originating from this scaffold. We will move beyond simple synthesis to explore the causality behind experimental design, present comparative data against known alternatives, and provide robust, self-validating protocols to ensure scientific integrity. Our objective is to equip you with the strategic and technical insights needed to not only create new chemical entities but also to rigorously define their unique position in the scientific landscape.

Part 1: The Core Scaffold and Its Synthetic Landscape

The novelty of a derivative is fundamentally tied to the strategic exploration of its chemical space. Understanding the synthetic nuances of the this compound core is the first step. The molecule's inherent reactivity dictates the feasibility of certain modifications and presents specific challenges that must be overcome.

Key Reactive Sites for Derivatization

The core scaffold offers three primary handles for chemical modification, each with distinct implications for the final compound's biological activity. The choice of which position to modify is a critical first step in designing a novel derivative and is typically guided by the intended biological target.

G cluster_0 This compound Scaffold cluster_1 Points of Derivatization scaffold N1 N1/N2 Alkylation/Arylation (Modulates Kinase Selectivity, Solubility) p1 N1->p1 C5 C5-Amine Functionalization (Tunes Physicochemical Properties, Vector for PROTACs) p2 C5->p2 C3 C3-Carboxylate Modification (Key H-Bonding Interactions, Bioisosteric Replacement) p3 C3->p3

Caption: Key reactive sites on the this compound core.

The N1/N2 Regioselectivity Challenge

A primary synthetic hurdle is the alkylation or arylation of the indazole nitrogen. The reaction can occur at either the N1 or N2 position, leading to two different regioisomers. Since the 1H-tautomer is generally more thermodynamically stable, it is the predominant form.[1][3][4] However, reaction conditions can heavily influence the isomeric ratio. Establishing a robust, regioselective protocol is essential for novelty and reproducibility.

Expert Insight: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation for many C3-substituted indazoles.[5] This is because NaH deprotonates the indazole to form the sodium salt, and subsequent alkylation is directed to the more sterically accessible N1 position. Conversely, different conditions might favor the N2 isomer, which can lead to vastly different biological profiles. Any claim of novelty must be supported by unambiguous characterization (e.g., 2D NMR) to confirm the position of substitution.

Part 2: A Comparative Guide to Derivatization and SAR

Novelty is not just about creating a new structure; it's about demonstrating a unique biological profile. This requires understanding the structure-activity relationships (SAR) of existing derivatives. By comparing new compounds to established benchmarks, we can identify unique patterns of activity or selectivity.

The indazole scaffold has been successfully derivatized to target a wide array of proteins. The table below summarizes key derivative classes and their associated biological activities, providing a baseline for assessing novelty.

Derivative ClassSubstitution PatternExample Target(s)Key SAR InsightsRepresentative IC50References
Indazole-3-Carboxamides Amide at C3, N1-benzylp21-activated kinase 1 (PAK1)The 1H-indazole-3-carboxamide scaffold is a potent hinge-binding motif. Selectivity is tuned by the N1 substituent.9.8 nM (Compound 30l )[6]
Indazole-3-Carboxamides Amide at C3, N1-(2,4-dichlorobenzyl)CRAC ChannelThe specific "reversed" amide regiochemistry (-CO-NH-Ar) at C3 is critical for activity. The regioisomer is inactive.Sub-μM (Compound 12d )[7][8]
Indazole-3-Carboxamides Amide at C3Glycogen Synthase Kinase 3β (GSK-3β)Identified via in silico screening, demonstrating the scaffold's utility in computational hit-finding.~3-12 µM[9]
1H-Indazol-3-Amines Amine at C3, various at C5Bcr-Abl (T315I mutant)The 3-amino group serves as a key interaction point. Modifications at C5 can overcome resistance mutations.0.45 µM (Compound 89 )[3]
N-Phenyl-Indazoles Phenyl at N1, urea linkage at C5-amineAnti-proliferative (various)N-phenyl substitution combined with diarylurea motifs at the C5-amino position yields potent anti-cancer agents.0.4–50 μM[10]
Indazole Arylsulfonamides Arylsulfonamide at N3-amine, benzyl at N1CCR4 (Allosteric Antagonists)The N3-sulfonamide and N1-benzyl groups are critical for potent allosteric antagonism.Low nM[11]

Authoritative Grounding: The data clearly show that modifications at each of the three key positions can lead to inhibitors of distinct target classes. For example, converting the C3-carboxylate to a carboxamide is a validated strategy for targeting kinase enzymes[6] and ion channels[7][8], while the C5-amino group is an ideal vector for building out larger structures to achieve novel pharmacology.[10] A truly novel derivative might combine these strategies in a new way or demonstrate an unexpected activity profile, such as high selectivity for a previously un-drugged kinase.

Part 3: Experimental Framework for Novelty Assessment

A claim of novelty must be substantiated by rigorous, reproducible experimental data. This section provides a logical workflow and detailed protocols for the synthesis, purification, and biological evaluation of a novel derivative.

Workflow for Assessing Novelty

The following workflow illustrates a self-validating system, where each step provides the necessary data to justify proceeding to the next, culminating in a well-supported novelty claim.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Comparative Analysis & Novelty Claim A Design & Synthesis of Novel Derivative B Purification & Structural Verification (HPLC, LC-MS, NMR) A->B Purity >95%? C Primary Screen: Broad Target Panel (e.g., KinomeScan) B->C Structure Confirmed? D Secondary Screen: Biochemical IC50 Determination on Hits C->D Identify Potent Hits E Tertiary Screen: Cellular Target Engagement & Phenotype D->E IC50 Confirmed? F Benchmark Comparison: Test vs. Known Inhibitors E->F G Formulate Novelty Claim (Potency, Selectivity, Novel MOA) F->G

Caption: A logical workflow for establishing the novelty of a new chemical entity.

Experimental Protocol 1: Synthesis of a Representative Derivative

This protocol details the synthesis of N-(4-cyanophenyl)-1-(cyclopropylmethyl)-5-acetamido-1H-indazole-3-carboxamide, a hypothetical derivative combining modifications at all three key positions.

Rationale:

  • N1-alkylation (Cyclopropylmethyl): Introduces a small, lipophilic group to probe a specific pocket of the target protein.

  • C5-acylation (Acetamido): Neutralizes the basicity of the amine, which can improve cell permeability and modify solubility.

  • C3-amidation (4-cyanophenyl): Creates a carboxamide to act as a hydrogen bond donor/acceptor, a common feature in kinase inhibitors. The cyano group can probe for additional interactions.

Step-by-Step Methodology:

  • Step 1: N1-Alkylation & C5-Protection:

    • To a solution of this compound (1.0 eq) in dry DMF, add Boc-anhydride (1.1 eq) and stir for 4 hours at room temperature.

    • Cool the mixture to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes, then add (bromomethyl)cyclopropane (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water, extract with ethyl acetate, and purify by column chromatography to yield methyl 5-((tert-butoxycarbonyl)amino)-1-(cyclopropylmethyl)-1H-indazole-3-carboxylate.

  • Step 2: Saponification:

    • Dissolve the product from Step 1 in a 1:1 mixture of THF/Methanol. Add a 2M aqueous solution of lithium hydroxide (LiOH, 3.0 eq).

    • Stir at 50°C for 3 hours. Monitor by TLC until starting material is consumed.

    • Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate. Dry and concentrate to yield 5-((tert-butoxycarbonyl)amino)-1-(cyclopropylmethyl)-1H-indazole-3-carboxylic acid.

  • Step 3: Amide Coupling:

    • Dissolve the carboxylic acid from Step 2 (1.0 eq), 4-aminobenzonitrile (1.1 eq), and HATU (1.2 eq) in dry DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 6 hours.

    • Dilute with water, extract with ethyl acetate, and purify by column chromatography.

  • Step 4: Deprotection and Acylation:

    • Dissolve the Boc-protected product from Step 3 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 1 hour.

    • Concentrate under reduced pressure. Redissolve the crude amine in DCM and add pyridine (2.0 eq) followed by acetyl chloride (1.2 eq) at 0°C.

    • Stir for 2 hours, then wash with 1M HCl, saturated NaHCO3, and brine.

    • Purify by preparative HPLC to yield the final product. Confirm structure and purity (>95%) by LC-MS and NMR.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: To determine the biochemical potency (IC50) of the novel derivative against a specific kinase of interest (e.g., PAK1). The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final assay concentration will typically range from 10 µM to 0.1 nM. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Synthesizing Data to Establish Novelty

Assessing the novelty of a this compound derivative is a multi-faceted process that extends far beyond its chemical structure. True novelty is established by demonstrating a unique and advantageous biological profile that distinguishes it from existing compounds.

This is achieved by:

  • Strategic Design: Leveraging a deep understanding of the scaffold's synthetic landscape and known SAR to create derivatives with a high probability of novel activity.

  • Rigorous Execution: Employing robust and reproducible synthetic and biological protocols to generate high-quality, unambiguous data.

  • Comparative Analysis: Systematically benchmarking the new derivative's potency, selectivity, and cellular activity against relevant known compounds.

A compelling novelty claim is built on a foundation of data showing, for instance, superior potency against a validated target, an unprecedented selectivity profile that may reduce off-target toxicity, or activity against a drug-resistant mutant of a target. By following the principles and protocols outlined in this guide, researchers can confidently navigate the path from a novel idea to a well-substantiated scientific discovery.

References

A Researcher's Guide to Benchmarking Methyl 5-amino-1H-indazole-3-carboxylate Against Established Kinase and DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged" structure, capable of interacting with a diverse array of biological targets.[1] Methyl 5-amino-1H-indazole-3-carboxylate, a member of this versatile chemical family, presents a compelling starting point for inhibitor development. Its structural similarity to established pharmacophores suggests potential activity against key oncogenic pathways. This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of two high-impact cancer targets: Poly(ADP-ribose) Polymerase (PARP) and the AXL receptor tyrosine kinase.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into the mechanistic basis of target selection, provide detailed, step-by-step methodologies for robust in vitro evaluation, and present a clear framework for data interpretation and comparison.

Part 1: Target Rationale - Why PARP and AXL?

The selection of Poly(ADP-ribose) Polymerase (PARP) and AXL receptor tyrosine kinase as primary targets for initial screening is a data-driven decision rooted in the established activities of other indazole-containing molecules.

  • PARP Inhibition: The PARP family of enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[2][3] The therapeutic strategy of PARP inhibition is a prime example of synthetic lethality, proving highly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6] Given that a variety of heterocyclic compounds have demonstrated PARP inhibitory activity, the indazole core of our subject compound makes it a logical candidate for investigation in this area.

  • AXL Kinase Inhibition: The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family and is a key mediator of cancer cell survival, metastasis, and therapy resistance.[7][8] Overexpression of AXL is linked to poor prognosis in numerous cancers.[8][9] Notably, Pazopanib, an indazole-containing compound, is a multi-targeted tyrosine kinase inhibitor with activity that includes VEGFR, PDGFR, and other kinases, highlighting the potential for indazole derivatives to bind to the ATP pocket of kinases like AXL.[10][11][12][13]

Part 2: Benchmarking Against Known PARP Inhibitors

A critical first step is to ascertain if this compound can inhibit PARP1, the most abundant and well-characterized member of the PARP family.[14] We will benchmark its performance against clinically approved PARP inhibitors.

Selected Benchmark PARP Inhibitors:
  • Olaparib: The first-in-class PARP inhibitor approved for various cancers, particularly those with BRCA mutations.[15][16]

  • Rucaparib: Approved for ovarian and prostate cancers, also targeting BRCA-mutated tumors.[16][17]

  • Niraparib: A potent PARP1/2 inhibitor used in the maintenance treatment of ovarian cancer.[15][17]

  • Veliparib: A PARP inhibitor known for its relatively low PARP-trapping activity, which may result in a different toxicity profile.[6][16]

Comparative In Vitro Potency

The following table illustrates how to present the comparative inhibitory potency (IC50) of our test compound against benchmark inhibitors. The IC50 values for the benchmark compounds are representative of those found in the literature, while the value for this compound is a hypothetical placeholder for experimental determination.

CompoundTargetIC50 (nM)
This compound PARP1 [Experimental Value]
OlaparibPARP1~5
RucaparibPARP1~1.4
NiraparibPARP1~3.8
VeliparibPARP1~5.2
Experimental Protocol: PARP1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogeneous, high-throughput fluorescence polarization (FP) assay to determine the IC50 value of a test compound against PARP1.[18][19] The principle lies in the change in polarization of a fluorescently labeled DNA probe upon binding by the PARP1 enzyme. Inhibition of PARP1's auto-ribosylation activity in the presence of NAD+ prevents its dissociation from the DNA, resulting in a sustained high polarization signal.[18][20] This phenomenon is often referred to as "PARP trapping".

Materials:

  • Full-length human PARP1 enzyme

  • Fluorescently labeled DNA duplex (e.g., with FAM)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer: (e.g., 25 mM Tris-HCl pH 8.0, 8 mM MgCl2, 1 mM DTT, 0.01% (v/v) Nonidet P-40)

  • Test compound (this compound) and benchmark inhibitors

  • 384-well, low-volume, black plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: Prepare a master mix containing the PARP1 enzyme and the fluorescently labeled DNA probe in the assay buffer. The optimal concentrations of each should be predetermined by titration experiments.

  • Dispensing Reagents:

    • Add 2.5 µL of the serially diluted compounds to the wells of the 384-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add 5 µL of the PARP1/DNA probe master mix to each well.

    • Incubate for 15 minutes at room temperature to allow the enzyme and inhibitors to interact.

  • Initiating the Reaction: Add 2.5 µL of NAD+ solution to each well to initiate the auto-ribosylation reaction. The final concentration of NAD+ should be at its Km or slightly above.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader (e.g., excitation at 485 nm, emission at 528 nm).

  • Data Analysis: Convert the millipolarization (mP) values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: PARP1 Fluorescence Polarization Assay Workflow

PARP_FP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1. Prepare Compound Serial Dilutions Dispense_Cmpd 3. Dispense Compounds into 384-well plate Compound->Dispense_Cmpd Enzyme_Probe 2. Prepare PARP1/ DNA Probe Mix Dispense_Enz 4. Add PARP1/DNA Mix & Incubate Enzyme_Probe->Dispense_Enz Add_NAD 5. Add NAD+ to Initiate Reaction Dispense_Enz->Add_NAD Incubate_Final 6. Incubate 60 min Add_NAD->Incubate_Final Read_FP 7. Read Fluorescence Polarization Incubate_Final->Read_FP Analyze 8. Calculate % Inhibition & Determine IC50 Read_FP->Analyze

Caption: Workflow for the PARP1 Fluorescence Polarization Assay.

Experimental Protocol: Cellular PARP Activity Assay

To confirm that the compound is active in a cellular context, a cellular PARP assay is essential. This protocol uses a chemiluminescent assay to measure PARP activity in cell lysates.[21]

Materials:

  • Human cancer cell line (e.g., LoVo colon cancer cells)

  • Cell culture medium and supplements

  • Test compound and benchmark inhibitors

  • DNA damaging agent (e.g., Temozolomide)

  • Lysis buffer

  • Commercial chemiluminescent PARP assay kit (e.g., from Trevigen or R&D Systems), which typically includes histone-coated plates, biotinylated NAD+, and streptavidin-HRP.[21][22]

  • Luminometer plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound or benchmark inhibitors for 1-2 hours.

    • Induce DNA damage by adding a fixed concentration of Temozolomide and incubate for an additional period (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells with PBS and then add lysis buffer.

    • Collect the cell lysates and determine the total protein concentration using a BCA assay.[21]

  • PARP Activity Assay:

    • Normalize the protein concentration of all lysates.

    • Add the normalized lysates to the histone-coated wells of the assay plate.

    • Add the biotinylated NAD+ to initiate the PARP reaction and incubate.

    • Wash the wells to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the wells again.

    • Add the chemiluminescent HRP substrate.

  • Measurement: Immediately read the luminescence signal on a microplate reader.

  • Data Analysis: The luminescence signal is proportional to PARP activity. Calculate the percent inhibition for each compound concentration relative to the damaged but untreated control. Determine the IC50 value as described previously.

Part 3: Benchmarking Against Known AXL Inhibitors

The next phase of benchmarking involves evaluating the compound's ability to inhibit AXL kinase. Overexpression of AXL is a known mechanism of resistance to other targeted therapies, making AXL inhibitors a valuable therapeutic strategy.[9]

Selected Benchmark AXL Inhibitors:
  • R428 (Bemcentinib): A highly selective and potent small-molecule inhibitor of AXL.[7]

  • Cabozantinib: A multi-kinase inhibitor that targets VEGFR, MET, and AXL, among others.[7]

  • SLC-391: A specific small molecule AXL inhibitor with single-digit nanomolar IC50 and good selectivity.[9]

Comparative In Vitro Potency

As with the PARP inhibitors, a comparative table is essential for summarizing the results.

CompoundTargetIC50 (nM)
This compound AXL Kinase [Experimental Value]
R428 (Bemcentinib)AXL Kinase~14
CabozantinibAXL Kinase~7
SLC-391AXL Kinase<10
Experimental Protocol: AXL Kinase Activity Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring kinase activity. It relies on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (often Europium cryptate) and an acceptor fluorophore (like d2 or XL665).

Materials:

  • Recombinant human AXL kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Test compound and benchmark inhibitors

  • 384-well, low-volume, white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in DMSO.

  • Kinase Reaction:

    • Add 2 µL of the diluted compounds to the wells.

    • Add 4 µL of a solution containing the AXL enzyme and the biotinylated substrate peptide in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the HTRF signal on a compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The ratio is proportional to the amount of substrate phosphorylation. Calculate percent inhibition and determine the IC50 value.

Diagram: AXL HTRF Kinase Assay Workflow

AXL_HTRF_Assay cluster_prep Preparation cluster_assay Kinase Reaction cluster_readout Detection & Analysis Compound 1. Prepare Compound Serial Dilutions Dispense_Cmpd 3. Dispense Compounds Compound->Dispense_Cmpd Enzyme_Substrate 2. Prepare AXL/ Substrate Mix Dispense_Enz 4. Add AXL/Substrate & Pre-incubate Enzyme_Substrate->Dispense_Enz Add_ATP 5. Add ATP to Start Reaction Dispense_Enz->Add_ATP Incubate_Kinase 6. Incubate 60 min Add_ATP->Incubate_Kinase Add_Detection 7. Add HTRF Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detect 8. Incubate 60 min Add_Detection->Incubate_Detect Read_HTRF 9. Read HTRF Signal Incubate_Detect->Read_HTRF Analyze 10. Calculate Ratio & Determine IC50 Read_HTRF->Analyze

Caption: Workflow for the AXL HTRF Kinase Assay.

AXL Signaling Pathway

Understanding the downstream effects of AXL inhibition is crucial. AXL activation by its ligand, Gas6, triggers multiple pro-tumorigenic signaling cascades.[23] Inhibitors block the initial phosphorylation event, thereby preventing the activation of these downstream pathways.

Diagram: AXL Signaling Pathway and Point of Inhibition

AXL_Pathway cluster_downstream Downstream Effects Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates RAS RAS AXL->RAS Inhibitor AXL Inhibitor (e.g., Methyl 5-amino- 1H-indazole-3-carboxylate) Inhibitor->AXL Blocks ATP Binding Site AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Metastasis Metastasis & Invasion AKT->Metastasis Resistance Drug Resistance AKT->Resistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival ERK->Metastasis ERK->Resistance

Caption: AXL signaling pathway and the point of inhibitor action.

Part 4: Discussion and Future Directions

This guide outlines a foundational strategy for the initial characterization of this compound. The proposed experiments will generate robust, quantitative data, allowing for a direct comparison of its potency against clinically relevant drugs.

Should the compound exhibit promising activity in these primary assays (e.g., low nanomolar IC50 values), the following steps are recommended:

  • Selectivity Profiling: A broader kinase screen (e.g., against a panel of several hundred kinases) is essential to determine the compound's selectivity. High selectivity is often desirable to minimize off-target effects and associated toxicities.

  • Cell-Based Assays: Beyond the cellular PARP activity assay, further cell-based studies in relevant cancer cell lines (e.g., BRCA-mutant lines for PARP activity, AXL-overexpressing lines for AXL activity) should be conducted to assess effects on cell proliferation, apoptosis, and downstream signaling pathways (e.g., via Western blotting for phosphorylated ERK or AKT).

  • In Vivo Studies: Promising candidates should be advanced into animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

By systematically applying the benchmarking framework detailed in this guide, researchers can efficiently and accurately characterize novel indazole derivatives like this compound, paving the way for the development of the next generation of targeted cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Amino-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Methyl 5-amino-1H-indazole-3-carboxylate belongs to the indazole class of nitrogen-containing heterocyclic compounds.[1][2] While specific toxicological data for this compound is limited, information on analogous compounds suggests it should be handled with caution.

Based on data for similar indazole and aminocarboxylate derivatives, the potential hazards are presumed to include:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5][6]

  • Skin Irritation: May cause skin irritation.[3][5]

  • Eye Irritation: May cause serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]

  • Skin Sensitization: May cause an allergic skin reaction.[7]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory procedures being performed.

Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following PPE is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after use.[3]Prevents direct skin contact. Proper removal technique is crucial to avoid cross-contamination.
Body Protection A laboratory coat should be worn at all times. Ensure no skin is exposed.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[7]Prevents inhalation of potentially harmful dust particles. Engineering controls like fume hoods should be the primary method of exposure control.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[3][8] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[8] The container must be leak-proof and have a secure lid.[8]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9] Also, include the date of accumulation.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and pipette tips, should also be considered hazardous waste and collected in the same container.[8]

Step 2: Safe Storage of Chemical Waste
  • Secure Location: Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[8]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents.[10]

  • Keep Closed: The waste container must be kept tightly closed except when adding waste.[8][9] Do not leave a funnel in the container.[9]

Step 3: Accidental Spill and Release Measures

In the event of a spill:

  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.[3]

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is approximately 90% full, arrange for its disposal through your institution's EHS department or a licensed professional waste disposal service.[3][9]

  • Documentation: Complete any required waste pickup forms accurately and completely.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Always container Select a Designated and Labeled Hazardous Waste Container ppe->container collect Collect Waste Chemical and Contaminated Materials container->collect storage Store Container in a Secure, Ventilated Area with Secondary Containment collect->storage full Is the Container Full (approx. 90%)? storage->full ehs Contact EHS for Waste Pickup and Disposal full->ehs Yes continue_storage Continue to Store Securely full->continue_storage No end End: Waste is Properly Disposed ehs->end continue_storage->storage

Caption: Workflow for the proper disposal of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[7][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][10]

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.